molecular formula C18H21N5O2S B1666222 AZD-5438 CAS No. 602306-29-6

AZD-5438

カタログ番号: B1666222
CAS番号: 602306-29-6
分子量: 371.5 g/mol
InChIキー: WJRRGYBTGDJBFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-methyl-3-propan-2-yl-4-imidazolyl)-N-(4-methylsulfonylphenyl)-2-pyrimidinamine is a sulfonamide.
AZD-5438 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRGYBTGDJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025680
Record name 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602306-29-6
Record name 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602306-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD 5438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5438
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-5438: An In-Depth Technical Guide on its Mechanism of Action as a Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals in oncology.

Core Mechanism of Action: Multi-Targeted CDK Inhibition

This compound functions as a multi-targeted inhibitor of several key cyclin-dependent kinases, primarily CDK1, CDK2, and CDK9.[1][2][3] Its mode of action is ATP-competitive, binding to the kinase domain of these enzymes and preventing the phosphorylation of their respective substrates. This inhibition disrupts critical cellular processes, including cell cycle progression and transcription, ultimately leading to anti-proliferative effects in cancer cells.[3][4]

The primary targets of this compound are:

  • CDK1 (Cyclin B1): Essential for the G2/M transition and entry into mitosis.

  • CDK2 (Cyclin E and Cyclin A): Crucial for the G1/S transition and initiation of DNA replication.

  • CDK9 (Cyclin T): A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription.

By inhibiting these three CDKs, this compound induces cell cycle arrest at the G1, S, and G2/M phases and disrupts transcriptional regulation, leading to the suppression of tumor growth.[3][4]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against a panel of cyclin-dependent kinases and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK1, CDK2, and CDK9.

Kinase TargetIC50 (nM)Reference(s)
cdk2-cyclin E6[1][2][5]
cdk1-cyclin B116[1][2][5]
cdk9-cyclin T20[1][2][5]
cdk5-p2514[2][5]
cdk6-cyclin D321[2]
cdk2-cyclin A45[2]
GSK3β17[2][5]
cdk4-cyclin D1449
cdk7-cyclin H821

Cellular Signaling Pathways Affected by this compound

The inhibition of CDK1, CDK2, and CDK9 by this compound leads to the modulation of several critical downstream signaling pathways.

Inhibition of the pRb-E2F Pathway and G1/S Arrest

This compound's potent inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication. This leads to a robust cell cycle arrest at the G1/S checkpoint.[1]

G1_S_Transition_Inhibition cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (Initial) pRb-E2F pRb-E2F (Inactive) pRb->pRb-E2F pRb_p pRb-P (Hyperphosphorylated) E2F E2F E2F->pRb-E2F Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb_p Phosphorylates E2F_free E2F (Active) pRb_p->E2F_free Releases S-Phase Genes S-Phase Genes E2F_free->S-Phase Genes Activates Transcription AZD5438 This compound AZD5438->CDK2

Figure 1: Inhibition of the pRb-E2F pathway by this compound.
Blockade of Mitotic Entry (G2/M Arrest)

By inhibiting CDK1, the engine of mitosis, this compound prevents the phosphorylation of key substrates required for the G2/M transition and entry into mitosis.[1] This includes the phosphorylation of lamins, condensins, and other proteins essential for nuclear envelope breakdown and chromosome condensation, resulting in cell cycle arrest at the G2/M checkpoint.[1]

Disruption of Transcriptional Elongation

This compound's inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position.[1] This phosphorylation event is critical for the release of promoter-proximally paused RNA Polymerase II and the transition into productive transcriptional elongation. Consequently, this compound can lead to a global downregulation of transcription, particularly of genes with short half-lives, such as those involved in cell survival and proliferation.[1]

Transcriptional_Elongation_Inhibition cluster_0 Transcription Initiation & Promoter Clearance cluster_1 Productive Elongation RNA Pol II RNA Polymerase II DNA DNA RNA Pol II->DNA RNA Pol II_p RNA Pol II-pSer2 RNA Pol II->RNA Pol II_p Transition P-TEFb P-TEFb Complex (CDK9/Cyclin T) P-TEFb->RNA Pol II Phosphorylates Ser2 of CTD Nascent RNA Nascent RNA RNA Pol II_p->Nascent RNA Synthesizes AZD5438 This compound AZD5438->P-TEFb

Figure 2: Disruption of transcriptional elongation by this compound.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the mechanism of action of this compound.

Recombinant Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of purified recombinant kinases.

Methodology: A scintillation proximity assay is typically employed.[2]

  • Reaction Mixture: Recombinant CDK/cyclin complexes are incubated with a specific biotinylated peptide substrate and γ-[³³P]ATP in a kinase buffer. For example, a peptide derived from histone H1 is used for CDK1/cyclin B1, while a recombinant fragment of the retinoblastoma protein (amino acids 792-928) is used for CDK2/cyclin E and CDK4/cyclin D.[2]

  • Inhibitor Addition: this compound is added at a range of concentrations to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Detection: Streptavidin-coated scintillant beads are added to the reaction. These beads bind to the biotinylated peptide substrate. If the substrate has been phosphorylated by the kinase, the ³³P isotope is brought into close proximity to the scintillant, generating a light signal that is detected by a microplate scintillation counter.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

  • Cell Seeding: Human tumor cell lines (e.g., SW620, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a defined period, typically 48 to 72 hours.

  • Proliferation Measurement:

    • BrdU Incorporation: Cells are pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, for a few hours. The amount of BrdU incorporated into newly synthesized DNA is quantified using an anti-BrdU antibody in an ELISA-based format.[1]

    • Resazurin (AlamarBlue) Assay: The metabolic activity of the cells is measured by adding resazurin, which is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to determine the relative number of viable cells.

  • Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (GI50 or IC50) is determined from the dose-response curves.

Experimental_Workflow_Cell_Proliferation cluster_0 Cell Culture & Treatment cluster_1 Proliferation Measurement cluster_2 Data Analysis Seed Cells Seed Cancer Cells in 96-well plates Treat Treat with this compound (Dose Range) Seed Cells->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add BrdU Pulse with BrdU Incubate->Add BrdU Incubate BrdU Incubate (e.g., 2 hours) Add BrdU->Incubate BrdU Fix & Detect Fix Cells & Add Anti-BrdU Antibody Incubate BrdU->Fix & Detect Measure Measure Absorbance (ELISA Reader) Fix & Detect->Measure Plot Data Plot % Inhibition vs. [this compound] Measure->Plot Data Calculate IC50 Calculate IC50 Value Plot Data->Calculate IC50

Figure 3: A representative experimental workflow for a cell proliferation assay.
Western Blotting for Phospho-Substrates

Objective: To measure the effect of this compound on the phosphorylation status of its downstream targets in cells.

Methodology:

  • Cell Treatment and Lysis: Asynchronously growing or synchronized (e.g., with nocodazole (B1683961) for mitotic arrest) cancer cells (e.g., SW620) are treated with various concentrations of this compound for a short period (e.g., 2 hours).[1] Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-pRb Ser249/Thr252, anti-phospho-RNA Polymerase II Ser2).[1]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., total pRb, total RNA Polymerase II) or a housekeeping protein (e.g., β-actin). The intensity of the phospho-protein bands is quantified and normalized to the total protein or loading control.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, exerting its anti-tumor effects through the induction of cell cycle arrest and the disruption of transcriptional regulation. Its mechanism of action has been well-characterized through a variety of in vitro and cellular assays, which demonstrate a clear link between target engagement and downstream cellular phenotypes. While clinical development was halted due to tolerability issues, this compound remains a valuable tool for preclinical research into the roles of CDKs in cancer biology and for the development of next-generation CDK inhibitors with improved therapeutic windows. This technical guide provides a foundational understanding of its core mechanisms for professionals in the field of oncology drug discovery and development.

References

AZD-5438: A Technical Guide to its CDK1/2/9 Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] This technical document provides an in-depth overview of the inhibitory profile of this compound against its primary targets: CDK1, CDK2, and CDK9. It includes a comprehensive summary of its inhibitory constants, detailed methodologies for the key experimental assays used for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against CDK1, CDK2, and CDK9 in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits activity against various cyclin-CDK complexes, highlighting its role as a broad-spectrum CDK inhibitor.

Target KinaseCyclin PartnerIC50 (nM)Reference
CDK1 Cyclin B116[2][3][4][5][6]
CDK2 Cyclin E6[2][3][4][5][6]
Cyclin A45[2][4][6]
CDK9 Cyclin T20[2][3][4][5][6]
CDK5 p2514[3][5][6]
CDK6 Cyclin D321[4][6]
GSK3β -17[3][5][6]

Table 1: Summary of this compound IC50 values against a panel of kinases. Data compiled from multiple sources.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9. This inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and blockade of transcription.

  • CDK1 Inhibition: Inhibition of CDK1/Cyclin B1 complex activity prevents the G2/M transition, leading to a G2-M phase arrest in the cell cycle.[1][7] This is a critical checkpoint for cell division.

  • CDK2 Inhibition: By inhibiting CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound blocks the G1 to S phase transition and progression through the S phase.[7] This is achieved by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][4]

  • CDK9 Inhibition: this compound inhibits the CDK9/Cyclin T complex, a core component of the positive transcription elongation factor b (P-TEFb). This leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription elongation.[1][4]

The multi-targeted inhibition of these key CDKs results in significant anti-proliferative activity in a broad range of human tumor cell lines, with IC50 values for cell proliferation typically ranging from 0.2 to 1.7 µM.[1][2]

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by this compound.

AZD5438_Signaling_Pathway cluster_G1_S G1/S Transition & S Phase Progression cluster_G2_M G2/M Transition cluster_Transcription Transcription Elongation CDK2 CDK2/ Cyclin E/A pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1 CDK1/ Cyclin B1 Mitotic_Substrates Mitotic Substrates CDK1->Mitotic_Substrates phosphorylates Mitosis Mitosis Mitotic_Substrates->Mitosis promotes CDK9 CDK9/ Cyclin T (P-TEFb) RNAPII RNA Polymerase II (CTD) CDK9->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription promotes AZD5438 This compound AZD5438->CDK2 AZD5438->CDK1 AZD5438->CDK9

Caption: this compound inhibits CDK1, CDK2, and CDK9 signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory profile of this compound.

Recombinant Kinase Assays (Scintillation Proximity Assay)

This assay is used to determine the direct inhibitory effect of this compound on the activity of purified recombinant CDK-cyclin complexes.

Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate by the kinase. The substrate is captured on scintillant-containing beads, bringing the radioactivity in close enough proximity to generate a light signal that is detected.

Materials:

  • Recombinant human CDK-cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E, CDK9/Cyclin T)

  • Specific peptide or protein substrates (e.g., histone H1 peptide for CDK1, recombinant retinoblastoma protein (pRb) for CDK2)[3]

  • [γ-³³P]ATP

  • Assay buffer (containing MgCl₂, DTT, and other necessary components)

  • This compound at various concentrations

  • Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrates)

  • Microplates (e.g., 96-well or 384-well)

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the specific CDK-cyclin complex, and its corresponding substrate.

  • Add this compound at a range of serial dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Add the SPA beads to each well and incubate to allow for the capture of the radiolabeled substrate.

  • Measure the scintillation signal using a microplate counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Prepare Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor Add this compound (Serial Dilutions) Start->Add_Inhibitor Initiate_Reaction Add [γ-³³P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Add_Beads Add SPA Beads Stop_Reaction->Add_Beads Measure_Signal Read on Scintillation Counter Add_Beads->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Measure_Signal->Analyze_Data

Caption: Workflow for the recombinant kinase scintillation proximity assay.

Cellular Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effect of this compound on tumor cell lines.

Principle: The assay quantifies the amount of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, that is incorporated into newly synthesized DNA during cell proliferation.

Materials:

  • Human tumor cell lines (e.g., MCF-7, SW620)[2]

  • Cell culture medium and supplements

  • This compound at various concentrations

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)

  • Enzyme substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[3]

  • Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Remove the culture medium and fix the cells.

  • Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Add the anti-BrdU antibody and incubate.

  • Wash the plate to remove any unbound antibody.

  • Add the enzyme substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 for the inhibition of proliferation based on the dose-response curve.[3]

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of specific CDK substrates within cells.[4]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, the inhibitory effect of this compound on CDK activity in a cellular context can be determined.

Materials:

  • Tumor cell lines (e.g., SW620)[4]

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-pRb (Ser249/Thr252), anti-phospho-nucleolin, anti-phospho-RNA Polymerase II (Ser2))[1][4]

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with various concentrations of this compound for a specified time.[4]

  • Lyse the cells to extract the proteins.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • The intensity of the bands corresponding to the phosphorylated proteins will decrease with increasing concentrations of this compound, indicating inhibition of CDK activity.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with a well-defined mechanism of action that translates to significant anti-proliferative effects in cancer cell lines. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers working with this compound. The detailed protocols for key assays will facilitate the replication and extension of these findings, while the visual representations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the biological impact of this compound. Further investigation into the therapeutic potential of this and other CDK inhibitors is warranted in the ongoing effort to develop more effective cancer therapies.

References

AZD-5438: A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting these key cellular gatekeepers, this compound disrupts the proliferation of cancer cells and is an area of active investigation in oncology research. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with detailed experimental protocols for its biological evaluation.

Chemical Structure and Properties

This compound is chemically known as 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine.[2] Its structure comprises a central pyrimidine (B1678525) ring substituted with an isopropyl-methyl-imidazole group and a methylsulfonylphenylamino group.

PropertyValue
IUPAC Name 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine[2]
Molecular Formula C₁₈H₂₁N₅O₂S[2]
Molecular Weight 371.46 g/mol
CAS Number 602306-29-6[2]
SMILES CC(C)N1C(C)=NC=C1C2=CC=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol from the originator, AstraZeneca, is not available, the synthesis can be conceptually understood through the preparation of analogous 2-aminopyrimidine (B69317) derivatives. The general approach involves the synthesis of two key intermediates: a substituted pyrimidine and a substituted aniline, followed by their coupling.

A plausible synthetic route would involve:

  • Synthesis of the Pyrimidine Intermediate: Preparation of a 2-amino-4-chloro-pyrimidine derivative. This can be achieved through methods such as the chlorination of a corresponding hydroxypyrimidine.[3]

  • Synthesis of the Imidazole Moiety: Construction of the 1-isopropyl-2-methyl-1H-imidazole-5-yl group.

  • Coupling and Final Assembly: A nucleophilic aromatic substitution reaction between the chloropyrimidine intermediate and 4-(methylsulfonyl)aniline (B1202210) would yield the final product, this compound.

Further investigation of chemical synthesis literature and patents for related compounds can provide more specific guidance on reaction conditions and reagents.

Biological Activity and Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of key cell cycle regulators.[1]

TargetIC₅₀ (nM)
CDK2/cyclin E6[4]
CDK1/cyclin B16[4]
CDK9/cyclin T120[4]
CDK5/p2514
GSK3β17

The inhibition of these CDKs leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately preventing cancer cell division.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of CDKs and the points of inhibition by this compound.

CDK_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_phase_genes S-Phase Genes E2F->S_phase_genes activates CyclinE Cyclin E S_phase_genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis promotes CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation AZD5438 This compound AZD5438->CDK2_E inhibits AZD5438->CDK1 inhibits AZD5438->CDK9 inhibits

Caption: Simplified CDK signaling pathway and points of inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against specific CDKs.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase Buffer - CDK Enzyme - Substrate (e.g., Rb protein) - ATP - this compound dilutions start->reagents reaction_setup Set up Kinase Reaction: - Add buffer, enzyme, and this compound to wells reagents->reaction_setup initiate Initiate Reaction: - Add ATP/Substrate mix reaction_setup->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction: - Add stop solution (e.g., EDTA) incubate->stop detect Detect Signal: - e.g., Luminescence (ADP-Glo) or Fluorescence Polarization stop->detect analyze Data Analysis: - Calculate % inhibition and IC50 value detect->analyze end End analyze->end

Caption: General workflow for an in vitro CDK inhibitor kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare kinase buffer, recombinant CDK enzyme, and substrate solution.

  • Reaction Setup: In a microplate, add the kinase buffer, CDK enzyme, and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate (e.g., a peptide or protein substrate like Histone H1 or a fragment of the Retinoblastoma protein).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. Common methods include:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[5]

    • Fluorescence polarization: Utilizes a fluorescently labeled substrate and a phosphospecific antibody.

    • Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of cancer cells.

Cell_Cycle_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat cells with this compound at various concentrations and time points cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells (e.g., with cold 70% ethanol) harvest->fixation staining Stain with DNA-binding dye (e.g., Propidium Iodide) and RNase fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: - Quantify cells in G1, S, and G2/M phases flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them by resuspending the cell pellet in ice-cold 70% ethanol (B145695), which is added dropwise while vortexing to prevent cell clumping. The cells are then incubated at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[3][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G1 and/or G2/M phases following treatment with this compound would indicate cell cycle arrest.

Conclusion

This compound is a potent inhibitor of key cyclin-dependent kinases with clear anti-proliferative effects demonstrated in preclinical studies. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis, and detailed protocols for its biological characterization. The provided information and experimental workflows will be valuable for researchers and drug development professionals working on CDK inhibitors and novel cancer therapeutics. Further investigation into the detailed synthetic route and continued exploration of its therapeutic potential are warranted.

References

AZD-5438: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9. Developed by AstraZeneca, it was investigated as a potential anti-cancer therapeutic based on the principle that dysregulation of the cell cycle is a fundamental driver of tumorigenesis. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's mechanism of action, key experimental findings, and the ultimate reasons for the discontinuation of its clinical development. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams.

Introduction and Rationale

The cell division cycle is a tightly regulated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Consequently, CDKs have been a major focus for the development of novel anti-cancer therapies. The rationale behind the development of this compound was to create a broad-spectrum CDK inhibitor that could effectively arrest the cell cycle in tumor cells. By targeting CDK1, CDK2, and CDK9, this compound was designed to inhibit multiple phases of the cell cycle and also impact transcriptional regulation.[1][2]

Compound Profile

  • Chemical Name: 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine[1][3]

  • Molecular Formula: C18H21N5O2S[4]

  • CAS Number: 602306-29-6[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of several CDK-cyclin complexes. X-ray crystallography has confirmed its binding mode to the hinge region of the CDK2 protein.[3] Its primary targets are CDK1, CDK2, and CDK9, which are crucial for different cellular processes.[1][5]

  • CDK1/Cyclin B: Governs the G2/M transition and entry into mitosis.

  • CDK2/Cyclin E & CDK2/Cyclin A: Regulate the G1/S transition and S-phase progression.

  • CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription.

By inhibiting these kinases, this compound induces cell cycle arrest at the G1, S, and G2/M phases and inhibits transcription.[1][2]

Signaling Pathway and Cellular Effects

The inhibition of CDK1, CDK2, and CDK9 by this compound leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and inhibition of tumor growth.

AZD-5438_Signaling_Pathway cluster_drug Drug Action cluster_targets Primary Targets cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes AZD5438 This compound CDK1 CDK1/ Cyclin B AZD5438->CDK1 CDK2 CDK2/ Cyclin E/A AZD5438->CDK2 CDK9 CDK9/ Cyclin T AZD5438->CDK9 G2M G2/M Transition CDK1->G2M G1S G1/S Transition & S-Phase Progression CDK2->G1S Transcription Transcriptional Elongation CDK9->Transcription CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) G2M->CellCycleArrest G1S->CellCycleArrest TumorGrowthInhibition Tumor Growth Inhibition Transcription->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition

Figure 1: Simplified signaling pathway of this compound.

Preclinical Development

In Vitro Kinase Inhibitory Activity

This compound demonstrated potent inhibition of its target kinases in recombinant kinase assays.

TargetIC50 (nmol/L)
Cyclin E-CDK26[1][3][5]
Cyclin A-CDK245[3][5]
Cyclin B1-CDK116[1][3][5]
Cyclin T-CDK920[1][3][5]
p25-CDK514[5] - 21[3]
Cyclin D3-CDK621[3][5]
Glycogen Synthase Kinase 3β17[3][5]
Cyclin D-CDK4>450[3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
In Vitro Anti-proliferative Activity

The compound showed significant anti-proliferative effects across a range of human tumor cell lines.

Cell LineCancer TypeIC50 (µmol/L)
MCF-7Breast0.2[4][5]
SW620Colorectal~0.5
ARH-77Plasma Cell Leukemia1.7[4][5][6]
A549Lung~0.2
H1299Lung~0.1
H460Lung~0.4
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Human Tumor Cell Lines. [1][4]
In Vivo Anti-tumor Efficacy

Oral administration of this compound resulted in significant tumor growth inhibition in various human tumor xenograft models.

Xenograft ModelDosing ScheduleMaximum Tumor Growth Inhibition (%)
SW620 (Colon)50 mg/kg, twice daily>100[1]
SW620 (Colon)75 mg/kg, once daily~70
Various models50 mg/kg BID or 75 mg/kg QD38 - 153[1][4][5]
Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models.

Experimental Protocols

Recombinant Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK-cyclin complexes.

Methodology:

  • Purified active recombinant human CDK-cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B1) were used.

  • Assays were typically performed in 96-well plates.

  • The kinase, a suitable substrate (e.g., a histone H1-derived peptide), and ATP were incubated with varying concentrations of this compound.

  • The reaction was initiated by the addition of ATP.

  • After a defined incubation period at a controlled temperature, the reaction was stopped.

  • The amount of substrate phosphorylation was quantified, often using a method like scintillation proximity assay or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Kinase - Substrate - this compound dilutions Start->Prepare Initiate Initiate Reaction: Add ATP Prepare->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation Stop->Quantify Analyze Analyze Data: Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a recombinant kinase assay.
Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Human tumor cell lines (e.g., SW620, MCF-7) were seeded in 96-well plates and allowed to adhere.

  • Cells were treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

  • Towards the end of the incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, was added to the culture medium.

  • During DNA synthesis, proliferating cells incorporate BrdU into their DNA.

  • After the BrdU pulse, cells were fixed, and the DNA was denatured.

  • A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added, which binds to the incorporated BrdU.

  • A substrate for the enzyme was added, resulting in a colorimetric or chemiluminescent signal.

  • The signal intensity, which is proportional to the amount of DNA synthesis, was measured using a plate reader.

  • IC50 values for the inhibition of proliferation were determined from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

Objective: To assess the in-cell activity of this compound by measuring the phosphorylation status of CDK substrates.

Methodology:

  • Cells (e.g., SW620) were treated with various concentrations of this compound for a short duration (e.g., 2 hours).

  • For analyzing CDK1 substrates, cells could be synchronized in mitosis using an agent like nocodazole (B1683961) before drug treatment.[3]

  • After treatment, cells were lysed to extract total protein.

  • Protein concentration was determined using a standard assay (e.g., BCA).

  • Equal amounts of protein from each sample were separated by size using SDS-PAGE.

  • The separated proteins were transferred to a membrane (e.g., PVDF).

  • The membrane was blocked to prevent non-specific antibody binding.

  • The membrane was incubated with primary antibodies specific for the phosphorylated forms of CDK substrates (e.g., phospho-pRb, phospho-RNA Polymerase II) and total protein controls.

  • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate was added, and the resulting signal was detected, indicating the level of protein phosphorylation.[3]

Clinical Development and Discontinuation

Phase I Studies

This compound advanced into Phase I clinical trials in patients with advanced solid tumors and in healthy male volunteers.[7][8]

  • Pharmacokinetics: The compound demonstrated dose-proportional exposure with a relatively short plasma half-life of 1-3 hours.[7][8] The Tmax (time to maximum concentration) occurred between 0.5 and 3.0 hours.[8] Less than 1% of the parent compound was excreted in the urine, indicating that metabolism is the primary clearance mechanism.[8]

  • Pharmacodynamics: In healthy volunteers, single oral doses of 40 mg and 60 mg led to statistically significant but modest reductions in the phosphorylation of the retinoblastoma protein (pRb) in buccal mucosa biopsies at 1.5 hours post-dose.[9] This effect was not sustained at 6 hours, highlighting a close relationship between pharmacokinetics and pharmacodynamics.[9]

  • Tolerability: Three Phase I studies in patients with advanced solid tumors explored different dosing schedules (intermittent weekly and continuous daily).[6][7] The most common adverse events were nausea and vomiting.[7] A continuous dosing schedule of 40 mg four times daily was deemed intolerable.[7]

Discontinuation

The clinical development of this compound was ultimately discontinued. The decision was based on the tolerability and exposure data from the Phase I studies, which suggested an unfavorable therapeutic index.[7][10] The modest pharmacodynamic effects, coupled with dose-limiting toxicities, indicated that achieving a sustained and therapeutically effective inhibition of CDK targets in tumors would be challenging without causing unacceptable side effects.[7][9]

Development_History Discovery Discovery & Synthesis (4-(1-isopropyl-2-methylimidazol-5-yl) -2-(4-methylsulphonylanilino) pyrimidine) Preclinical Preclinical Evaluation Discovery->Preclinical InVitro In Vitro Studies: - Potent CDK1/2/9 Inhibition - Broad Anti-proliferative Activity Preclinical->InVitro InVivo In Vivo Studies: - Tumor Growth Inhibition in Xenograft Models Preclinical->InVivo PhaseI Phase I Clinical Trials Preclinical->PhaseI PK Pharmacokinetics: - Short Half-life (1-3h) - Dose-proportional Exposure PhaseI->PK PD Pharmacodynamics: - Modest & Transient pRb Inhibition PhaseI->PD Tolerability Tolerability: - Nausea & Vomiting - Continuous Dosing Intolerable PhaseI->Tolerability Discontinuation Discontinuation of Development PhaseI->Discontinuation Reason Reason: Unfavorable Therapeutic Index (Tolerability & Exposure Data) Discontinuation->Reason

Figure 3: Discovery and development timeline of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of CDK1, CDK2, and CDK9 that demonstrated significant preclinical anti-tumor activity consistent with its mechanism of action. Its development provided valuable insights into the therapeutic potential and challenges of broad-spectrum CDK inhibition. While the compound itself did not proceed to later-stage clinical trials due to an unfavorable therapeutic window, the research on this compound has contributed to the broader understanding of CDK biology and the development of subsequent, more selective CDK inhibitors. The compound remains a useful tool for preclinical research investigating the roles of CDKs in cancer and other diseases.[1][11] More recently, the this compound scaffold has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to selectively degrade CDK2, showcasing its continued relevance in drug discovery.[12][13]

References

Unveiling the Preclinical Power of AZD-5438: A Technical Guide to its Pharmacodynamic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamic effects of AZD-5438, a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, cellular effects, and in vivo efficacy, offering a comprehensive resource for understanding the therapeutic potential of this multi-CDK inhibitor.

Core Mechanism of Action: Inhibition of Key Cell Cycle and Transcriptional Kinases

This compound exerts its anti-tumor effects through the potent inhibition of CDK1, CDK2, and CDK9, crucial regulators of cell cycle progression and transcription.[1][2][3] The compound, chemically identified as 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine, demonstrates significant inhibitory activity against these kinases at nanomolar concentrations.[1][2] This broad-spectrum CDK inhibition disrupts the dysregulated cell cycle machinery that is a hallmark of many cancers.[1][2]

Quantitative Kinase Inhibition Profile

The inhibitory potency of this compound against a panel of recombinant human cyclin-dependent kinases has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against various CDK-cyclin complexes.

Target Kinase/ComplexIC50 (nmol/L)
Cyclin E-CDK26[1][4]
Cyclin A-CDK245[1][4]
Cyclin B1-CDK116[1][4]
Cyclin T-CDK920[1][4]
p25-CDK514, 21
Cyclin D3-CDK621[1][4]
Cyclin D-CDK4>1500 (75-fold less active)[1]
Glycogen Synthase Kinase 3β (GSK3β)17[4]

In Vitro Pharmacodynamic Effects: Cell Cycle Arrest and Inhibition of Proliferation

This compound demonstrates significant antiproliferative activity across a broad range of human tumor cell lines. This is a direct consequence of its ability to inhibit CDK-mediated phosphorylation of key substrates, leading to cell cycle arrest at multiple phases.[1][2]

Antiproliferative Activity in Human Tumor Cell Lines

The table below presents the IC50 values for this compound in various cancer cell lines, showcasing its broad-spectrum antiproliferative effects.

Cell LineCancer TypeIC50 (µmol/L)
MCF-7Breast0.2[4][5]
SW620Colorectal~0.2-1.7
HCT-116Colorectal~0.2-1.7
A549Lung~0.2-1.7
IM-9Hematologic~0.2-1.7
ARH-77Hematologic1.7[4][5]
H1299Non-Small Cell Lung0.0963
H460Non-Small Cell Lung0.4358
Cellular Mechanism of Action

Treatment with this compound leads to a dose-dependent inhibition of the phosphorylation of crucial CDK substrates. In SW620 cells, this compound effectively inhibited the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2 and CDK4.[1] Furthermore, it blocked the phosphorylation of CDK1 substrates nucleolin and protein phosphatase 1a (PP1a).[1] The inhibition of CDK9 activity was confirmed by the reduced phosphorylation of the C-terminal domain of RNA polymerase II.[1]

This inhibition of CDK activity translates to significant effects on cell cycle progression. Fluorescence-activated cell sorting (FACS) analysis of MCF-7 cells treated with this compound for 24 hours revealed an increase in the percentage of cells in the G2-M phase and a reduction in the proportion of S-phase cells actively synthesizing DNA.[1] In colorectal cancer cells, this compound induced a dose-dependent arrest in the S and G2-M phases.[6] These findings indicate that this compound blocks cell cycling at the G1, S, and G2-M phases.[1][2]

Caption: this compound inhibits key CDKs to block cell cycle and transcription.

In Vivo Pharmacodynamic Effects and Anti-tumor Efficacy

Oral administration of this compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models.[1][2]

Tumor Growth Inhibition in Xenograft Models

This compound, when administered orally at doses of 50 mg/kg twice daily or 75 mg/kg once daily, led to significant inhibition of tumor growth.[1][2] The maximum tumor growth inhibition ranged from 38% to 153% across different xenograft models.[1][2][5]

Xenograft ModelCancer TypeDosing ScheduleMaximum Tumor Growth Inhibition (%)
SW620Colon50 mg/kg b.i.d. or 75 mg/kg q.d.>40
BT474cBreastNot Specified38-153
Colo-205ColonNot Specified38-153
HX147LungNot Specified38-153
PC-3ProstateNot Specified38-153
In Vivo Biomarker Modulation

Pharmacodynamic analysis of SW620 xenografts treated with efficacious doses of this compound revealed a sustained suppression of biomarkers. The phosphorylation of pRb at the Ser249/Thr252 epitope was maintained for up to 16 hours following a single oral dose.[1][2] In vivo, this compound also reduced the proportion of actively cycling cells.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic effects of this compound.

Recombinant Kinase Assays

The inhibitory activity of this compound against various CDK-cyclin complexes was determined using a scintillation proximity assay.[1][4] Recombinant cdk-cyclin complexes, such as cyclin E-cdk2, cdk2-cyclin A, and cdk1-cyclin B1, were incubated with their respective substrates (recombinant retinoblastoma protein or a peptide substrate) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1] The amount of incorporated radioactivity, corresponding to kinase activity, was then measured.

Recombinant_Kinase_Assay_Workflow Workflow for Recombinant Kinase Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis AZD5438_dilution Prepare serial dilutions of this compound Incubation Incubate this compound with kinase reaction mix AZD5438_dilution->Incubation Kinase_mix Prepare kinase reaction mix: - Recombinant CDK/Cyclin - Substrate - [γ-³³P]ATP Kinase_mix->Incubation SPA_beads Add Scintillation Proximity Assay (SPA) beads Incubation->SPA_beads Measurement Measure radioactivity using a scintillation counter SPA_beads->Measurement IC50_calc Calculate IC50 values Measurement->IC50_calc

Caption: A streamlined workflow for determining kinase inhibition using a scintillation proximity assay.
Cell Proliferation Assay

The antiproliferative activity of this compound was assessed by measuring DNA synthesis using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.[1] Tumor cell lines were incubated with a range of this compound concentrations for 48 to 72 hours.[1][4] Following the incubation period, cells were pulsed with BrdU, and the amount of incorporated BrdU was quantified to determine the inhibition of cell proliferation and calculate the IC50 value.[1]

Western Blotting for Biomarker Analysis

To assess the effect of this compound on CDK substrate phosphorylation, Western blotting was employed.[1] Asynchronously growing or nocodazole-arrested cells were treated with various concentrations of this compound. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of pRb, nucleolin, PP1a, and RNA polymerase II.[1]

Cell Cycle Analysis by Flow Cytometry

The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][6] Cells were treated with this compound for 24 hours, harvested, fixed, and stained with propidium (B1200493) iodide to label cellular DNA.[6] The DNA content of individual cells was then measured by flow cytometry to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in female nude mice bearing human tumor xenografts.[1][5] Once tumors were established, mice were orally administered with either vehicle or this compound at specified dosing schedules.[1] Tumor growth was monitored over time to determine the percentage of tumor growth inhibition. For pharmacodynamic studies, tumors were excised at various time points after dosing for ex vivo analysis of biomarkers such as pRb phosphorylation and BrdU incorporation.[1]

AZD5438_Multi_CDK_Inhibition_Logic Logical Relationship of this compound Multi-CDK Inhibition cluster_cdks Target CDKs cluster_processes Cellular Processes cluster_outcomes Pharmacodynamic Outcomes AZD5438 This compound CDK1 CDK1 AZD5438->CDK1 CDK2 CDK2 AZD5438->CDK2 CDK9 CDK9 AZD5438->CDK9 G2_M_Transition G2/M Transition CDK1->G2_M_Transition G1_S_Progression G1/S Progression CDK2->G1_S_Progression Transcription_Elongation Transcription Elongation CDK9->Transcription_Elongation Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2-M) G2_M_Transition->Cell_Cycle_Arrest G1_S_Progression->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Elongation->Apoptosis Antiproliferative_Activity Antiproliferative Activity Cell_Cycle_Arrest->Antiproliferative_Activity Apoptosis->Antiproliferative_Activity

Caption: this compound's inhibition of multiple CDKs leads to broad anti-cancer effects.

Conclusion

The preclinical data for this compound robustly demonstrate its potent activity as a multi-CDK inhibitor. Its ability to effectively block the activity of CDK1, CDK2, and CDK9 translates into significant antiproliferative effects in a wide range of cancer cell lines and potent anti-tumor efficacy in in vivo models. The detailed pharmacodynamic and mechanistic studies provide a strong rationale for the continued investigation of multi-targeted CDK inhibitors as a therapeutic strategy in oncology. This technical guide serves as a comprehensive resource for the scientific community to further explore the potential of this compound and similar agents in the fight against cancer.

References

Unveiling the Structural Blueprint: AZD-5438 in Complex with CDK2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystallographic and Biochemical Interplay

This whitepaper provides a comprehensive technical overview of the crystal structure of the potent cyclin-dependent kinase (CDK) inhibitor, AZD-5438, in complex with CDK2. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of inhibition, presents key quantitative data, and outlines the experimental methodologies used to elucidate these findings.

Executive Summary

This compound is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2][3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of this compound bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this interaction at an atomic level is crucial for the rational design of next-generation selective CDK inhibitors.

Structural Insights into this compound Inhibition of CDK2

The crystal structure of this compound in complex with CDK2 reveals the inhibitor nestled within the ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.

The core of this compound, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine (B1678525), establishes a binding mode typical for this chemical series.[3][7] Key interactions include:

  • Hinge Region Interaction: The pyrimidine core of this compound forms two critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group hydrogen bonds with the backbone carbonyl oxygen of the same residue.[7]

  • Hydrophobic Interactions: The aromatic core of the inhibitor is stabilized by hydrophobic interactions with key residues in the active site, including Phe80, Leu135, and Ala31.[6] The phenyl ring of the phenylmethylsulfone moiety is positioned against Ile10.[6]

  • Additional Hydrogen Bonding: The imidazole (B134444) N1 atom of this compound forms a hydrogen bond with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.[7] The sulfone group points towards the solvent and can interact with a water molecule.[6][7]

These interactions collectively anchor this compound firmly in the active site, preventing the binding of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.

Below is a diagram illustrating the key binding interactions between this compound and the CDK2 active site.

AZD5438_CDK2_Binding cluster_CDK2 CDK2 Active Site cluster_AZD5438 This compound Leu83 Leu83 (Hinge) Lys33 Lys33 Phe80 Phe80 Ile10 Ile10 Ala31 Ala31 Leu135 Leu135 Pyrimidine Pyrimidine Core Pyrimidine->Leu83 H-bonds (backbone NH, CO) Pyrimidine->Phe80 Hydrophobic Interaction Pyrimidine->Ala31 Hydrophobic Interaction Pyrimidine->Leu135 Hydrophobic Interaction Imidazole Imidazole Ring Imidazole->Lys33 H-bond (amino group) Phenylmethylsulfone Phenylmethylsulfone Moiety Phenylmethylsulfone->Ile10 Hydrophobic Interaction

Caption: Key interactions of this compound within the CDK2 active site.

Quantitative Data

The inhibitory potency and binding affinity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Inhibitory Activity (IC50)
Target KinaseIC50 (nmol/L)Assay ConditionsReference(s)
Cyclin E-CDK26Recombinant enzyme, scintillation proximity assay[1][8]
Cyclin A-CDK245Recombinant enzyme, scintillation proximity assay[1][8]
Cyclin B1-CDK116Recombinant enzyme, scintillation proximity assay[1][8]
Cyclin T-CDK920Recombinant enzyme, kinase selectivity screening service[1][8]
p25-CDK514, 21Recombinant enzyme, scintillation proximity assay[1][8]
Cyclin D3-CDK621Recombinant enzyme, kinase selectivity screening service[1][8]
Glycogen Synthase Kinase 3β (GSK3β)17Recombinant enzyme, scintillation proximity assay[1][8]
Cyclin D1-CDK4>1000 (75-fold less active)Recombinant enzyme, scintillation proximity assay[8]
Binding Affinity (Isothermal Titration Calorimetry)
ComplexDissociation Constant (Kd) (nM)Reference(s)
CDK2-Cyclin ALow-nanomolar affinity[6][9]
Cyclin-free CDK2Tighter binding than to CDK1[6]
CDK1-Cyclin BUp to 16-fold weaker than CDK2-Cyclin A[6][9]
Cyclin-free CDK1Significantly reduced affinity compared to CDK2[6]
Crystallographic Data
PDB ID6GUH6GUE
Complex CDK2 in complex with this compound CDK2/Cyclin A in complex with this compound
Resolution 1.50 ÅNot explicitly found in search results
Space Group P 21 21 21Not explicitly found in search results
Unit Cell Dimensions (a, b, c) Not explicitly found in search resultsNot explicitly found in search results
R-work / R-free 0.199 / 0.243Not explicitly found in search results
Data Collection Method X-RAY DIFFRACTIONX-RAY DIFFRACTION
Reference Wood, D.J., et al. (2018)Wood, D.J., et al. (2018)

Experimental Protocols

The following section details the methodologies employed in the generation of the crystallographic and biochemical data presented.

Protein Expression and Purification
  • Constructs: Human CDK2 (residues 1-298) and full-length human Cyclin A were used.

  • Expression System: Proteins were typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

  • Purification: The purification protocol generally involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous protein samples for crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and CDK2 as GST fusions were used.[6]

Crystallization
  • Complex Formation: For co-crystallization, purified CDK2 was incubated with a molar excess of this compound prior to setting up crystallization trials.

  • Crystallization Method: The vapor diffusion method (hanging or sitting drop) was employed. Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.

  • Crystal Growth: Crystals of the CDK2-AZD-5438 complex were grown under specific conditions that were optimized through screening. For instance, cyclin-free CDK2 typically crystallizes in the P212121 space group.[6]

X-ray Data Collection and Structure Determination
  • Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

  • Data Processing: Diffraction data were processed and scaled using standard crystallographic software packages (e.g., HKL2000 or XDS).

  • Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined CDK2 structure as a search model. The model was then refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The inhibitor was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric correctness.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar instrument.

  • Methodology: A solution of this compound was titrated into a sample cell containing the purified CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]

Kinase Inhibition Assays (IC50 Determination)
  • Assay Principle: A common method is the scintillation proximity assay.[1]

  • Procedure:

    • Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate (e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1]

    • The reaction mixture was then transferred to plates coated with a scintillant-containing substrate-binding molecule.

    • Phosphorylated substrate captured on the plate surface results in the emission of light, which was quantified using a microplate scintillation counter.

    • IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

The workflow for a typical kinase inhibition assay is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis CDK_Cyclin CDK/Cyclin Complex Incubation Incubate Components CDK_Cyclin->Incubation Substrate Substrate (e.g., pRb) Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation AZD5438 This compound (Serial Dilutions) AZD5438->Incubation SPA Transfer to Scintillation Proximity Assay Plate Incubation->SPA Quantify Quantify Scintillation SPA->Quantify IC50_Calc Calculate IC50 Quantify->IC50_Calc

Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.

Conclusion

The detailed structural and biochemical data for this compound in complex with CDK2 provide a solid foundation for understanding its mechanism of action. The high-resolution crystal structures reveal the precise molecular interactions responsible for its potent inhibition, highlighting the importance of hydrogen bonding with the hinge region and hydrophobic packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing development of more selective and effective CDK inhibitors for cancer therapy. The experimental protocols outlined herein serve as a guide for researchers aiming to replicate or build upon these seminal findings.

References

AZD-5438 Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and experimental analysis of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs), with a specific focus on its role in preventing the phosphorylation of the Retinoblastoma protein (pRb). This document details the core signaling pathways, presents quantitative data on this compound's inhibitory activity, and offers detailed protocols for key experimental procedures. The intended audience includes researchers, scientists, and professionals in the field of drug development who are investigating cell cycle regulation and novel cancer therapeutics.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and cell cycle progression. The phosphorylation of pRb by CDK complexes, particularly CDK2, leads to the release of E2F, allowing for S-phase entry. Dysregulation of the CDK-pRb axis is a common feature in many cancers, making it a prime target for therapeutic intervention.

This compound is a potent, orally bioavailable small molecule inhibitor of CDK1, CDK2, and CDK9.[1][2][3][4] Its ability to inhibit CDK2 activity directly impacts the phosphorylation status of pRb, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[1][3][4] This guide will delve into the specifics of this inhibitory action, providing the necessary technical details for its study.

Mechanism of Action: The CDK2/pRb Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is a tightly controlled process orchestrated by the sequential activation of CDKs. Cyclin D-CDK4/6 initiates the phosphorylation of pRb in early G1, followed by further phosphorylation by the Cyclin E-CDK2 complex, which is essential for full inactivation of pRb and commitment to S phase.

CDK2_pRb_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active) CyclinD_CDK46->pRb_E2F phosphorylates G1_Arrest G1 Arrest pRb_E2F->G1_Arrest maintains CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F->CyclinE_CDK2 leads to activation of p_pRb p-pRb (Inactive) CyclinE_CDK2->p_pRb hyperphosphorylates E2F E2F p_pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication AZD5438 This compound AZD5438->CyclinE_CDK2 inhibits

Figure 1: The CDK2/pRb signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several CDK-cyclin complexes and demonstrates significant anti-proliferative effects across a range of human tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target Kinase/Cyclin ComplexIC50 (nmol/L)
CDK2/Cyclin E6[1][2]
CDK1/Cyclin B116[1][2]
CDK9/Cyclin T20[1][2]
CDK5/p2514[2]
CDK6/Cyclin D321[2]
CDK2/Cyclin A45[2]
CDK4/Cyclin D1449[2]
GSK3β17[5]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µmol/L)
SW620Colorectal~0.5 (estimated from dose-response curve)[1]
HCT-116Colorectal0.47[2]
HT-29Colorectal0.96[2]
A549Lung0.208[2]
H1299Lung0.0963[2]
H460Lung0.4358[2]
MCF-7Breast0.2[5]
MDA-MB-231BreastNot specified
PC-3ProstateNot specified
Table 3: Inhibition of pRb Phosphorylation by this compound
Cell LinePhosphorylation SiteEffectConcentration/DoseReference
SW620Ser249/Thr252Dose-dependent declineIC50 for inhibition ≈ IC50 for proliferation[1]
SW620Ser356Sensitive to inhibitionNot specified[1]
SW620Ser807/Ser811, Ser780Not potently inhibitedNot specified[1]
SW620Ser249/Thr252>80% inhibition within 5 minutes2 µmol/L[1]
H460Ser780Inhibition of phosphorylation435 nmol/L[2]
Healthy Volunteers (Buccal Mucosa)Ser807/Ser811Significant reduction in phospho-pRb/total pRb ratio40 mg and 60 mg[6]
Healthy Volunteers (Buccal Mucosa)Thr821Significant reduction in phospho-pRb/total pRb ratio60 mg[6]

Experimental Protocols

Cell Synchronization for G1/S Phase Analysis

To study the effects of this compound on pRb phosphorylation at the G1/S transition, it is crucial to synchronize the cell population. The double thymidine (B127349) block method is a widely used technique for this purpose.[3][7]

Double_Thymidine_Block Start Asynchronous Cell Culture Thymidine1 Add Thymidine (e.g., 2 mM for 16-18h) Start->Thymidine1 Wash1 Wash and Release (Thymidine-free medium for 9h) Thymidine1->Wash1 Thymidine2 Add Thymidine (e.g., 2 mM for 15-17h) Wash1->Thymidine2 Wash2 Wash and Release (Thymidine-free medium) Thymidine2->Wash2 G1S_Arrest Synchronized Cells at G1/S Boundary Wash2->G1S_Arrest Treatment Treat with this compound at various concentrations and time points G1S_Arrest->Treatment Analysis Harvest for Analysis (Western Blot, FACS) Treatment->Analysis

Figure 2: Experimental workflow for cell synchronization using a double thymidine block.

Protocol:

  • Initial Seeding: Plate cells at a density that will not lead to confluency during the synchronization process.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in the S phase.

  • Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, thymidine-free complete medium. Incubate for 9 hours to allow the cells to proceed through the cell cycle.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 15-17 hours. This will arrest the synchronized cell population at the G1/S boundary.

  • Release and Treatment: Release the cells from the second block as described in step 3. At desired time points following the release, treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Harvesting: Harvest the cells for downstream analysis, such as Western blotting or flow cytometry.

Western Blot Analysis of pRb Phosphorylation

Western blotting is a key technique to qualitatively and semi-quantitatively assess the phosphorylation status of pRb.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies:

    • Anti-phospho-pRb (specific to the site of interest, e.g., Ser807/811, Ser780).

    • Anti-total pRb.

    • Anti-loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal and the loading control.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-pRb, anti-total pRb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Data Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis of pRb phosphorylation.
In Vitro CDK2 Kinase Assay

An in vitro kinase assay is essential for directly measuring the inhibitory effect of this compound on CDK2 activity using a pRb substrate.

Materials:

  • Recombinant active CDK2/Cyclin E or A.

  • pRb substrate (e.g., a recombinant fragment of pRb or a synthetic peptide containing the CDK2 phosphorylation site).

  • Kinase reaction buffer.

  • ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive methods).

  • This compound at various concentrations.

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based or Western blot detection for non-radioactive assays).

Protocol (Example using a radioactive assay):

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the pRb substrate, and the desired concentration of this compound or vehicle control.

  • Enzyme Addition: Add the recombinant CDK2/Cyclin E to each tube.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated pRb substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow Reaction_Mix Prepare Reaction Mix: - Kinase Buffer - pRb Substrate - this compound (various conc.) Add_Enzyme Add Recombinant CDK2/Cyclin E Reaction_Mix->Add_Enzyme Start_Reaction Initiate with [γ-³²P]ATP Incubate at 30°C Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Spot_Paper Spot onto Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash Wash to Remove Unincorporated ATP Spot_Paper->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis and IC50 Determination Count->Analysis

Figure 4: Workflow for an in vitro radioactive CDK2 kinase assay.

Conclusion

This compound is a potent inhibitor of CDK1, 2, and 9 that effectively blocks the phosphorylation of pRb, a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and demonstrates the therapeutic potential of targeting the CDK-pRb pathway in cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular and molecular effects of this compound and other CDK inhibitors. While the clinical development of this compound was discontinued (B1498344) due to tolerability issues, it remains a valuable tool for preclinical research into the role of CDKs in cancer biology.[8][9]

References

AZD-5438: A Technical Guide to its Role in G2-M, S, and G1 Phase Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK9.[1][2] Its mechanism of action, centered on the disruption of cell cycle progression, has positioned it as a significant tool in cancer research. This technical guide provides an in-depth analysis of the role of this compound in inducing cell cycle arrest at the G2-M, S, and G1 phases. We will explore the underlying signaling pathways, present quantitative data from key experimental findings, and provide detailed protocols for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in partnership with their regulatory cyclin subunits, drive the cell through its distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as a critical target for anti-cancer drug development.

This compound is a multi-CDK inhibitor that has demonstrated significant anti-proliferative effects in a range of human tumor cell lines.[2] Its ability to arrest the cell cycle at multiple checkpoints underscores its potential as a therapeutic agent. This guide will dissect the specific actions of this compound at the G2-M, S, and G1 phases of the cell cycle.

Mechanism of Action: Inhibition of CDK1, CDK2, and CDK9

This compound exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of CDK1, CDK2, and CDK9. The inhibition of these key kinases disrupts the phosphorylation of their respective substrates, leading to cell cycle arrest and, in some cases, apoptosis.

  • CDK2 Inhibition: CDK2, in association with cyclin E and cyclin A, is a critical regulator of the G1 to S phase transition and S phase progression. It phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state and blocking entry into the S phase.[1]

  • CDK1 Inhibition: CDK1, complexed with cyclin B, is the master regulator of the G2 to M phase transition. It phosphorylates a multitude of proteins involved in chromatin condensation, nuclear envelope breakdown, and spindle formation. Inhibition of CDK1 by this compound prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.[3]

  • CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins and contribute to the overall anti-tumor activity of the compound.[1]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest has been quantified across various cancer cell lines. The following tables summarize the inhibitory concentrations and the impact on cell cycle phase distribution.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK/Cyclin ComplexIC50 (nmol/L)
CDK2/cyclin E6
CDK1/cyclin B116
CDK9/cyclin T20
CDK2/cyclin A45

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µmol/L)
MCF-7Breast0.2
LoVoColon0.63
SW620ColonNot specified
A549Lung0.208 (IC50)
H1299Lung0.0963 (IC50)
H460Lung0.4358 (IC50)

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. IC50 values represent the concentration for 50% inhibition of a biological or biochemical function.[1][3]

Table 3: Effect of this compound on Cell Cycle Phase Distribution in Non-Small Cell Lung Carcinoma (NSCLC) Cells

Cell LineTreatment% G1% S% G2/M
A549ControlNot specifiedNot specified~15%
A549This compound (24h)Not specifiedNot specified~50%
H1299ControlNot specifiedNot specified~10%
H1299This compound (24h)Not specifiedNot specified~32%
H460ControlNot specifiedNot specified~5%
H460This compound (24h)Not specifiedNot specified~11%

Data extracted from a study on the radiosensitizing effects of this compound. The study primarily focused on the G2-M arrest.[3]

Note: While several studies report a significant increase in S and G2-M phase arrest in colorectal cancer cell lines (CRC057, CRC16-159, CRC119, and CRC240) treated with this compound, specific quantitative data for G1 and S phase percentages were not explicitly provided in the reviewed literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Objective: To determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Collect the cells directly into a conical tube.

  • Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate on the single-cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Phosphorylated Retinoblastoma Protein (p-pRb)

Objective: To assess the inhibition of CDK2 activity by this compound through the detection of changes in the phosphorylation status of its substrate, pRb.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-pRb and anti-total Rb)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-pRb (e.g., Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.

Mandatory Visualizations

Signaling Pathways

AZD5438_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2/ Cyclin E/A pRb pRb CDK2->pRb phosphorylates G1_Arrest G1/S Arrest E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates AZD5438 This compound AZD5438->CDK2 CDK1 CDK1/ Cyclin B AZD5438->CDK1 Mitotic_Proteins Mitotic Proteins CDK1->Mitotic_Proteins phosphorylates G2_Arrest G2/M Arrest Mitosis Mitosis Mitotic_Proteins->Mitosis initiates

Caption: this compound inhibits CDK1 and CDK2, leading to G1/S and G2/M arrest.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Cell Cycle Analysis cluster_western_blot Protein Analysis start Seed Cancer Cells treat Treat with this compound (and vehicle control) start->treat harvest_flow Harvest & Fix Cells treat->harvest_flow lyse Lyse Cells & Quantify Protein treat->lyse stain_pi Stain with Propidium Iodide harvest_flow->stain_pi analyze_flow Flow Cytometry Analysis stain_pi->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page immunoblot Immunoblot for p-pRb & Total Rb sds_page->immunoblot detect Detect & Analyze immunoblot->detect

References

AZD-5438: A Technical Guide to its Antiproliferative Activity in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant antiproliferative activity across a range of human tumor cell lines. This document provides a comprehensive technical overview of the preclinical data supporting the antitumor effects of this compound. It details the compound's inhibitory profile, its impact on cell cycle progression, and the underlying mechanism of action. This guide is intended to serve as a resource for researchers and drug development professionals investigating CDK inhibitors and their potential therapeutic applications in oncology.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound was developed as a multi-targeted CDK inhibitor with the aim of arresting this aberrant cell growth. This guide summarizes the key preclinical findings that characterize the antiproliferative properties of this compound.

Quantitative Data: Inhibitory Profile and Antiproliferative Activity

This compound exhibits potent inhibitory activity against several key CDKs involved in cell cycle control and transcription. The compound also demonstrates broad-spectrum antiproliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nmol/L)
Cyclin E-CDK26
Cyclin A-CDK245
Cyclin B1-CDK116
Cyclin T-CDK920
p25-CDK514-21
Cyclin D3-CDK621
GSK3β17

Data compiled from multiple sources.[1][2][3]

Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines
Cell LineTumor TypeIC50 Range (μmol/L)
VariousSolid Tumors0.2 - 1.7
MCF-7Breast Cancer0.17 - 0.2
HCT-116Colorectal CancerNot Specified
A549Lung Cancer0.208
H1299Lung Cancer0.0963
H460Lung Cancer0.4358
IM-9Multiple MyelomaNot Specified
ARH-77Plasma Cell Leukemia1.7
Jeko-1Mantle Cell Lymphoma1.0 (EC50)

Data compiled from multiple sources.[1][3][4][5][6][7]

Mechanism of Action: Cell Cycle Arrest

This compound exerts its antiproliferative effects by inducing cell cycle arrest at multiple phases. By inhibiting CDK1, CDK2, and CDK9, this compound disrupts the normal progression of the cell cycle, ultimately leading to a halt in cell division.[1][4] In asynchronous cell populations, treatment with this compound leads to an accumulation of cells in the G1, S, and G2-M phases of the cell cycle.[1][4][7]

The inhibition of CDK2 by this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[1][4] This is a critical event in the G1/S transition, and its inhibition leads to G1 arrest.[5][8] Furthermore, the inhibition of CDK1, the engine of mitosis, contributes to arrest at the G2-M checkpoint.[1][4] The compound's activity against CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the inhibition of transcription of key anti-apoptotic proteins, which may contribute to the induction of apoptosis in some tumor cells.[1] In some colorectal cancer cell lines, treatment with this compound has been observed to induce anaphase catastrophe, characterized by multipolar mitosis.[9]

AZD5438_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CDK2 CDK2/ Cyclin E/A pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1 CDK1/ Cyclin B Mitosis Mitosis CDK1->Mitosis promotes CDK9 CDK9/ Cyclin T RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription enables AZD5438 This compound AZD5438->CDK2 AZD5438->CDK1 AZD5438->CDK9

This compound inhibits key CDKs to arrest the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.

Recombinant Kinase Assays
  • Objective: To determine the in vitro inhibitory activity of this compound against purified recombinant kinases.

  • Methodology:

    • Recombinant human cyclin-CDK complexes (e.g., Cyclin E-CDK2, Cyclin B1-CDK1) are incubated with a specific substrate (e.g., histone H1 or a synthetic peptide) and ATP.

    • This compound is added at a range of concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of substrate phosphorylation is quantified, typically using a radioisotope-based method or a non-radioactive method such as fluorescence polarization or ELISA.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell Proliferation Assay (BrdUrd Incorporation)
  • Objective: To measure the antiproliferative effect of this compound on tumor cell lines.

  • Methodology:

    • Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[1][3]

    • During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd), a synthetic analog of thymidine, is added to the culture medium.

    • Actively proliferating cells incorporate BrdUrd into their newly synthesized DNA.

    • After incubation, cells are fixed, and the DNA is denatured.

    • A specific anti-BrdUrd antibody conjugated to an enzyme (e.g., peroxidase) is added.

    • A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the amount of incorporated BrdUrd, is measured using a plate reader.

    • IC50 values are determined from the dose-response curves.[1][3]

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add BrdUrd C->D E Incubate to allow incorporation D->E F Fix and denature DNA E->F G Add anti-BrdUrd antibody F->G H Add substrate and measure signal G->H I Calculate IC50 H->I

Workflow for the BrdUrd Cell Proliferation Assay.
Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound on cell cycle phase distribution.

  • Methodology:

    • Tumor cells are treated with this compound or vehicle control for a defined period (e.g., 24 hours).[1][9]

    • For some experiments, cells may be synchronized at a specific cell cycle phase (e.g., by serum starvation) before drug treatment.[1]

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[9]

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The resulting DNA content histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][9]

Western Blotting
  • Objective: To assess the effect of this compound on the phosphorylation status of key CDK substrates.

  • Methodology:

    • Tumor cells are treated with various concentrations of this compound for a specified duration.[1]

    • For studying substrates of CDK1, cells may be arrested in mitosis using an agent like nocodazole (B1683961) prior to drug treatment.[1]

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated or total forms of the proteins of interest (e.g., phospho-pRb, total pRb, phospho-nucleolin).[1]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.[1]

Conclusion

This compound is a potent inhibitor of CDKs 1, 2, and 9, with broad antiproliferative activity in a variety of tumor cell lines. Its mechanism of action is centered on the induction of cell cycle arrest through the inhibition of key cell cycle and transcriptional CDKs. The preclinical data for this compound highlight the therapeutic potential of multi-targeted CDK inhibition in oncology. While the clinical development of this compound was discontinued (B1498344) due to tolerability issues in early phase trials, the extensive preclinical characterization of this compound provides valuable insights for the ongoing development of other CDK inhibitors.[1][10] The methodologies and findings presented in this guide serve as a foundational resource for further research in this area.

References

AZD-5438: A Technical Overview of its Inhibition of CDK Substrates Nucleolin and PP1α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclin-dependent kinase (CDK) inhibitor, AZD-5438, with a specific focus on its activity against the CDK substrates nucleolin and protein phosphatase 1α (PP1α). This document synthesizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases.[1][2] It primarily targets CDK1, CDK2, and CDK9, key regulators of the cell cycle and transcription.[2][3][4] By inhibiting these kinases, this compound disrupts the phosphorylation of their downstream substrates, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[2][5] This guide focuses on two specific and critical CDK1 substrates, nucleolin and PP1α, and the inhibitory action of this compound on their phosphorylation.

Quantitative Data: this compound Inhibitory Activity

The potency of this compound has been quantified against a panel of cyclin-dependent kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.

Table 1: IC50 Values of this compound against Primary CDK Targets [1][2][3][4]

Target CDK-Cyclin ComplexIC50 (nmol/L)
CDK1/Cyclin B116
CDK2/Cyclin E6
CDK2/Cyclin A45
CDK9/Cyclin T20

Table 2: IC50 Values of this compound against other Kinases [1][3]

Target KinaseIC50 (nmol/L)
CDK5/p2514
CDK6/Cyclin D321
GSK3β17
CDK4/Cyclin D>1000

Inhibition of CDK Substrate Phosphorylation

This compound has been demonstrated to effectively inhibit the phosphorylation of key CDK substrates involved in cell cycle progression and mitosis.

Nucleolin

Nucleolin is a multifunctional protein involved in ribosome biogenesis and is a known substrate of CDK1.[6][7] Phosphorylation of nucleolin by CDK1/cyclin B is a critical event during mitosis.[7]

Protein Phosphatase 1α (PP1α)

PP1α is a major protein phosphatase that plays a crucial role in mitotic exit by dephosphorylating CDK1 substrates.[8] CDK1-mediated phosphorylation of PP1α at Threonine 320 inhibits its activity, thus maintaining the mitotic state.[6]

This compound has been shown to inhibit the phosphorylation of both nucleolin and PP1α in human colorectal adenocarcinoma SW620 cells.[1] This effect is particularly evident in cells arrested in mitosis, highlighting the compound's potent CDK1 inhibitory activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Recombinant Kinase Assays

This protocol is used to determine the in vitro inhibitory activity of this compound against purified CDK-cyclin complexes.[1][3]

Objective: To quantify the IC50 value of this compound against specific CDKs.

Materials:

  • Recombinant human CDK-cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E)

  • Substrate (e.g., Histone H1 peptide for CDK1, Retinoblastoma protein (Rb) fragment for CDK2)

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer

  • Scintillation proximity assay (SPA) beads or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microplate, combine the recombinant CDK-cyclin complex, the specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction.

  • Transfer the reaction mixture to a filter plate with phosphocellulose paper to capture the phosphorylated substrate, or add SPA beads.

  • Wash the filters or beads to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-Substrate Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of endogenous nucleolin and PP1α in a cellular context.[1]

Objective: To qualitatively and semi-quantitatively measure the inhibition of nucleolin and PP1α phosphorylation in cells treated with this compound.

Materials:

  • SW620 human colorectal adenocarcinoma cells

  • Nocodazole (B1683961)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-nucleolin (e.g., TG3 antibody, which recognizes CDK1-phosphorylated nucleolin)

    • Anti-total nucleolin

    • Anti-phospho-PP1α (specific for the CDK1 phosphorylation site)

    • Anti-total PP1α

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture SW620 cells to the desired confluency.

    • Arrest cells in mitosis by treating with nocodazole (e.g., for 16 hours).

    • Treat the mitotically arrested cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow described in this guide.

CDK1_Signaling_Pathway cluster_cdk CDK1 Activation cluster_substrates Substrate Phosphorylation CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B (Active Complex) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Nucleolin_unphos Nucleolin CDK1_CyclinB->Nucleolin_unphos Phosphorylates PP1a_unphos PP1α CDK1_CyclinB->PP1a_unphos Phosphorylates & Inactivates Nucleolin_phos p-Nucleolin PP1a_phos p-PP1α (Inactive) AZD5438 This compound AZD5438->CDK1_CyclinB

Caption: CDK1/Cyclin B signaling and this compound inhibition.

Western_Blot_Workflow start Start: Culture SW620 Cells nocodazole Mitotic Arrest with Nocodazole start->nocodazole azd5438 Treat with this compound nocodazole->azd5438 lysis Cell Lysis & Protein Quantification azd5438->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-Nucleolin, p-PP1α) transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis detection->analysis

Caption: Workflow for analyzing substrate phosphorylation.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with demonstrated activity against the phosphorylation of the CDK1 substrates nucleolin and PP1α. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the mechanism of action of this compound and its potential as a therapeutic agent. The detailed methodologies and illustrative diagrams offer a clear framework for reproducing and expanding upon these key findings in the field of CDK inhibition and cancer drug development. Although the clinical development of this compound was discontinued (B1498344) due to tolerability issues, it remains a valuable tool for preclinical research.[9][10]

References

AZD-5438: A Technical Analysis of its Activity Against p25-cdk5 and GSK3β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory activity of AZD-5438 against two key serine/threonine kinases: p25-cdk5 and Glycogen Synthase Kinase 3β (GSK3β). This compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), and its activity against these additional targets is of significant interest for understanding its broader pharmacological profile and potential therapeutic applications. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against p25-cdk5 and GSK3β has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity against these and other related kinases.

Kinase TargetIC50 (nM)
p25-cdk5 14 [1][2]
GSK3β 17 [1][2]
cdk1/cyclin B16[1][3]
cdk2/cyclin E6[1][3]
cdk2/cyclin A45[1]
cdk9/cyclin T120[1]

Experimental Protocols

The determination of the inhibitory activity of this compound against p25-cdk5 and GSK3β was primarily conducted using a scintillation proximity assay (SPA).[1][4] This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase. The following protocols are representative of the methodologies employed.

p25-cdk5 Kinase Activity Assay (Scintillation Proximity Assay)

This assay quantifies the phosphorylation of a biotinylated peptide substrate by recombinant p25-cdk5.

Materials:

  • Recombinant human p25-cdk5 enzyme

  • Biotinylated peptide substrate (e.g., a histone H1-derived peptide)

  • [γ-³³P]ATP

  • This compound (or other test compounds)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Streptavidin-coated SPA beads

  • Stop solution (e.g., 50 mM EDTA)

  • 96-well microplates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant p25-cdk5 enzyme, the biotinylated peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding the stop solution.

  • Signal Detection: Add streptavidin-coated SPA beads to the wells. The biotinylated and now radiolabeled substrate binds to the beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which generates a light signal.

  • Measurement: Measure the light signal using a scintillation counter. The intensity of the signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

GSK3β Kinase Activity Assay (Scintillation Proximity Assay)

This assay measures the phosphorylation of a specific substrate by recombinant GSK3β.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β substrate (e.g., a synthetic peptide like CREB-p)

  • [γ-³³P]ATP

  • This compound (or other test compounds)

  • Kinase reaction buffer (similar to the p25-cdk5 assay buffer)

  • SPA beads (e.g., protein A-coated beads with a phospho-specific antibody or streptavidin-coated beads if using a biotinylated substrate)

  • Stop solution

  • 96-well microplates

Procedure:

  • Reaction Setup: In a 96-well plate, add the recombinant GSK3β enzyme, the substrate, and a range of this compound concentrations in the kinase reaction buffer.

  • Initiation: Initiate the reaction by the addition of [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Termination: Terminate the reaction with the stop solution.

  • Signal Detection: Add the appropriate SPA beads. If using a phospho-specific antibody on protein A beads, the radiolabeled phosphorylated substrate will be captured, bringing it close to the scintillant.

  • Measurement: Quantify the light emission using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for GSK3β by analyzing the inhibition data as a function of compound concentration.

Visualizing the Molecular Interactions and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

p25_cdk5_pathway cluster_activation Activation cluster_complex Active Complex Formation cluster_inhibition Inhibition cluster_downstream Downstream Effects p35 p35 Calpain Calpain (Ca²⁺ dependent) p35->Calpain p25 p25 p25_cdk5 p25-cdk5 (Active Kinase) p25->p25_cdk5 Calpain->p25 cdk5 cdk5 cdk5->p25_cdk5 AZD5438 This compound p25_cdk5->AZD5438 Substrate Substrate (e.g., Tau, pRb) p25_cdk5->Substrate Phosphorylation p25_cdk5->Substrate Phospho_Substrate Phosphorylated Substrate

p25-cdk5 Activation and Inhibition Pathway

GSK3b_pathway cluster_regulation Regulation cluster_inhibition Inhibition cluster_downstream Downstream Substrates Akt Akt/PKB GSK3b_active GSK3β (Active) Akt->GSK3b_active Phosphorylation (Inhibition) GSK3b_inactive GSK3β (Inactive) p-Ser9 AZD5438 This compound GSK3b_active->AZD5438 Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase Phosphorylation (Inhibition) Beta_Catenin β-catenin GSK3b_active->Beta_Catenin Phosphorylation (Degradation) Tau Tau GSK3b_active->Tau Phosphorylation

GSK3β Signaling and Inhibition

experimental_workflow start Start: Prepare Reagents reagents Kinase (p25-cdk5 or GSK3β) Substrate (biotinylated) [γ-³³P]ATP This compound dilutions start->reagents setup Set up kinase reaction in 96-well plate reagents->setup initiate Initiate reaction with [γ-³³P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction with EDTA incubate->stop add_spa Add Streptavidin-SPA beads stop->add_spa read Read plate in scintillation counter add_spa->read analyze Analyze data and determine IC50 read->analyze

Scintillation Proximity Assay Workflow

References

Methodological & Application

AZD-5438 in Preclinical Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1][2][3] Dysregulation of the cell cycle is a fundamental characteristic of cancer, making CDKs attractive therapeutic targets.[4] this compound has demonstrated significant antiproliferative activity across a range of human tumor cell lines and has shown potent antitumor effects in various in vivo xenograft models.[1][5] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft studies, including detailed protocols and a summary of efficacy data.

Mechanism of Action

This compound exerts its anticancer effects by targeting key regulators of the cell cycle. It potently inhibits CDK1, CDK2, and CDK9 with IC50 values of 16 nM, 6 nM, and 20 nM, respectively, in cell-free assays.[1][3] This multi-CDK inhibition leads to the blockade of cell cycle progression at the G1/S and G2/M phases and the inhibition of transcription through targeting CDK9.[1][6] A key downstream effect of this compound is the inhibition of retinoblastoma protein (pRb) phosphorylation, a critical step for cell cycle progression.[1][7] Furthermore, inhibition of CDK9 leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, impacting transcription.[1][6]

AZD5438_Mechanism_of_Action cluster_cdks Cyclin-Dependent Kinases cluster_substrates Key Substrates cluster_effects Cellular Effects AZD5438 This compound CDK1 CDK1/Cyclin B AZD5438->CDK1 CDK2 CDK2/Cyclin E/A AZD5438->CDK2 CDK9 CDK9/Cyclin T AZD5438->CDK9 Other_Substrates Other Cell Cycle and Apoptotic Proteins (e.g., Nucleolin, PP1α) CDK1->Other_Substrates phosphorylates pRb pRb CDK2->pRb phosphorylates RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates G1_S_Arrest G1/S Phase Arrest pRb->G1_S_Arrest promotes progression Transcription_Inhibition Inhibition of Transcription RNAPII->Transcription_Inhibition promotes transcription G2_M_Arrest G2/M Phase Arrest Other_Substrates->G2_M_Arrest promotes progression Apoptosis Induction of Apoptosis G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis Transcription_Inhibition->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Efficacy of this compound in Human Tumor Xenograft Models

This compound has demonstrated broad antitumor activity in a variety of human tumor xenograft models when administered orally.[5] The tables below summarize the quantitative data on tumor growth inhibition (TGI) across different cancer types and cell lines.

Table 1: this compound Efficacy in Various Xenograft Models

Tumor TypeCell LineDosing ScheduleMaximum TGI (%)Reference
ColonSW62075 mg/kg, once daily (p.o.)>40[1][7]
ColonColo-205Not specified38-153[5]
BreastMCF-7Not specified38-153[5]
BreastBT474cNot specified38-153[5]
Lung (NSCLC)A54925 mg/kg/day for 5 days (p.o.)Enhancement Factor: 1.2-1.7 (with radiation)[8]
Lung (NSCLC)H129925 mg/kg/day for 5 days (p.o.)Enhancement Factor: 1.2-1.7 (with radiation)[8]
Lung (NSCLC)H46025 mg/kg/day for 5 days (p.o.)Enhancement Factor: 1.2-1.7 (with radiation)[8]
ProstatePC-3Not specified38-153[5]
OvarianHX147Not specified38-153[5]

TGI (Tumor Growth Inhibition) is a measure of the effectiveness of a treatment in preventing the growth of a tumor. A higher percentage indicates greater inhibition. p.o. (per os) refers to oral administration.

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound.

Cell Culture and Xenograft Implantation

Materials:

  • Human tumor cell lines (e.g., SW620, A549, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles

Protocol:

  • Culture tumor cells in a 37°C, 5% CO2 incubator to approximately 80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium.

  • For subcutaneous implantation, inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel can be used to enhance tumor establishment.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Polysorbate 80)

  • Sterile water

  • Oral gavage needles

Protocol:

  • Prepare the vehicle solution under sterile conditions.

  • Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice.

  • Suspend the this compound powder in the vehicle. Ensure a homogenous suspension.

  • Administer the this compound suspension orally to the mice using a gavage needle. The typical volume is 10 mL/kg.

  • Administer the vehicle alone to the control group.

  • Dosing schedules can vary, but continuous daily dosing has been shown to be optimal for antitumor efficacy.[1]

Tumor Measurement and Data Analysis

Materials:

  • Digital calipers

Protocol:

  • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study with this compound.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., SW620) start->cell_culture implantation 2. Xenograft Implantation (Subcutaneous injection in athymic nude mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Until tumors reach ~150 mm³) implantation->tumor_growth randomization 4. Randomization (Group animals into control and treatment arms) tumor_growth->randomization treatment 5. Treatment Administration - Control: Vehicle (p.o.) - Treated: this compound (p.o.) randomization->treatment monitoring 6. In-life Monitoring - Tumor volume measurement - Body weight measurement treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor volume reaches predefined size or after a set duration) monitoring->endpoint analysis 8. Data Analysis & Ex Vivo Studies - Calculate TGI - Western blot of tumor lysates (pRb, etc.) endpoint->analysis end End analysis->end

Figure 2: Standard workflow for this compound in vivo xenograft experiments.

Pharmacodynamic Analysis

To confirm the on-target activity of this compound in vivo, excised tumors can be analyzed for key pharmacodynamic biomarkers.

Protocol: Western Blotting for pRb Phosphorylation

  • Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated pRb (e.g., pSer249/Thr252) and total pRb.[1][7]

  • Use an appropriate secondary antibody and detect with a chemiluminescent substrate.

  • A reduction in the ratio of phosphorylated pRb to total pRb in the this compound treated group compared to the control group indicates target engagement.[7]

Conclusion

This compound is a potent CDK inhibitor with significant antitumor activity in a range of preclinical xenograft models. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful experimental design, including appropriate dosing schedules and pharmacodynamic analysis, is crucial for obtaining robust and reproducible data. These notes are intended to guide researchers in the successful application of this compound in their preclinical cancer research.

References

AZD-5438 Cell Cycle Analysis Using Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. This compound has demonstrated significant antiproliferative activity in a variety of human tumor cell lines by inducing cell cycle arrest at the G1, S, and G2/M phases.[1][2] This document provides detailed application notes and protocols for analyzing the cell cycle effects of this compound using flow cytometry, a powerful technique for quantitative analysis of cellular DNA content.

Mechanism of Action of this compound in Cell Cycle Regulation

This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[1] The inhibition of these CDKs disrupts the normal progression of the cell cycle:

  • CDK2 Inhibition: Primarily affects the G1/S transition by preventing the phosphorylation of retinoblastoma protein (pRb). This leads to the accumulation of cells in the G1 phase.

  • CDK1 Inhibition: Blocks the G2/M transition, causing cells to arrest in the G2 or M phase of the cell cycle.

  • CDK9 Inhibition: Affects transcription by inhibiting RNA polymerase II, which can also contribute to cell cycle arrest and apoptosis.

The net effect of this compound treatment on a cancer cell population is a dose-dependent arrest at various stages of the cell cycle, which can be quantified using flow cytometry.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of A549 non-small cell lung carcinoma cells after 24 hours of treatment.

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)453520
This compound (IC₅₀ concentration)302050

Note: The data presented for the IC₅₀ concentration is an approximation derived from graphical representations in the cited literature, as exact tabular data was not available. The vehicle control data is a representative example for this cell line.

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials
  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol
  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency within 24 hours.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting the emission in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Visualizations

Signaling Pathway of this compound Action

AZD5438_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription AZD5438 This compound CDK2_CyclinE CDK2/Cyclin E AZD5438->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B AZD5438->CDK1_CyclinB CDK9_CyclinT CDK9/Cyclin T AZD5438->CDK9_CyclinT pRb pRb CDK2_CyclinE->pRb E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Mitosis Mitosis CDK1_CyclinB->Mitosis RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression

Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound (or Vehicle) A->B C Harvest Cells B->C D Fix with 70% Ethanol C->D E Stain with Propidium Iodide & RNase A D->E F Flow Cytometry E->F G Analyze Cell Cycle Distribution F->G

Caption: Workflow for analyzing this compound's effect on the cell cycle.

References

AZD-5438 Application Notes: Unveiling the Inhibition of pRb Phosphorylation via Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Western blotting to analyze the phosphorylation status of the Retinoblastoma protein (pRb) in response to treatment with AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9. By monitoring the phosphorylation of pRb, a key substrate of CDK2, researchers can effectively assess the cellular potency and mechanism of action of this compound.

Introduction

This compound is a small molecule inhibitor targeting CDK1, CDK2, and CDK9, crucial regulators of cell cycle progression and transcription.[1][2][3][4] The retinoblastoma protein (pRb) is a tumor suppressor protein that, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby halting the cell cycle at the G1/S transition.[5][6][7][8] Phosphorylation of pRb by CDK2/Cyclin E complexes leads to the release of E2F, promoting the transcription of genes necessary for DNA replication and cell cycle advancement.[5] this compound's inhibition of CDK2 is expected to decrease pRb phosphorylation, a key indicator of its on-target activity. This document outlines the detailed methodology for assessing this effect using Western blotting.

Signaling Pathway

The signaling pathway illustrates how this compound intervenes in the cell cycle. By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, blocking the transcription of S-phase genes and resulting in G1 cell cycle arrest.

AZD5438_pathway cluster_G1_S G1/S Phase Transition cluster_inhibitor Inhibition CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription AZD5438 This compound AZD5438->CDK2 inhibits

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory activity of this compound against key cyclin-dependent kinases has been determined in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target KinaseIC50 (nM)
CDK116
CDK26
CDK920

Data sourced from multiple studies.[1][2][3][4]

Experimental Protocols

This section details the materials and methods for performing a Western blot to analyze pRb phosphorylation in cells treated with this compound. The protocol is based on methodologies described for SW620 colorectal adenocarcinoma cells.[1]

Materials
  • Cell Line: SW620 human colorectal adenocarcinoma cells

  • Compound: this compound (dissolved in DMSO)

  • Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Reagents for Protein Quantification: BCA Protein Assay Kit

  • Reagents for SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer

  • Reagents for Western Blotting: PVDF membrane, Methanol, Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), Bovine Serum Albumin (BSA)

  • Primary Antibodies:

    • Rabbit anti-phospho-pRb (Ser249/Thr252)

    • Mouse anti-total pRb

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

The overall experimental workflow for the Western blot analysis is depicted below.

WB_Workflow A Cell Seeding & Culture B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking with 5% BSA in TBST F->G H Primary Antibody Incubation (p-pRb, total pRb, β-actin) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Western Blotting Experimental Workflow.

Detailed Methodology

1. Cell Culture and Treatment a. Culture SW620 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 12, 24 hours).

2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb Ser249/Thr252) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system. c. To analyze total pRb and a loading control (β-actin), the membrane can be stripped and re-probed, or parallel blots can be run. d. Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to total pRb and the loading control.

Expected Results

A dose- and time-dependent decrease in the phosphorylation of pRb at the Ser249/Thr252 sites is expected in SW620 cells treated with this compound.[1] This will be observed as a reduction in the intensity of the band corresponding to phospho-pRb in the Western blot, relative to the total pRb and the loading control.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Using BSA for blocking is recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.

  • Weak or No Signal: Check the activity of the primary and secondary antibodies. Ensure that phosphatase inhibitors were included in the lysis buffer. Optimize protein concentration and transfer efficiency.

  • Non-specific Bands: Adjust antibody dilutions and incubation times. Ensure the specificity of the primary antibody.

By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on pRb phosphorylation, providing valuable insights into its cellular mechanism of action and potency.

References

Application Notes and Protocols for AZD-5438 Cell Proliferation Assays (BrdU Incorporation)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-proliferative effects of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9, using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. This method allows for the quantitative analysis of DNA synthesis, a key indicator of cell proliferation.

Introduction

This compound is a small molecule inhibitor that targets CDK1, CDK2, and CDK9, key regulators of the cell cycle.[1][2][3][4] By inhibiting these kinases, this compound can block cell cycle progression and induce cell cycle arrest in various phases, including G1, S, and G2-M, ultimately leading to an anti-proliferative effect in cancer cells.[1][2][3][5] The BrdU incorporation assay is a reliable method to measure the extent of DNA replication in a cell population, providing a quantitative measure of the inhibitory effect of compounds like this compound on cell proliferation.[5][6][7][8][9]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[1][2][4][6] This inhibition prevents the phosphorylation of key substrate proteins required for cell cycle progression. A primary target is the retinoblastoma protein (pRb).[1][5][10] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for the G1 to S phase transition. Phosphorylation of pRb by CDK2/cyclin E and CDK2/cyclin A complexes releases E2F, allowing for the expression of S-phase genes and entry into DNA replication. By inhibiting CDK2, this compound maintains pRb in its active, hypophosphorylated state, leading to a G1 arrest.

Furthermore, inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2-M arrest.[5] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, which can contribute to the overall anti-tumor activity of the compound.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a variety of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation, often determined by BrdU incorporation or similar assays, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.2[6]
HCT-116ColorectalNot specified[6]
A549LungNot specified[6]
IM-9HematologicNot specified[6]
LoVoColorectal0.63 - 0.8[6]
ARH-77Hematologic1.7[6]
H1299Non-Small Cell Lung0.0963[11]
A549Non-Small Cell Lung0.208[11]
H460Non-Small Cell Lung0.4358[11]

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.

Experimental Protocols

BrdU Cell Proliferation Assay (ELISA-based)

This protocol describes a common method for quantifying cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Appropriate cancer cell line (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • BrdU Labeling Reagent (10 mM stock)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to Horseradish Peroxidase - HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

BrdU_Assay_Workflow A 1. Cell Seeding B 2. This compound Treatment (e.g., 48-72 hours) A->B C 3. BrdU Labeling (e.g., 2-4 hours) B->C D 4. Cell Fixation & DNA Denaturation C->D E 5. Immunodetection (Anti-BrdU Antibody) D->E F 6. Signal Development (TMB Substrate) E->F G 7. Absorbance Reading & Data Analysis F->G

Figure 2: Experimental workflow for the BrdU incorporation assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically ≤ 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[5][6]

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the incubation with this compound, add BrdU labeling reagent to each well to a final concentration of 10 µM.[12]

    • Continue to incubate the plate at 37°C.

  • Cell Fixation and DNA Denaturation:

    • After the labeling period, carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[12]

    • Remove the fixing/denaturing solution.

  • Immunodetection:

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted anti-BrdU-HRP antibody to each well.

    • Incubate for 1-2 hours at room temperature.[12]

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.[12]

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background Incomplete washing, non-specific antibody bindingIncrease the number of wash steps and ensure thorough washing. Consider using a blocking buffer after the fixation/denaturation step.
Low signal Insufficient BrdU labeling time, low cell number, inefficient DNA denaturationOptimize BrdU labeling time for your specific cell line. Ensure an adequate number of cells are seeded. Confirm the effectiveness of the fixing/denaturing solution.
High well-to-well variability Inconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency in reagent addition.

Conclusion

The BrdU incorporation assay is a robust and reliable method for assessing the anti-proliferative effects of this compound. By following the detailed protocol and considering the specific characteristics of the cell lines being used, researchers can obtain accurate and reproducible data to further characterize the efficacy of this potent CDK inhibitor.

References

Application Notes and Protocols: AZD-5438 in Non-Small Cell Lung Carcinoma (NSCLC) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9, in non-small cell lung carcinoma (NSCLC) models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly as a radiosensitizer.

Introduction

This compound is a small molecule inhibitor targeting Cdk1, Cdk2, and Cdk9.[1][2] Deregulation of the cell cycle is a fundamental characteristic of cancer, and CDKs are key regulators of this process, making them attractive therapeutic targets.[2] In NSCLC, intrinsic resistance to radiation therapy remains a significant clinical challenge.[3][4] Preclinical studies have demonstrated that this compound can enhance the sensitivity of NSCLC cells to ionizing radiation, suggesting its potential as an adjuvant therapy.[3][4]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of Cdk1, Cdk2, and Cdk9.[5] This inhibition disrupts cell cycle progression and transcription. Specifically, inhibition of Cdk1 and Cdk2 leads to cell cycle arrest at the G1/S and G2/M phases.[2][6] Inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins. In the context of radiosensitization, this compound has been shown to prolong G2-M arrest, inhibit homologous recombination (HR)-mediated DNA repair, delay the repair of DNA double-strand breaks (DSBs), and increase apoptosis in irradiated NSCLC cells.[3][4]

Signaling Pathway

AZD5438_Pathway cluster_cdk CDK Activity cluster_transcription Transcription G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cdk2 Cdk2/Cyclin E/A Cdk2->S Promotes G1/S Transition Cdk1 Cdk1/Cyclin B Cdk1->M Promotes G2/M Transition Cdk9 Cdk9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II Cdk9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNAPII->Transcription AZD5438 This compound AZD5438->Cdk2 AZD5438->Cdk1 AZD5438->Cdk9

Caption: Mechanism of action of this compound targeting the cell cycle and transcription.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
Cdk2/Cyclin E6Cell-free
Cdk1/Cyclin B116Cell-free
Cdk9/Cyclin T20Cell-free
Cdk2/Cyclin A45Cell-free
Cdk5/p2514Cell-free
Cdk6/Cyclin D321Cell-free
GSK3β17Cell-free

Data sourced from multiple studies.[1][5][7]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.2
A549NSCLCNot explicitly stated, but used in radiosensitization studies.
H1299NSCLCNot explicitly stated, but used in radiosensitization studies.
H460NSCLCNot explicitly stated, but used in radiosensitization studies.
LoVoColorectal0.63 - 0.8
HCT-116Colorectal0.45 - 0.47
HeLaCervical0.73 - 1.2
HT-29Colorectal0.96
ARH-77Hematologic1.7

IC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][2][7][8]

Table 3: In Vivo Efficacy of this compound in Combination with Radiation in NSCLC Xenograft Models
ParameterValueNSCLC Cell Lines Studied
Dose Enhancement Ratio (in vitro)1.4 - 1.75A549, H1299, H460
Tumor Growth Delay Enhancement Factor (in vivo)1.2 - 1.7A549, H1299, H460

Data from a preclinical study evaluating this compound as a radiosensitizer.[3][4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Proliferation Assay

This protocol is for determining the antiproliferative effect of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1299, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, AlamarBlue, or BrdU incorporation kit)

  • Plate reader

Procedure:

  • Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions. For BrdU assays, pulse the cells with BrdU for a specified time before fixation and detection.[1][5]

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow start Seed NSCLC cells in 96-well plate treat Treat with serial dilutions of this compound start->treat 24h incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, BrdU) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for in vitro cell viability and proliferation assay.
Protocol 2: Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Materials:

  • NSCLC cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Crystal violet staining solution

Procedure:

  • Plate a known number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) in 6-well plates and allow them to attach overnight.

  • Treat the cells with a non-toxic concentration of this compound or vehicle control for a predetermined time (e.g., 2-4 hours) before irradiation.

  • Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment group and plot the data to generate dose-response curves.

  • Determine the Dose Enhancement Ratio (DER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the control group by the dose required for the same effect in the this compound treated group.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound, alone or in combination with radiation, in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • NSCLC cell lines (e.g., A549, H1299)

  • Matrigel (optional)

  • This compound formulated for oral gavage (e.g., in hydroxy-propyl-methyl-cellulose)[5]

  • Calipers

  • Animal irradiator

Procedure:

  • Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a mean size of approximately 0.2 cm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).[5]

  • Administer this compound by oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg twice daily or 75 mg/kg once daily).[2]

  • For combination therapy, administer this compound prior to localized tumor irradiation.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified duration (e.g., 3 weeks).[5]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phospho-Rb).

  • Calculate the percentage of tumor growth inhibition (%TGI) and assess the statistical significance of the results.

In_Vivo_Workflow start Inject NSCLC cells subcutaneously in mice monitor_growth Monitor tumor growth start->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize Tumors reach ~0.2 cm³ treat Administer this compound (p.o.) and/or Radiation randomize->treat measure Measure tumor volume and body weight treat->measure Repeat for ~3 weeks measure->treat end_study End of study: Euthanize and excise tumors measure->end_study Endpoint reached analyze Analyze data (%TGI, pharmacodynamics) end_study->analyze

Caption: Workflow for an in vivo NSCLC xenograft study.

Conclusion

This compound is a potent Cdk inhibitor with demonstrated preclinical activity in NSCLC models, particularly as a radiosensitizing agent. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the cell cycle with this compound in NSCLC. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various NSCLC subtypes.

References

Application Notes and Protocols: AZD-5438 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] Specifically, it demonstrates high potency against CDK1, CDK2, and CDK9.[2][3] Deregulation of the cell cycle is a fundamental characteristic of cancer, making CDKs attractive therapeutic targets.[1] In colorectal cancer, the third most common cancer globally, aberrant CDK activity is frequently observed and correlates with tumor progression and poor prognosis.[4] These notes provide a comprehensive overview of the application of this compound in colorectal cancer cell lines, summarizing its mechanism of action, anti-proliferative effects, and methods for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[5] This multi-targeted inhibition disrupts critical cellular processes:

  • CDK1/CDK2 Inhibition: Leads to cell cycle arrest, primarily at the S and G2/M phases, by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][5] This disruption of the cell division cycle ultimately inhibits tumor cell proliferation.[4]

  • CDK9 Inhibition: Interferes with transcriptional regulation by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[1][5] This can lead to the downregulation of anti-apoptotic proteins and contribute to apoptosis.

  • Induction of Anaphase Catastrophe: In colorectal cancer cells, this compound has been shown to induce anaphase catastrophe, a form of mitotic cell death characterized by multipolar spindles, leading to apoptosis.[4][6]

Data Presentation

In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below.

Cell LineIC50 (µM)Notes
SW6200.2 - 1.7The IC50 range for inhibition of cellular proliferation across a panel including colorectal and other tumor types.[3][5]
HCT-1160.2 - 1.7Part of a broad panel of tumor cell lines tested.[3]
LoVoNot SpecifiedThis compound induced cell cycle arrest in LoVo cells.[7]
CRC0570.11Found to be highly sensitive to this compound.[8]
CRC1190.11Demonstrated high sensitivity to this compound.[8]
CRC16-1591.2Showed relative resistance to this compound.[8]
CRC240Not SpecifiedExhibited a significant increase in S and G2/M arrest upon treatment.[4]
Cell Cycle Effects of this compound in Colorectal Cancer Cell Lines

Treatment with this compound leads to a significant disruption of the cell cycle in colorectal cancer cells.

Cell LineEffectDosageDuration
CRC057Dose-dependent increase in S and G2/M arrestIC50 and 3x IC5024 hours
CRC16-159Dose-dependent increase in S and G2/M arrestIC50 and 3x IC5024 hours
CRC119Significant increase in S and G2/M arrestIC50 and 3x IC5024 hours
CRC240Significant increase in S and G2/M arrestIC50 and 3x IC5024 hours

Mandatory Visualizations

AZD5438_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Cellular Processes AZD5438 This compound CDK1 CDK1 AZD5438->CDK1 CDK2 CDK2 AZD5438->CDK2 CDK9 CDK9 AZD5438->CDK9 CellCycle Cell Cycle Progression (S and G2/M Phases) CDK1->CellCycle Promotes CDK2->CellCycle Promotes Transcription Transcriptional Elongation CDK9->Transcription Promotes AnaphaseCatastrophe Anaphase Catastrophe CellCycle->AnaphaseCatastrophe Disruption leads to Apoptosis Apoptosis Transcription->Apoptosis Inhibition promotes AnaphaseCatastrophe->Apoptosis Induces

Caption: Mechanism of action of this compound in colorectal cancer cells.

Experimental_Workflow_AZD5438 cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Start Seed Colorectal Cancer Cells Incubate Incubate (24h) Start->Incubate Treat Treat with this compound (Dose Range) Incubate->Treat Incubate_Post_Treat Incubate (24-72h) Treat->Incubate_Post_Treat Viability Cell Viability Assay (e.g., BrdU, MTS) Incubate_Post_Treat->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate_Post_Treat->CellCycle Apoptosis Apoptosis/Anaphase Catastrophe Assay (Microscopy/Flow Cytometry) Incubate_Post_Treat->Apoptosis IC50 IC50 Determination Viability->IC50 CellCycleDist Cell Cycle Distribution (% of cells in G1, S, G2/M) CellCycle->CellCycleDist ApoptoticIndex Quantification of Apoptosis/Anaphase Catastrophe Apoptosis->ApoptoticIndex

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[3][5]

Materials:

  • Colorectal cancer cell lines (e.g., SW620, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • 5-bromo-2'-deoxyuridine (BrdU) labeling reagent

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

  • Remove the labeling medium and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Add the substrate solution and incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on studies investigating the effect of this compound on the cell cycle of colorectal cancer cells.[4][6]

Materials:

  • Colorectal cancer cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 80% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with vehicle (0.1% DMSO), the IC50 dose of this compound, or three times the IC50 dose of this compound for 24 hours.[4]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 80% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[8]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Anaphase Catastrophe and Apoptosis Assessment

This protocol is designed to visualize and quantify anaphase catastrophe and apoptosis induced by this compound.[4][6]

Materials:

  • Colorectal cancer cell lines (e.g., CRC057)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Chamber slides or coverslips in culture dishes

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain

  • Fluorescence microscope

Procedure for Anaphase Catastrophe Visualization:

  • Seed cells on chamber slides or coverslips.

  • Treat the cells with vehicle or this compound (e.g., IC50 and 3x IC50) for 12-24 hours.[6]

  • Wash the cells with PBS and fix with 4% PFA or ice-cold methanol.

  • Permeabilize the cells with permeabilization buffer.

  • Stain the cells with DAPI or Hoechst to visualize the nuclei and chromosomal morphology.

  • Mount the coverslips onto microscope slides.

  • Examine the cells under a fluorescence microscope, looking for characteristic features of anaphase catastrophe, such as multipolar mitosis.[4]

  • Quantify the percentage of cells undergoing anaphase catastrophe.

Procedure for Apoptosis Assessment (e.g., Annexin V/PI Staining):

  • Follow steps 1-4 from the Cell Cycle Analysis protocol (harvesting and washing cells).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

This compound is a potent inhibitor of CDK1, 2, and 9 that demonstrates significant anti-proliferative activity in a range of colorectal cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the S and G2/M phases and the promotion of mitotic catastrophe and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in their own colorectal cancer models. Further investigation into predictive biomarkers and combination strategies may enhance the therapeutic potential of this compound in colorectal cancer treatment.

References

Application Notes and Protocols for AZD-5438 in Breast Cancer MCF-7 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1][2] The deregulation of the cell cycle is a hallmark of cancer, and CDKs are key regulators of this process.[3] In breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like MCF-7, the cell cycle machinery is often hyperactive, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of key CDK substrates, such as the retinoblastoma protein (pRb), which leads to cell cycle arrest and inhibition of tumor growth.[2] These application notes provide detailed protocols for studying the effects of this compound on the MCF-7 breast cancer cell line.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
Target EnzymeIC₅₀ (nM)
cdk2-cyclin E6[1]
cdk1-cyclin B116[1]
cdk9-cyclin T20[1]
cdk5-p2514[1]
cdk6-cyclin D321[1]
cdk2-cyclin A45[1]
cdk4-cyclin D1449[1]
cdk7-cyclin H821[1]
Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells
AssayCell LineIC₅₀ (µM)Incubation Time
Proliferation (BrdUrd incorporation)MCF-70.2[4][5]48 hours[4]
Proliferation (MTT assay)MCF-70.17[6]Not Specified

Signaling Pathway

Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest.

Experimental Protocols

MCF-7 Cell Culture

A crucial first step is the proper maintenance of the MCF-7 cell line to ensure experimental reproducibility.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Culture flasks and plates

Protocol:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Renew the complete growth medium every 2-3 days.[6]

  • When cells reach 80-90% confluency, subculture them.[2]

  • To subculture, aspirate the medium and wash the cell monolayer with PBS.[2]

  • Add pre-warmed 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[2]

  • Neutralize trypsin with complete growth medium and collect the cell suspension.[6]

  • Centrifuge the cells at 125 x g for 5 minutes.[2][6]

  • Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.[6]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed MCF-7 cells in a 96-well plate (8,000 cells/well) B Incubate for 24 hours (37°C, 5% CO₂) A->B C Treat with various concentrations of this compound and a vehicle control B->C D Incubate for 48-72 hours C->D E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 3-4 hours E->F G Remove medium and add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability relative to control H->I

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • MCF-7 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 8,000 cells per well in 200 µL of complete medium.[2]

  • Incubate for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the plate for 48 to 72 hours.[2]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle, such as pRb, following treatment with this compound.

Western_Blot_Workflow A Treat MCF-7 cells with this compound B Lyse cells in RIPA buffer A->B C Determine protein concentration (BCA assay) B->C D Denature proteins in Laemmli buffer C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane with 5% non-fat milk or BSA F->G H Incubate with primary antibodies (e.g., anti-pRb, anti-phospho-pRb) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect proteins using chemiluminescence I->J

Caption: Workflow for Western blot analysis of protein expression.

Materials:

  • Treated MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against pRb, phospho-pRb, CDK2, Cyclin E)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat MCF-7 cells with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Scrape the cells and collect the lysate.[7]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Determine the protein concentration of the supernatant using a BCA assay.[3]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer for 5-10 minutes.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment, using propidium (B1200493) iodide (PI) to stain the DNA.

Materials:

  • Treated MCF-7 cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat MCF-7 cells with this compound for 24 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[8]

  • Wash the cell pellet with cold PBS.[8]

  • Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.[8]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[8]

  • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and wash twice with cold PBS.[8]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[8]

  • Incubate in the dark at room temperature for 15-30 minutes.[8]

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Disclaimer

These protocols are intended for research use only and should be performed by trained laboratory personnel. The specific concentrations of this compound, incubation times, and antibody dilutions may need to be optimized for your specific experimental conditions. Always follow standard laboratory safety procedures.

References

AZD-5438 as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1] These kinases are critical regulators of cell cycle progression and transcription. By inhibiting these CDKs, this compound can induce cell cycle arrest, particularly at the G2/M transition, and inhibit transcriptional processes.[1] These mechanisms of action make this compound a compelling candidate for investigation as a radiosensitizer in cancer therapy. The rationale is that by arresting cancer cells in the more radiosensitive G2/M phase of the cell cycle and by impairing their ability to repair radiation-induced DNA damage, this compound can significantly enhance the efficacy of radiation treatment.[2][3]

This document provides detailed application notes on the use of this compound as a radiosensitizer, based on preclinical studies in non-small cell lung cancer (NSCLC). It also includes comprehensive protocols for key experiments to evaluate the radiosensitizing effects of this compound. It is important to note that the clinical development of this compound was discontinued (B1498344) due to tolerability issues observed in Phase I and II trials.[1][3] Nevertheless, the preclinical data and the mechanisms elucidated provide a valuable framework for the development of other CDK inhibitors as radiosensitizing agents.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound as a radiosensitizer in NSCLC cell lines.

Table 1: In Vitro Efficacy of this compound as a Radiosensitizer

Cell LineThis compound IC50 (nM)Radiation Dose (Gy)Dose Enhancement Ratio (DER)Reference
A54920821.4[2]
H129996.321.75[2]
H460435.821.5[2]

Table 2: Effects of this compound on Cell Cycle and DNA Repair in Combination with Radiation

Cell LineTreatment% Cells in G2/M PhaseγH2AX Foci (at 24h post-IR)Homologous Recombination RepairReference
A549Radiation (2 Gy)IncreasedPresentActive[2]
This compound + Radiation (2 Gy)Significantly IncreasedPersistently ElevatedInhibited[2]
H1299Radiation (2 Gy)IncreasedPresentActive[2]
This compound + Radiation (2 Gy)Significantly IncreasedPersistently ElevatedInhibited[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated Radiosensitization

AZD5438_Radiosensitization_Pathway cluster_inhibition Inhibition cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome AZD5438 This compound CDK1 CDK1 AZD5438->CDK1 Inhibits CDK2 CDK2 AZD5438->CDK2 Inhibits CDK9 CDK9 AZD5438->CDK9 Inhibits G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Regulates HR_Inhibition Inhibition of Homologous Recombination CDK1->HR_Inhibition Contributes to CDK2->HR_Inhibition Contributes to Radiosensitization Radiosensitization G2M_Arrest->Radiosensitization DSB_Repair_Delay Delayed DNA DSB Repair HR_Inhibition->DSB_Repair_Delay DSB_Repair_Delay->Radiosensitization

Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to G2/M arrest and impaired DNA repair, ultimately resulting in radiosensitization.

Experimental Workflow for Evaluating Radiosensitization

Radiosensitization_Workflow start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. This compound only 3. Radiation only 4. This compound + Radiation start->treatment clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis dna_damage_assay DNA Damage/Repair Assay (γH2AX Staining) treatment->dna_damage_assay western_blot Western Blot Analysis (CDK targets, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation clonogenic_assay->data_analysis cell_cycle_analysis->data_analysis dna_damage_assay->data_analysis western_blot->data_analysis end Conclusion: Radiosensitizing Effect data_analysis->end

Caption: A typical experimental workflow to assess the radiosensitizing potential of this compound.

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation and/or a cytotoxic agent.

Materials:

  • Cancer cell lines (e.g., A549, H1299, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Irradiator (e.g., X-ray source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed a predetermined number of cells into 6-well plates. The number of cells will vary depending on the cell line and the expected toxicity of the treatment. A typical range is 200-5000 cells per well.

    • Allow cells to attach for at least 4 hours.

  • Treatment:

    • Add this compound at the desired concentration to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24 hours) before irradiation.

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation:

    • After irradiation, replace the medium with fresh complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of control).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

    • Calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF=0.5 or SF=0.1): DER = Dose of radiation alone / Dose of radiation + this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvest:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Staining)

This immunofluorescence-based assay quantifies the formation and repair of DNA double-strand breaks.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat with this compound and/or radiation as per the experimental design.

    • Fix the cells at different time points after irradiation (e.g., 1, 6, 24 hours) to assess DSB repair kinetics.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50) for each condition.

    • Analyze the data to determine the extent of DNA damage and the rate of repair.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as CDKs and their downstream targets, to confirm the mechanism of action of this compound.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane with TBST.

  • Detection:

    • Apply chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH).

Conclusion

Preclinical evidence strongly suggests that this compound can act as a potent radiosensitizer in NSCLC models.[2] Its mechanism of action, involving the inhibition of key cell cycle and transcriptional CDKs, leads to enhanced radiation-induced cell killing through cell cycle arrest and impairment of DNA damage repair.[2][3] While the clinical development of this compound was halted, the data and methodologies presented here provide a valuable resource for the continued investigation of CDK inhibitors as a promising strategy to improve the therapeutic ratio of radiation therapy in cancer treatment. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols: AZD-5438 in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of AZD-5438, a potent cyclin-dependent kinase (CDK) inhibitor, with radiation therapy. The protocols outlined below are intended to guide researchers in evaluating the potential of this compound as a radiosensitizing agent.

Introduction

This compound is a small molecule inhibitor targeting CDK1, CDK2, and CDK9.[1] The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] By inhibiting key CDKs, this compound disrupts cell cycle progression, leading to antiproliferative effects in various tumor cell lines.[3][4] Preclinical studies have demonstrated that this inhibition of CDKs can enhance the efficacy of radiation therapy, a primary modality for cancer treatment.[5][6] The combination of this compound and radiation has been shown to augment cellular radiosensitivity, particularly in radioresistant non-small cell lung carcinoma (NSCLC) models.[5][7] This radiosensitization is achieved through several mechanisms, including prolonged G2-M arrest, inhibition of DNA double-strand break (DSB) repair, and increased apoptosis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and radiation.

Table 1: In Vitro Radiosensitization of NSCLC Cell Lines with this compound

Cell LineIntrinsic RadiosensitivityDose Enhancement Ratio (DER) with this compound
A549Radioresistant1.4 - 1.75
H1299Radioresistant1.4 - 1.75
H460RadiosensitiveNot specified

Data sourced from preclinical studies on NSCLC models.[5][6]

Table 2: In Vivo Tumor Growth Delay in NSCLC Xenograft Models

Treatment GroupEnhancement Factor
This compound + Irradiation1.2 - 1.7

Data reflects the enhanced delay in tumor growth when this compound is combined with radiation compared to radiation alone.[5][6]

Table 3: Inhibitory Activity of this compound

TargetIC50 (nM)
CDK1/cyclin B116
CDK2/cyclin E6
CDK9/cyclin T20

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1]

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and radiation stems from the convergence of their mechanisms on critical cell cycle and DNA damage response pathways.

AZD5438_Radiation_Pathway cluster_0 This compound Action cluster_1 Radiation Action cluster_2 Cellular Response AZD5438 This compound CDK1 CDK1 AZD5438->CDK1 inhibits CDK2 CDK2 AZD5438->CDK2 inhibits CDK9 CDK9 AZD5438->CDK9 inhibits G2M_Arrest Prolonged G2-M Arrest CDK1->G2M_Arrest regulates HR_Repair Homologous Recombination Repair CDK1->HR_Repair inhibits Radiation Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB DNA_DSB->HR_Repair activates Apoptosis Increased Apoptosis DNA_DSB->Apoptosis G2M_Arrest->Apoptosis Radiosensitization Radiosensitization G2M_Arrest->Radiosensitization HR_Repair->Radiosensitization inhibition enhances Apoptosis->Radiosensitization

Mechanism of this compound-mediated radiosensitization.

Experimental Workflow

A typical preclinical workflow to evaluate the combination of this compound and radiation is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., NSCLC lines) Treatment Treat with this compound +/- Radiation Cell_Culture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle DNA_Damage DNA Damage Assessment (γH2AX Foci) Treatment->DNA_Damage Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis Analyze Radiosensitization, Tumor Growth Delay, and Mechanistic Data Clonogenic->Data_Analysis Cell_Cycle->Data_Analysis DNA_Damage->Data_Analysis Apoptosis_Assay->Data_Analysis Xenograft Establish Tumor Xenografts (e.g., in athymic nude mice) In_Vivo_Treatment Treat with this compound +/- Radiation Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth and Survival In_Vivo_Treatment->Tumor_Growth Tumor_Growth->Data_Analysis

Preclinical workflow for evaluating this compound and radiation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.

In Vitro Clonogenic Survival Assay

This assay determines the ability of single cells to form colonies after treatment, a measure of reproductive integrity.

Materials:

  • Tumor cell lines (e.g., A549, H1299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Irradiator (e.g., X-ray source)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on radiation dose) into 6-well plates.

    • Allow cells to attach for at least 4 hours in a 37°C, 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium.

    • Replace the medium in the wells with the drug-containing medium or vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol (B129727) for 10 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • Plot survival curves (log SF vs. radiation dose) and calculate the Dose Enhancement Ratio (DER).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest cells by trypsinization and wash with PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Formation)

This immunofluorescence-based assay visualizes and quantifies DNA DSBs.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with this compound and/or radiation as required.

    • At desired time points post-treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS and block with blocking solution for 1 hour.

  • Antibody Staining:

    • Incubate with the primary γH2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50) for each condition.

In Vivo Tumor Growth Delay Study

This protocol outlines a typical xenograft study to assess in vivo efficacy.

Materials:

  • Athymic nude mice

  • Tumor cells (e.g., A549)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Irradiator

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µl PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Treatment:

    • Administer this compound (e.g., by oral gavage) according to the desired schedule.

    • Irradiate the tumors with a specified dose and fractionation schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Calculate the time for tumors to reach a specific volume (e.g., 4 times the initial volume) to determine tumor growth delay.

    • Calculate the enhancement factor of the combination therapy.

Conclusion

The combination of the CDK inhibitor this compound with radiation therapy presents a promising strategy to overcome radioresistance in cancer. The protocols provided herein offer a framework for the preclinical evaluation of this combination, from in vitro mechanistic studies to in vivo efficacy assessments. Rigorous and standardized execution of these experiments is crucial for generating reliable data to support further development. Although clinical development of this compound was discontinued, the principles and methodologies described are applicable to the evaluation of other CDK inhibitors as potential radiosensitizers.[5]

References

Application Notes and Protocols: Design and Synthesis of AZD-5438-Based PROTACs for Targeted CDK2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. AZD-5438 is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9.[1][2] Dysregulation of CDK2 is a hallmark of various cancers, making it an attractive therapeutic target.[3] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs based on this compound for the targeted degradation of CDK2. A notable example of such a PROTAC is PROTAC-8, which has been shown to selectively induce the degradation of CDK2.[4][5][6]

Design Principles of an this compound PROTAC

The design of an effective this compound PROTAC involves the strategic selection of its three key components: the warhead (this compound), the E3 ligase ligand, and the linker.

  • Warhead: this compound this compound serves as the high-affinity ligand for the target protein, CDK2. Its specificity for CDK2 is a crucial factor in the selectivity of the resulting PROTAC.[7]

  • E3 Ligase Ligand: VH-032 The von Hippel-Lindau (VHL) E3 ubiquitin ligase is frequently recruited in PROTAC design.[8] The VHL ligand, VH-032, is a well-characterized and effective recruiter of the VHL E3 ligase complex.[8] PROTAC-8, for instance, utilizes VH-032 to engage the VHL E3 ligase.[5][7]

  • Linker The linker's composition and length are critical for the formation of a stable and productive ternary complex between CDK2, the PROTAC, and the VHL E3 ligase.[1] The attachment point of the linker to this compound is a key consideration. For PROTAC-8, the linker is attached to a derivative of this compound, extending from the vicinity of the methyl sulfone group to provide flexibility and avoid steric hindrance.[7]

Signaling Pathway and Mechanism of Action

The primary function of an this compound-based PROTAC is to induce the degradation of CDK2. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3] By inducing the degradation of CDK2, the PROTAC effectively removes this key signaling node, leading to cell cycle arrest and potentially apoptosis in cancer cells.

CDK2_Signaling_Pathway CDK2 Signaling and PROTAC-Mediated Degradation cluster_0 Normal Cell Cycle Progression cluster_1 PROTAC Intervention Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 Activates pRb Rb CDK2->pRb Phosphorylates (inactivates) Proteasome Proteasome CDK2->Proteasome Degradation E2F E2F pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression AZD5438_PROTAC This compound PROTAC AZD5438_PROTAC->CDK2 Binds VHL VHL E3 Ligase AZD5438_PROTAC->VHL Recruits VHL->CDK2 Ub Ubiquitin Degraded CDK2 Degraded CDK2 Cell Cycle Arrest Cell Cycle Arrest Proteasome->Cell Cycle Arrest

CDK2 Signaling and PROTAC-Mediated Degradation.

Quantitative Data Summary

The following table summarizes the reported efficacy of the this compound-based PROTAC, PROTAC-8.

CompoundTargetCell LineDC50DmaxAssay Method
PROTAC-8CDK2HEI-OC1~100 nM[7]~50% at 100 nM[7]Western Blot

Experimental Protocols

Disclaimer: The following synthesis protocol is a representative example based on the known components of this compound-based PROTACs and general synthetic methodologies for PROTACs. Researchers should adapt and optimize the conditions as needed.

Protocol 1: Synthesis of a Representative this compound-VHL PROTAC

This protocol outlines a potential synthetic route involving the preparation of a linker and its sequential conjugation to this compound and the VHL ligand VH-032.

Materials:

  • This compound derivative with a reactive handle (e.g., a terminal alkyne or amine)

  • VH-032 with a complementary reactive handle (e.g., an azide (B81097) or carboxylic acid)

  • Bifunctional linker (e.g., PEG-based linker with appropriate functional groups)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)

  • Reagents for coupling reactions (e.g., HATU, DIPEA for amide coupling; Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) for click chemistry)

  • Reagents for purification (e.g., Silica gel for column chromatography, HPLC solvents)

Procedure:

  • Linker Synthesis:

    • Synthesize a bifunctional linker of desired length and composition (e.g., a PEG linker with a terminal azide and a carboxylic acid). The synthesis of such linkers is well-documented in the literature.

  • Conjugation of Linker to this compound:

    • If using an amine-functionalized this compound derivative and a carboxylic acid on the linker, perform an amide coupling reaction.

    • Dissolve the this compound derivative (1 eq) and the linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Conjugation of this compound-Linker to VH-032:

    • If using an azide-functionalized linker attached to this compound and an alkyne-functionalized VH-032, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

    • Dissolve the this compound-linker-azide (1 eq) and alkyne-functionalized VH-032 (1.1 eq) in a mixture of t-BuOH and water.

    • Add a solution of copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Synthesis_Workflow Experimental Workflow for this compound PROTAC Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start Linker_Synth 1. Linker Synthesis Start->Linker_Synth Conj_AZD 2. Conjugation to this compound derivative Linker_Synth->Conj_AZD Purify_1 Purification (Column Chromatography) Conj_AZD->Purify_1 Conj_VHL 3. Conjugation to VH-032 derivative Purify_1->Conj_VHL Purify_2 Purification (Prep-HPLC) Conj_VHL->Purify_2 Characterize 4. Characterization (LC-MS, NMR) Purify_2->Characterize Final_PROTAC Final this compound PROTAC Characterize->Final_PROTAC Cell_Culture 5. Cell Culture and Treatment Final_PROTAC->Cell_Culture Cell_Lysis 6. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Western_Blot 7. Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 and Dmax Data_Analysis->DC50_Dmax

Workflow for this compound PROTAC Synthesis and Evaluation.
Protocol 2: Western Blot Analysis of CDK2 Degradation

This protocol details the steps to quantify the degradation of CDK2 in cells treated with the this compound PROTAC.[3][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK2 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Prepare serial dilutions of the this compound PROTAC in complete medium. A typical concentration range for determining DC50 is 0.1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CDK2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[3]

    • Normalize the CDK2 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of CDK2 remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining CDK2 against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11][12]

PROTAC_Design_Logic Logical Design of an this compound PROTAC cluster_interaction AZD5438 This compound (CDK2 Warhead) PROTAC_Molecule This compound PROTAC AZD5438->PROTAC_Molecule Linker Chemical Linker (e.g., PEG-based) Linker->PROTAC_Molecule VHL_Ligand VH-032 (VHL E3 Ligase Ligand) VHL_Ligand->PROTAC_Molecule CDK2 Target Protein: CDK2 PROTAC_Molecule->CDK2 Binds VHL_Complex E3 Ligase: VHL Complex PROTAC_Molecule->VHL_Complex Recruits Ternary_Complex Ternary Complex Formation (CDK2-PROTAC-VHL) Degradation Selective CDK2 Degradation Ternary_Complex->Degradation Leads to

Logical Design of an this compound PROTAC.

References

AZD-5438: From Potent CDK Inhibition to Targeted Protein Degradation of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule initially developed as an inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription, and their dysregulation is a common feature in many cancers.[1][2][3] More recently, the this compound scaffold has been repurposed into a Proteolysis Targeting Chimera (PROTAC), creating a new molecule with the ability to induce the selective degradation of CDK2. This evolution from a kinase inhibitor to a targeted protein degrader highlights a novel therapeutic strategy, moving from occupancy-driven inhibition to event-driven protein elimination.

These application notes provide a comprehensive overview of this compound, both as a CDK inhibitor and as a component of a CDK2-targeting PROTAC. Detailed protocols for key experiments are provided to enable researchers to effectively utilize and characterize this molecule in their studies.

This compound as a Pan-CDK Inhibitor

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK9.[1][4] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their respective substrates, leading to cell cycle arrest and inhibition of transcription.[1][2] Inhibition of CDK1 and CDK2 leads to blocks at the G2/M and G1/S phases of the cell cycle, respectively.[1][2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

cluster_cdk1 CDK1/Cyclin B cluster_cdk2 CDK2/Cyclin E/A cluster_cdk9 CDK9/Cyclin T AZD5438 This compound CDK1 CDK1 AZD5438->CDK1 Inhibits CDK2 CDK2 AZD5438->CDK2 Inhibits CDK9 CDK9 AZD5438->CDK9 Inhibits G2M G2/M Transition CDK1->G2M Phosphorylates substrates CyclinB Cyclin B Cell Cycle Arrest Cell Cycle Arrest G2M->Cell Cycle Arrest G1S G1/S Transition CDK2->G1S Phosphorylates pRb CyclinEA Cyclin E/A G1S->Cell Cycle Arrest Transcription Transcription Elongation CDK9->Transcription Phosphorylates RNA Pol II CyclinT Cyclin T Apoptosis Apoptosis Transcription->Apoptosis

Mechanism of Action of this compound as a Pan-CDK Inhibitor.
Quantitative Data

The inhibitory potency of this compound against a panel of kinases has been determined in cell-free assays. The antiproliferative activity has been assessed in various human tumor cell lines.

Target KinaseIC50 (nM)[1][4]
Cyclin E-CDK26
Cyclin B1-CDK116
Cyclin T-CDK920
p25-CDK514
GSK3β17
Cyclin A-CDK245
Cyclin D3-CDK621
Cyclin D-CDK4>1500
Cell LineTumor TypeProliferation IC50 (µM)[1][3]
MCF-7Breast Cancer0.2
SW620Colorectal Cancer0.8
A549Lung Cancer1.1
HCT-116Colorectal Cancer0.6
ARH-77Multiple Myeloma1.7
IM-9Multiple Myeloma1.2

This compound-PROTAC for Selective CDK2 Degradation

A PROTAC based on the this compound scaffold, named PROTAC-8, has been developed to selectively degrade CDK2.[5][6] This heterobifunctional molecule links this compound to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5]

Mechanism of Action

PROTAC-8 functions by inducing the formation of a ternary complex between CDK2 and the VHL E3 ligase complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of CDK2. The resulting polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome.[5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple CDK2 proteins.

PROTAC8 This compound-PROTAC (PROTAC-8) CDK2 CDK2 PROTAC8->CDK2 Binds VHL VHL E3 Ligase PROTAC8->VHL Recruits TernaryComplex Ternary Complex (CDK2-PROTAC-VHL) PROTAC8->TernaryComplex CDK2->TernaryComplex VHL->TernaryComplex PolyUbCDK2 Poly-ubiquitinated CDK2 TernaryComplex->PolyUbCDK2 Ubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Activates Ub E2->TernaryComplex Delivers Ub Proteasome 26S Proteasome PolyUbCDK2->Proteasome Recognition Proteasome->PROTAC8 Release & Recycling DegradedCDK2 Degraded CDK2 (Peptides) Proteasome->DegradedCDK2 Degradation

Mechanism of this compound-PROTAC (PROTAC-8) Mediated CDK2 Degradation.
Quantitative Data for CDK2 Degradation

The degradation efficiency of PROTAC-8 has been characterized in cellular assays.

ParameterCell LineValue
DC50 HEI-OC1~100 nM[1]
Dmax HEI-OC1~50%[1][5]

Note: DC50 is the concentration required to achieve 50% of the maximal degradation (Dmax).

Experimental Protocols

Protocol 1: Western Blot for CDK2 Degradation

This protocol details the steps to quantify the degradation of CDK2 in cells treated with this compound-PROTAC (PROTAC-8).

Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-CDK2, anti-loading control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry Analysis Detection->Analysis End Quantify % Degradation Analysis->End

Workflow for Western Blot Analysis of CDK2 Degradation.

Materials:

  • Cell line of interest (e.g., HEI-OC1, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound-PROTAC (PROTAC-8) and vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG-132)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CDK2 and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of PROTAC-8 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control. For mechanism validation, pre-treat cells with a proteasome inhibitor like MG-132 (e.g., 300 nM) for 1-2 hours before adding PROTAC-8.[1]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (anti-CDK2 and anti-loading control) overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the CDK2 signal to the loading control. Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.

Protocol 2: In Vitro Ubiquitination Assay

This protocol is designed to directly assess the ability of PROTAC-8 to mediate the ubiquitination of CDK2 in a reconstituted, cell-free system.

Materials:

  • Recombinant human E1 enzyme (UBE1)

  • Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant human CDK2 protein

  • Ubiquitin

  • ATP

  • This compound-PROTAC (PROTAC-8) and DMSO vehicle control

  • Ubiquitination reaction buffer

  • SDS-PAGE sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing ubiquitination buffer, E1 enzyme, E2 enzyme, VBC complex, CDK2 protein, ubiquitin, and the desired concentration of PROTAC-8 or DMSO. Keep on ice.

  • Initiate Reaction: Start the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Detection by Western Blot: Analyze the reaction products by Western blotting using an anti-CDK2 antibody. The appearance of higher molecular weight bands or a smear above the unmodified CDK2 band indicates polyubiquitination.

Control Reactions:

  • No E1/E2/E3: To confirm the dependence on the enzymatic cascade.

  • No PROTAC: To demonstrate that ubiquitination is PROTAC-dependent.

  • No ATP: To confirm the energy requirement of the reaction.

Conclusion

This compound is a versatile molecule that can be studied both as a multi-CDK inhibitor and as a warhead for a CDK2-selective PROTAC. The provided data and protocols offer a framework for researchers to investigate its effects on cell cycle, transcription, and targeted protein degradation. The transition from inhibition to degradation represents a significant advancement in therapeutic strategies, and this compound serves as an excellent tool to explore this paradigm.

References

Application Notes and Protocols for AZD-5438 in Preclinical Models of Cisplatin-Induced Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, including irreversible hearing loss (ototoxicity), which affects a significant percentage of patients.[1][2] Cisplatin-induced hearing loss is a major unmet clinical need, prompting research into protective therapies.[3] AZD-5438, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has emerged as a promising otoprotective agent in preclinical studies.[1][4] These application notes provide a detailed overview of the use of this compound in preclinical models of cisplatin-induced hearing loss, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

Cisplatin induces ototoxicity primarily by causing damage to the cochlear structures, particularly the outer hair cells (OHCs).[5] The underlying molecular mechanism involves the generation of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways.[5][6] Cyclin-dependent kinase 2 (CDK2) has been identified as a key mediator of cisplatin-induced apoptosis in postmitotic cochlear cells.[6][7] Cisplatin treatment leads to the activation of CDK2, which in turn promotes mitochondrial ROS production and triggers the caspase cascade, leading to apoptosis of hair cells.[6]

This compound exerts its otoprotective effect by directly inhibiting the kinase activity of CDK2.[6] By blocking CDK2, this compound prevents the downstream activation of apoptotic pathways, thereby preserving the survival of cochlear hair cells and mitigating hearing loss.[4][6] Importantly, otoprotective doses of this compound have been shown not to interfere with the anti-tumor efficacy of cisplatin in preclinical cancer models.[1][3]

cluster_0 Cochlear Hair Cell Cisplatin Cisplatin CDK2 CDK2 Activation Cisplatin->CDK2 mitoROS Mitochondrial ROS Production CDK2->mitoROS Apoptosis Apoptosis mitoROS->Apoptosis HearingLoss Hearing Loss Apoptosis->HearingLoss AZD5438 This compound AZD5438->CDK2 cluster_0 Pre-Treatment cluster_1 Treatment Cycles (3x) cluster_2 Post-Treatment BaselineABR Baseline ABR Measurement AZD_Admin Oral this compound/Vehicle (b.i.d.) BaselineABR->AZD_Admin Cisplatin_Admin Cisplatin (i.p.) (4 days) AZD_Admin->Cisplatin_Admin Recovery Recovery Period (10 days) Cisplatin_Admin->Recovery FinalABR Final ABR Measurement Recovery->FinalABR Analysis Data Analysis (Threshold Shift) FinalABR->Analysis

References

Troubleshooting & Optimization

AZD-5438 in DMSO: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of the CDK inhibitor AZD-5438 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation and storage of your experimental solutions.

Solubility Data

The solubility of this compound in DMSO can vary slightly between batches and suppliers. The following table summarizes the reported solubility data from various sources. It is crucial to use fresh, anhydrous DMSO for the best results, as absorbed moisture can decrease the solubility of the compound.[1][2]

Supplier/SourceReported Solubility in DMSO (mg/mL)Reported Solubility in DMSO (mM)
APExBIO>18.6 mg/mLNot specified
Selleck Chemicals74 mg/mL199.21 mM
MedchemExpress100 mg/mL269.21 mM
TargetMol74 mg/mL199.21 mM

Experimental Protocols

Preparing a Concentrated Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

  • Equilibration: Allow the vial containing the solid this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. To calculate the required volume for a 10 mM solution, use the molecular weight of this compound (371.46 g/mol ).

  • Enhancing Solubility: To ensure complete dissolution, vortex the solution. If particulates are still visible, you may warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[3]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

G cluster_preparation Stock Solution Preparation Workflow start Start: Equilibrate this compound Vial weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Particulates Visible? dissolve->check_solubility enhance_solubility Warm (37°C) and/or Sonicate check_solubility->enhance_solubility Yes aliquot Aliquot into Single-Use Tubes check_solubility->aliquot No enhance_solubility->dissolve store Store at -20°C or -80°C aliquot->store

This compound Stock Solution Preparation Workflow

Troubleshooting and FAQs

Frequently Asked Questions

  • What is the recommended storage condition for this compound stock solutions in DMSO?

    • For short-term storage (days to weeks), 0-4°C is acceptable.[4] For long-term storage, it is recommended to store aliquots at -20°C for up to six months or at -80°C for up to one year.[2]

  • Why is my this compound not dissolving completely in DMSO?

    • This could be due to several factors:

      • Moisture in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce the solubility of many compounds.[1][2] Always use fresh, anhydrous DMSO.

      • Concentration: You may be trying to prepare a solution that is above the solubility limit. Refer to the solubility table for guidance.

      • Temperature: The compound may require gentle warming to fully dissolve. Try incubating at 37°C for a short period.[3]

      • Mechanical Agitation: Sonication can help to break up small particles and aid in dissolution.[3]

  • Can I repeatedly freeze and thaw my this compound stock solution?

    • It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Preparing single-use aliquots is the best practice to maintain the stability and integrity of your stock solution.[2]

  • Is this compound stable in aqueous solutions?

    • This compound is reported to be insoluble in water.[1][3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitate forms after adding stock solution to aqueous media. The aqueous solubility of this compound is very low.Ensure the final concentration of this compound in your experiment is below its aqueous solubility limit. Minimize the final DMSO concentration. Consider using a surfactant or co-solvent if appropriate for your experimental system.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Always use freshly prepared dilutions from a properly stored, uncompromised stock solution. Avoid prolonged exposure of the stock solution to light and ambient temperature.
Difficulty achieving a high concentration stock solution. Exceeding the solubility limit of the specific batch of this compound.Start with a lower, more conservative concentration. Use the techniques of warming and sonication to aid dissolution.[3] If a higher concentration is essential, you may need to consult the supplier for batch-specific solubility data.

References

Technical Support Center: Optimizing AZD-5438 Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of AZD-5438 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, and CDK9.[2][3][4][5][6][7] The inhibition of these CDKs disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][8] Specifically, this compound has been shown to inhibit the phosphorylation of CDK substrates such as retinoblastoma protein (pRb), nucleolin, and protein phosphatase 1α.[1][3]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A good starting point is to test a concentration range around the previously reported IC50 (half-maximal inhibitory concentration) values for various cancer cell lines. The IC50 for this compound typically ranges from 0.17 µM to 1.7 µM.[1][2][4][9] For instance, the IC50 in MCF-7 human breast cancer cells is approximately 0.17 µM, while in ARH-77 plasma cell leukemia, it is 1.7 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[10]

Q3: How long should I treat my cells with this compound?

The optimal treatment duration depends on the specific research question and the endpoint being measured.[11] Common incubation times reported in the literature are 24, 48, and 72 hours.[4][8] Shorter incubation times (e.g., 2-16 hours) may be sufficient to observe effects on protein phosphorylation, while longer durations are typically needed for cell proliferation or apoptosis assays.[2][3] A time-course experiment is recommended to determine the ideal treatment duration for your experimental model.[10]

Q4: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M phases.[2][6][8][12] This is a direct consequence of inhibiting CDK1 and CDK2. Researchers can also expect to see a dose-dependent decrease in the phosphorylation of CDK substrates like pRb.[1][3] In some cell lines, prolonged exposure or higher concentrations of this compound can lead to anaphase catastrophe and apoptosis.[8]

Q5: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to note that repeated freeze-thaw cycles should be avoided. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell proliferation or cell cycle. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations, from nanomolar to low micromolar.[10]
Short treatment duration: The incubation time may not be sufficient to induce a measurable effect.Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours).[10]
Cell line resistance: The cell line may be inherently resistant to CDK1/2/9 inhibition.Consider using a different cell line or investigating potential resistance mechanisms.
Inactive compound: The this compound compound may have degraded.Use a fresh stock of the inhibitor and verify its activity on a sensitive, positive control cell line.
High levels of cell death at low concentrations. Cell line sensitivity: The cell line may be highly sensitive to this compound.Use a lower range of concentrations in your dose-response experiment.
Off-target effects: At higher concentrations, this compound might have off-target effects leading to toxicity.[13]Focus on using the lowest effective concentration that inhibits the target without causing excessive cell death.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).
Inconsistent results between experiments. Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect drug sensitivity.Standardize your cell culture procedures, including seeding density and ensuring cells are in the exponential growth phase before treatment.
Inaccurate drug concentration: Errors in preparing dilutions can lead to variability.Prepare fresh dilutions for each experiment and double-check calculations.
Instability of the compound: The compound may be degrading in the culture medium over time.Prepare fresh working solutions of this compound for each experiment.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.17 - 0.2[1][4]
HCT-116Colorectal Cancer0.45 - 0.47[5][7]
LoVoColorectal Cancer0.63 - 0.8[4][5]
HT-29Colorectal Cancer0.96[5]
HeLaCervical Cancer0.73 - 1.2[5]
A549Lung Cancer-[4]
PC-3Prostate Cancer-[5]
ARH-77Plasma Cell Leukemia1.7[1][4]
Jeko-1Mantle Cell Lymphoma~1.0 (EC50)[12]

Note: IC50 values can vary depending on the assay and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Proliferation Assay (e.g., BrdU or MTT)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[4]

  • Proliferation Assay:

    • For BrdU assay: Add BrdU to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA. Measure BrdU incorporation using an appropriate kit.[3][4]

    • For MTT assay: Add MTT reagent to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.

  • Data Analysis: Plot the percentage of cell proliferation inhibition against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An effective concentration of this compound should show an increase in the percentage of cells in the G1 and/or G2/M phases.[8]

Visualizations

AZD5438_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis CyclinT Cyclin T CDK9 CDK9 CyclinT->CDK9 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Gene_Elongation Transcriptional Elongation RNA_Pol_II->Gene_Elongation AZD5438 This compound AZD5438->CDK2 AZD5438->CDK1 AZD5438->CDK9

Caption: Mechanism of action of this compound on key cell cycle CDKs.

Experimental_Workflow start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 0.01 - 10 µM this compound) start->dose_response determine_ic50 Determine IC50 (e.g., MTT or BrdU Assay) dose_response->determine_ic50 time_course Perform Time-Course (e.g., 24, 48, 72 hours) determine_ic50->time_course select_optimal Select Optimal Dose and Time for Endpoint time_course->select_optimal downstream_assays Perform Downstream Assays (e.g., Western Blot, Flow Cytometry) select_optimal->downstream_assays end End: Analyze Results downstream_assays->end

Caption: Experimental workflow for optimizing this compound dosage.

References

AZD-5438 In Vivo Dosing Schedule Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosing schedule of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in preclinical xenograft models?

Based on published preclinical studies, efficacious doses in human tumor xenograft models range from 50 mg/kg twice daily to 75 mg/kg once daily, administered orally.[1][2] These schedules have demonstrated significant tumor growth inhibition.[1][2]

Q2: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of CDK1, CDK2, and CDK9.[1][2] Its anti-tumor activity stems from the inhibition of cell cycle progression, leading to arrest at the G1, S, and G2-M phases, and the suppression of phosphorylation of key CDK substrates like retinoblastoma protein (pRb).[1][2]

Q3: What are the common challenges observed with this compound administration in vivo?

In preclinical models, ensuring consistent oral gavage and monitoring for any signs of toxicity are crucial. In clinical settings, dose-limiting toxicities, primarily nausea and vomiting, have been observed, particularly with continuous dosing schedules.[3][4] The short plasma half-life of 1-3 hours necessitates careful consideration of dosing frequency to maintain target engagement.[4][5]

Q4: How can I monitor the pharmacodynamic effects of this compound in my animal models?

Pharmacodynamic effects can be assessed by measuring the phosphorylation status of CDK substrates in tumor tissue. A significant reduction in the phosphorylation of pRb (e.g., at Ser249/Thr252) has been shown to correlate with anti-tumor efficacy.[1][2] This suppression of biomarkers can be maintained for up to 16 hours following a single oral dose with efficacious regimens.[1][2]

Q5: What is the rationale for different dosing schedules (e.g., once daily vs. twice daily)?

The choice between a once-daily or twice-daily dosing schedule is a balance between maintaining therapeutic drug concentrations and managing potential toxicity. Preclinical data suggests that chronic daily oral dosing provides optimal therapeutic coverage for anti-tumor efficacy.[1][2] Splitting the total daily dose can help maintain target inhibition while avoiding high peak plasma concentrations that might be associated with toxicity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Tumor Growth Inhibition - Insufficient dose or dosing frequency.- Poor oral bioavailability in the specific animal model.- Intrinsic resistance of the tumor model.- Increase the dose or switch to a twice-daily schedule (e.g., 50 mg/kg BID).- Perform pharmacokinetic analysis to determine plasma and tumor drug concentrations.- Confirm the expression and activity of CDK1/2/9 in the tumor model.
Animal Toxicity (e.g., weight loss, lethargy) - Dose is too high.- Formulation issues leading to poor tolerability.- Reduce the dose or switch to an intermittent dosing schedule.- Ensure the vehicle (e.g., hydroxy-propyl-methyl-cellulose) is well-tolerated and properly prepared.[1]
High Variability in Tumor Response - Inconsistent oral gavage technique.- Heterogeneity of the tumor xenografts.- Ensure all personnel are properly trained in oral gavage.- Increase the number of animals per group to improve statistical power.
No significant change in pRb phosphorylation - Timing of tissue collection is not optimal.- Insufficient drug exposure in the tumor.- Collect tumor samples at various time points after the last dose (e.g., 2, 8, 16 hours) to capture the pharmacodynamic effect.- Correlate pRb phosphorylation levels with pharmacokinetic data.

Experimental Protocols

In Vivo Antitumor Efficacy Study in Human Tumor Xenografts
  • Animal Model: Athymic nude mice or rats are implanted subcutaneously with human tumor cells (e.g., SW620 colon adenocarcinoma).

  • Tumor Growth Monitoring: Tumors are allowed to reach a mean size of approximately 0.2 cm³ for mice and 0.5 cm³ for rats before randomization into treatment groups (typically n=10).[1]

  • Drug Preparation: this compound is prepared in a vehicle such as hydroxy-propyl-methyl-cellulose for oral administration.[1]

  • Dosing Regimen:

    • Schedule 1: 75 mg/kg, administered once daily by oral gavage.[1][2]

    • Schedule 2: 50 mg/kg, administered twice daily by oral gavage.[1][2]

    • Control Group: Vehicle control administered on the same schedule.

  • Treatment Duration: Treatment is typically continued for approximately 3 weeks.[1]

  • Efficacy Endpoint: Tumor volume is measured regularly, and the percentage of tumor growth inhibition (% TGI) is calculated.[1]

  • Statistical Analysis: A standard t-test can be used to determine the statistical significance of changes in tumor volume (P < 0.05).[1]

Pharmacodynamic Analysis of pRb Phosphorylation
  • Study Design: Tumor-bearing animals are treated with a single oral dose of this compound at an efficacious dose.

  • Tissue Collection: Tumor samples are collected at various time points post-dose (e.g., 2, 8, 16 hours) and snap-frozen.

  • Western Blot Analysis:

    • Tumor lysates are prepared and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are probed with primary antibodies specific for phospho-pRb (e.g., Ser249/Thr252) and total pRb.

    • A secondary antibody conjugated to a detectable marker is used for visualization.

  • Data Analysis: The levels of phospho-pRb are normalized to total pRb to determine the extent of target inhibition.

Visualizations

AZD5438_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_CDKs Cyclin-Dependent Kinases G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK2 CDK2 CDK2->G1 Promotes G1/S Transition ppRb p-pRb CDK2->ppRb Phosphorylates CDK1 CDK1 CDK1->G2 Promotes G2/M Transition CDK9 CDK9 AZD5438 This compound AZD5438->CDK2 Inhibits AZD5438->CDK1 Inhibits AZD5438->CDK9 Inhibits AZD5438->ppRb pRb pRb ppRb->S Promotes S Phase Entry

Caption: this compound inhibits CDK1, CDK2, and CDK9, blocking cell cycle progression.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to ~0.2-0.5 cm³ start->tumor_growth randomization Randomization of Animals (n=10 per group) tumor_growth->randomization treatment Treatment Administration (Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (%TGI) Calculation monitoring->endpoint pd_analysis Pharmacodynamic Analysis (pRb Phosphorylation) monitoring->pd_analysis finish End of Study endpoint->finish pd_analysis->finish

Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.

Troubleshooting_Logic start Experiment Start observation Observe Lack of Efficacy start->observation check_dose Is Dosing Regimen Optimal? observation->check_dose No check_pk Perform Pharmacokinetic Analysis check_dose->check_pk No increase_dose Action: Increase Dose/ Frequency check_dose->increase_dose Yes check_resistance Assess Tumor Model Resistance check_pk->check_resistance No check_pk->increase_dose Yes change_model Action: Consider a Different Tumor Model check_resistance->change_model end Resolution increase_dose->end change_model->end

Caption: Troubleshooting logic for addressing lack of efficacy with this compound.

References

AZD-5438 off-target effects and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-5438. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of this compound?

This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, and CDK9.[1][2][3] However, like many kinase inhibitors, this compound can interact with other kinases, leading to off-target effects. Known off-targets with significant inhibitory activity include CDK5, CDK6, and Glycogen Synthase Kinase 3β (GSK3β).[2][3][4]

Q2: My cells are showing a phenotype that doesn't align with CDK1/2/9 inhibition. Could this be an off-target effect?

This is a strong possibility and a common challenge when working with multi-kinase inhibitors. The observed phenotype could be a result of inhibiting off-targets such as CDK5, CDK6, or GSK3β, which are involved in a variety of cellular processes beyond cell cycle regulation. For instance, GSK3β is a key component of multiple signaling pathways, including those involved in metabolism and apoptosis.

To investigate this, it is crucial to correlate the phenotype with the inhibition of the intended targets. We recommend performing experiments to confirm that the observed effect is due to on-target inhibition.

Q3: What are the common adverse effects observed in clinical studies with this compound, and could they be related to off-target effects?

In Phase I clinical trials, the most common adverse events reported with this compound administration were nausea and vomiting.[5] While the precise mechanisms for these effects are not fully elucidated, they are common side effects of many anti-cancer agents and could be related to the inhibition of kinases in non-tumor tissues, which can be considered a type of off-target effect in a physiological context. Continuous dosing schedules were found to be poorly tolerated, leading to the discontinuation of the clinical development program.[5]

Q4: How can I minimize the impact of off-target effects in my experiments?

Mitigating off-target effects is crucial for the accurate interpretation of your results. Here are several strategies you can employ:

  • Use the Lowest Effective Concentration: It is advisable to use the lowest concentration of this compound that still effectively inhibits the primary targets (CDK1/2/9). A dose-response experiment is essential to determine the optimal concentration range for your specific cell line and assay.

  • Perform a Rescue Experiment: A "gold-standard" method is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the intended target kinase. If the phenotype is reversed in the presence of this compound, it provides strong evidence for an on-target effect.

  • Employ Advanced Mitigation Strategies: For this compound, a more advanced and specific strategy has been developed in the form of a Proteolysis Targeting Chimera (PROTAC). The molecule, referred to as PROTAC-8, links this compound to a ligand for an E3 ubiquitin ligase, leading to the selective degradation of CDK2 rather than just its inhibition.[6][7] This approach has been shown to reduce the impact of off-target kinase inhibition.[6][7]

Q5: Are there any known kinases that are NOT significantly inhibited by this compound?

Yes, in a screening panel of 44 kinases, this compound did not show significant activity against 30 of them at a concentration of 10 μM.[4] While the full list of these kinases is located in the supplementary data of the original publication, this suggests a degree of selectivity. One of the less potently inhibited kinases mentioned is CDK4, against which this compound is 75-fold less active than against its primary targets.[4]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound
TargetIC50 (nM)Target TypeReference(s)
Cyclin E-CDK26On-target[2][3][4]
Cyclin A-CDK245On-target[3]
Cyclin B1-CDK116On-target[2][3][4]
Cyclin T-CDK920On-target[2][3][4]
p25-CDK514Off-target[3]
Cyclin D3-CDK621Off-target[3]
GSK3β17Off-target[2][3]
Cyclin D-CDK4450Off-target (lower potency)[4]

Experimental Protocols

Recombinant Kinase Assay

This protocol is a general method to determine the in vitro inhibitory activity of this compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/Cyclin E)

    • Kinase-specific substrate (e.g., Histone H1 for CDK2)

    • This compound stock solution (in DMSO)

    • ATP (radiolabeled or non-radiolabeled, depending on detection method)

    • Kinase reaction buffer

    • 96-well plates

    • Plate reader (scintillation counter for radioactivity or luminometer for luminescence-based assays)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the purified kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

    • Quantify the substrate phosphorylation using an appropriate detection method (e.g., scintillation counting for ³²P-ATP or luminescence for ADP-Glo™ assay).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7, SW620)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

    • Incubate the plate for a duration that allows for several cell doublings (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations

AZD5438_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes CDK9 CDK9 CDK9_CyclinT CDK9/Cyclin T (P-TEFb) CDK9->CDK9_CyclinT CyclinT Cyclin T CyclinT->CDK9_CyclinT RNAPII RNA Pol II CDK9_CyclinT->RNAPII phosphorylates TranscriptionElongation Transcription Elongation RNAPII->TranscriptionElongation AZD5438 This compound AZD5438->CDK2_CyclinE AZD5438->CDK1_CyclinB AZD5438->CDK9_CyclinT Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Experiment (Determine Lowest Effective Concentration) start->dose_response structurally_different_inhibitor 2. Use Structurally Different Inhibitor (Confirm On-Target Phenotype) dose_response->structurally_different_inhibitor rescue_experiment 3. Perform Rescue Experiment (Overexpress Resistant Mutant) structurally_different_inhibitor->rescue_experiment off_target_investigation 4. Investigate Specific Off-Targets (e.g., GSK3β inhibition assay) rescue_experiment->off_target_investigation conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect off_target_investigation->conclusion Troubleshooting_Guide start Issue: Phenotype Inconsistent with CDK1/2/9 Inhibition q1 Is the this compound concentration well above the IC50 for on-targets? start->q1 a1_yes High Likelihood of Off-Target Effects. Lower the concentration. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Does a structurally different CDK1/2/9 inhibitor cause the same phenotype? a1_no->q2 a2_yes Phenotype is likely On-Target. Consider cell-specific context. q2->a2_yes Yes a2_no Phenotype is likely Off-Target. Investigate known off-targets. q2->a2_no No q3 Is the phenotype reversed by overexpressing a resistant CDK mutant? a2_no->q3 a3_yes Strong evidence for On-Target effect. q3->a3_yes Yes a3_no Strong evidence for Off-Target effect. q3->a3_no No

References

AZD-5438 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding AZD-5438 resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2][3] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation.[3][4] It has been shown to inhibit the phosphorylation of CDK substrates such as retinoblastoma protein (pRb), nucleolin, and RNA polymerase II.[1][3]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target kinase and the cancer cell line being tested.

  • Kinase Inhibition: In cell-free assays, the IC50 values for this compound are approximately 16 nM for CDK1, 6 nM for CDK2, and 20 nM for CDK9.[2]

  • Cell Proliferation: In human tumor cell lines, the IC50 for antiproliferative activity typically ranges from 0.2 µM to 1.7 µM.[3][4]

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound are not extensively documented, resistance to CDK inhibitors, in general, can arise from several factors:

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of CDK inhibition. Commonly implicated pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

  • Alterations in Cell Cycle Machinery:

    • Upregulation of Cyclins or CDKs: Increased expression of cyclins, particularly Cyclin E, or other CDKs can overcome the inhibitory effects of the drug.[2]

    • Loss of Retinoblastoma (Rb) Protein: Loss of the Rb tumor suppressor, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation, leading to resistance.[1]

  • Target Kinase Mutations: Although less common for CDK inhibitors, mutations in the kinase domain of CDK1, CDK2, or CDK9 could potentially reduce the binding affinity of this compound. For instance, a mutation in CDK9 (L156F) has been shown to confer resistance to another CDK9 inhibitor.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can decrease the intracellular concentration of this compound, thereby reducing its efficacy.

Troubleshooting Guides

Issue 1: Decreased Cell Viability Inhibition by this compound Over Time

If you observe a gradual decrease in the effectiveness of this compound in your cell culture experiments, it may indicate the development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Bypass Pathways:

    • Western Blot Analysis: Probe for the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and RAS/MEK/ERK (p-ERK) pathways in both parental and resistant cells, with and without this compound treatment. Increased phosphorylation in the resistant line suggests pathway activation.

    • Combination Therapy: Treat the resistant cells with this compound in combination with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor (e.g., Trametinib) to see if sensitivity is restored.

  • Analyze Cell Cycle Components:

    • Western Blot Analysis: Compare the expression levels of Cyclin E, CDK2, and Rb protein in parental and resistant cells.

    • Gene Sequencing: Sequence the kinase domains of CDK1, CDK2, and CDK9 in the resistant cell line to identify potential mutations.

  • Assess Drug Efflux:

    • Efflux Pump Inhibitors: Treat the resistant cells with this compound in the presence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or PSC-833) to determine if this restores sensitivity.

    • Rhodamine 123 Assay: Use a fluorescent substrate of ABC transporters, like Rhodamine 123, to measure and compare efflux activity between parental and resistant cells via flow cytometry.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50 (nM)Reference
CDK1/Cyclin B1Kinase Assay16[2]
CDK2/Cyclin EKinase Assay6[2]
CDK2/Cyclin AKinase Assay45[4]
CDK9/Cyclin TKinase Assay20[2]

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.2[4]
LoVoColon0.63[4]
HCT-116Colon0.8[4]
A549Lung0.208[5][6]
H1299Lung0.0963[5][6]
H460Lung0.4358[5][6]
ARH-77Hematologic1.7[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation
  • Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, Rb) and cell cycle proteins (e.g., Cyclin E, CDK2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AZD5438_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Promotes Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 Activates RNA Pol II RNA Polymerase II CDK9->RNA Pol II Phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription Initiates This compound This compound This compound->CDK2 This compound->CDK1 This compound->CDK9

Caption: Mechanism of action of this compound, a CDK1/2/9 inhibitor.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound CDK1/2/9 Inhibition CDK1/2/9 Inhibition This compound->CDK1/2/9 Inhibition Cell Cycle Arrest Cell Cycle Arrest CDK1/2/9 Inhibition->Cell Cycle Arrest Bypass Signaling Bypass Signaling Bypass Signaling->Cell Cycle Arrest Bypasses PI3K/AKT Activation PI3K/AKT Activation RAS/MEK/ERK Activation RAS/MEK/ERK Activation Cell Cycle Alterations Cell Cycle Alterations Cell Cycle Alterations->Cell Cycle Arrest Overrides Cyclin E Upregulation Cyclin E Upregulation Rb Loss Rb Loss Target Alteration Target Alteration Target Alteration->CDK1/2/9 Inhibition Prevents CDK9 Mutation CDK9 Mutation Drug Efflux Drug Efflux Drug Efflux->this compound Reduces Intracellular Concentration ABC Transporter Upregulation ABC Transporter Upregulation

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow start Reduced this compound Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_bypass Investigate Bypass Pathways (Western Blot, Combination Tx) confirm_resistance->investigate_bypass Yes analyze_cell_cycle Analyze Cell Cycle Proteins (Western Blot, Sequencing) confirm_resistance->analyze_cell_cycle Yes assess_efflux Assess Drug Efflux (Efflux Inhibitors, Rhodamine Assay) confirm_resistance->assess_efflux Yes characterize_mechanism Characterize Dominant Resistance Mechanism investigate_bypass->characterize_mechanism analyze_cell_cycle->characterize_mechanism assess_efflux->characterize_mechanism

References

AZD-5438 high interpatient variability in pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-5438. The information is presented in a question-and-answer format to directly address potential issues related to the high interpatient variability observed in its pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9. By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor growth. The primary mechanism involves the inhibition of phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2.

Q2: What is the primary challenge observed with this compound in clinical studies?

The most significant challenge reported in clinical trials with this compound is the high interpatient variability in its pharmacokinetics. This variability makes it difficult to establish a predictable dose-exposure relationship, which contributed to the discontinuation of its clinical development.

Q3: How is this compound metabolized and eliminated?

Metabolism is the primary route of clearance for this compound, with less than 1% of the parent drug excreted unchanged in the urine. Studies have suggested the involvement of cytochrome P450 (CYP) enzymes in its metabolism, with the potential for the formation of reactive metabolites.

Troubleshooting Guide: High Interpatient Variability in Pharmacokinetics

Issue: Unexpectedly high or low plasma concentrations of this compound in preclinical or clinical studies.

Possible Cause 1: Variability in Oral Absorption

  • Troubleshooting:

    • Investigate the impact of food on this compound absorption. Co-administration with food can alter the rate and extent of drug absorption.

    • Assess the gastrointestinal health of the subjects, as conditions affecting the GI tract can influence drug absorption.

    • Consider potential drug-drug interactions with medications that alter gastric pH or gastrointestinal motility.

Possible Cause 2: Interindividual Differences in Metabolism

  • Troubleshooting:

    • Genotype subjects for common polymorphisms in key drug-metabolizing enzymes, particularly CYP enzymes, to identify potential poor or extensive metabolizers.

    • Evaluate for co-administered drugs that are known inducers or inhibitors of CYP enzymes.

Possible Cause 3: Variability in Drug Distribution

  • Troubleshooting:

    • Assess the plasma protein binding of this compound in individual patient samples, as variations in binding can affect the unbound, pharmacologically active concentration.

    • Consider the impact of patient-specific factors such as body weight and composition on the volume of distribution.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)

Dose Level (mg)NAUC (ng·h/mL) Mean (CV%)Cmax (ng/mL) Mean (CV%)Tmax (h) Median (Range)t1/2 (h) Mean (SD)
53104 (22)43.1 (16)1.5 (0.5-2.0)1.4 (0.3)
103247 (71)90.4 (63)1.5 (1.0-3.0)1.8 (0.5)
203453 (38)162 (31)1.5 (1.0-2.0)2.0 (0.4)
4031030 (45)338 (41)1.5 (1.0-2.0)2.2 (0.6)
6031480 (32)485 (29)1.5 (1.0-2.0)2.5 (0.3)
8042240 (41)723 (37)1.5 (1.0-2.0)2.4 (0.5)
12023185 (28)988 (23)1.5 (1.5-1.5)2.6 (0.2)
16024230 (53)1345 (50)1.5 (1.5-1.5)2.8 (0.8)

Data from Camidge et al., Cancer Chemother Pharmacol, 2007. CV: Coefficient of Variation; SD: Standard Deviation

Experimental Protocols

1. Bioanalytical Method for this compound in Plasma

  • Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples.

  • Instrumentation: A validated HPLC-MS/MS system.

  • Quantification: Determination of the total drug concentration in plasma.

2. Pharmacodynamic Assessment of pRb Phosphorylation

  • Method: Immunohistochemistry (IHC).

  • Tissue Samples: Skin biopsies.

  • Primary Antibody: Antibodies specific for phosphorylated retinoblastoma protein (pRb) at CDK2 phospho-sites.

  • Detection: Standard IHC detection methods.

  • Analysis: Quantification of the reduction in pRb phosphorylation.

Visualizations

AZD5438_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition This compound Action Cyclin E/CDK2 Cyclin E/CDK2 pRb pRb Cyclin E/CDK2->pRb phosphorylates Cyclin A/CDK2 Cyclin A/CDK2 S Phase Progression S Phase Progression Cyclin A/CDK2->S Phase Progression Cyclin B/CDK1 Cyclin B/CDK1 G2/M Transition G2/M Transition Cyclin B/CDK1->G2/M Transition E2F E2F pRb->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition promotes This compound This compound This compound->Cyclin E/CDK2 This compound->Cyclin A/CDK2 This compound->Cyclin B/CDK1

Caption: this compound inhibits CDK1/2, preventing pRb phosphorylation and cell cycle progression.

Experimental_Workflow Patient_Recruitment Patient/Volunteer Recruitment Dosing This compound Administration (Oral) Patient_Recruitment->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Biopsy Pharmacodynamic Skin Biopsy Dosing->PD_Biopsy Sample_Processing Plasma Separation & Tissue Fixation PK_Sampling->Sample_Processing PD_Biopsy->Sample_Processing Bioanalysis HPLC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis IHC_Analysis Immunohistochemistry for pRb Sample_Processing->IHC_Analysis Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Bioanalysis->Data_Analysis IHC_Analysis->Data_Analysis

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of this compound.

AZD-5438 tolerability issues in continuous dosing schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. This guide focuses on addressing the known tolerability issues associated with continuous dosing schedules.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

IssuePotential CauseSuggested Solution
High level of in vitro cytotoxicity at expected efficacious concentrations. Continuous high-dose exposure leading to off-target effects or excessive cell cycle arrest.1. Implement an intermittent dosing schedule: Mimic clinical trial findings where weekly dosing was better tolerated. For example, treat cells for 24 hours followed by a 48-72 hour drug-free period. 2. Perform a dose-response curve with shorter exposure times: An initial 24-hour exposure followed by washout can help determine the minimum effective concentration. 3. Assess cell cycle arrest: Use flow cytometry to confirm G1/S or G2/M arrest at non-toxic concentrations. If arrest is not observed before toxicity, consider the possibility of off-target effects in your cell line.
Inconsistent anti-proliferative effects in cell culture. High inter-experimental variability; issues with drug stability or cell line sensitivity.1. Ensure consistent drug preparation: Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles. 2. Standardize cell seeding density: Ensure consistent cell numbers at the start of each experiment. 3. Confirm target engagement: Perform a western blot for phosphorylated retinoblastoma protein (pRb), a direct substrate of CDK2, to verify that this compound is inhibiting its target at the concentrations used.
Unexpected adverse effects in animal models (e.g., significant weight loss, lethargy). Likely due to on-target (CDK inhibition in proliferating normal tissues) or off-target toxicities exacerbated by continuous dosing. The most common adverse events noted in clinical trials were nausea and vomiting.[1][2][3]1. Switch to an intermittent dosing schedule: A once-weekly dosing regimen has been shown to be better tolerated in clinical settings.[1][3] 2. Dose reduction: If a continuous schedule is necessary for the experimental design, a significant dose reduction may be required. 3. Monitor for signs of nausea/vomiting: In preclinical models like ferrets or shrews, monitor for retching and vomiting. In rodents, where this is not possible, assess for pica (consumption of non-nutritive substances).[3] 4. Supportive care: Ensure easy access to food and water, and consider providing a more palatable diet to mitigate weight loss.
Lack of in vivo efficacy at well-tolerated doses. Suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties with the chosen dosing regimen.1. Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure is being achieved. The plasma half-life is relatively short (1-3 hours).[4][5] 2. Pharmacodynamic analysis of tumor tissue: Collect tumor biopsies to assess the inhibition of pRb phosphorylation to confirm target engagement in vivo. 3. Consider a different dosing schedule: Preclinical data suggests that splitting the daily dose (e.g., twice daily) can maintain target inhibition while avoiding high peak plasma concentrations.[3]

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for oncology indications discontinued?

A1: The clinical development of this compound as a potential anticancer agent was terminated prematurely due to tolerability issues observed in Phase I clinical trials.[1][3] Specifically, continuous dosing schedules were found to be intolerable, with nausea and vomiting being the most common adverse events.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally bioavailable small molecule that potently inhibits the kinase activity of cyclin-dependent kinase 1 (CDK1), CDK2, and CDK9.[6][7] This inhibition leads to the blockage of cell cycle progression at the G1/S and G2/M phases and inhibition of transcription, ultimately resulting in anti-proliferative effects in cancer cells.[4][8]

Q3: What are the known IC50 values for this compound against its primary targets?

A3: In cell-free assays, the IC50 values for this compound are approximately:

  • CDK2/cyclin E: 6 nM

  • CDK1/cyclin B: 16 nM

  • CDK9/cyclin T: 20 nM[7][9]

Q4: Is it possible to use this compound in preclinical studies despite the clinical tolerability issues?

A4: Yes, with careful consideration of the dosing schedule. Preclinical studies in xenograft models have shown significant anti-tumor effects.[4][8] The key is to use intermittent dosing schedules (e.g., once daily or even less frequently) or lower continuous doses to mitigate the toxicities observed in clinical trials. For some applications, such as otoprotection from cisplatin-induced hearing loss, lower and shorter-term dosing regimens have been explored.[8]

Q5: What are the key pharmacodynamic markers to assess this compound activity?

A5: The most direct pharmacodynamic marker is the phosphorylation status of the retinoblastoma protein (pRb), a key substrate of CDK2. A reduction in phosphorylated pRb (at sites such as Ser249/Thr252) indicates target engagement.[6][8] Other markers of cell cycle arrest, such as Ki67 staining or cell cycle analysis by flow cytometry, can also be used.[10]

Data Presentation

Table 1: Summary of this compound Dosing Schedules and Outcomes in Clinical Trials

Dosing ScheduleDose LevelKey OutcomesReference
Continuous 40 mg, four times dailyConsidered intolerable due to safety issues, primarily nausea and vomiting. Study terminated prematurely.[1][2]
14 days on, 7 days off Dose escalationStudy terminated prematurely due to safety concerns from continuous dosing studies.[1]
Weekly Up to 90 mg, four times dailyGenerally well-tolerated. No intolerable dose was identified within the tested range.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) only as a control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours). For intermittent dosing, replace the drug-containing medium with fresh medium after 24 hours and incubate for a further 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-Retinoblastoma (pRb)

This protocol details the assessment of this compound target engagement.

Materials:

  • Cell lysate from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-pRb antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total pRb and a loading control to normalize the data.

Mandatory Visualizations

AZD5438_Signaling_Pathway AZD5438 This compound CDK1 CDK1/Cyclin B AZD5438->CDK1 CDK2 CDK2/Cyclin E/A AZD5438->CDK2 CDK9 CDK9/Cyclin T AZD5438->CDK9 G2M G2/M Transition CDK1->G2M pRb pRb CDK2->pRb phosphorylates RNAPII RNA Pol II CDK9->RNAPII phosphorylates E2F E2F pRb->E2F inhibits G1S G1/S Transition E2F->G1S Transcription Transcription Elongation RNAPII->Transcription

Caption: this compound inhibits CDK1, 2, and 9, leading to cell cycle arrest and inhibition of transcription.

Troubleshooting_Workflow Start Start: Unexpected Toxicity with Continuous Dosing CheckDose Is the dose based on intermittent schedule data? Start->CheckDose ReduceDose Action: Significantly reduce the dose CheckDose->ReduceDose No SwitchSchedule Action: Switch to an intermittent dosing schedule (e.g., once weekly) CheckDose->SwitchSchedule Yes AssessPD Assess Pharmacodynamics: Is target (pRb) inhibited at the non-toxic dose? ReduceDose->AssessPD SwitchSchedule->AssessPD OptimizeSchedule Action: Optimize dose and schedule based on PD data AssessPD->OptimizeSchedule Yes ConsiderOffTarget Consider off-target effects or high sensitivity of the model AssessPD->ConsiderOffTarget No End End: Tolerable and Efficacious Dosing Regimen OptimizeSchedule->End

Caption: A logical workflow for troubleshooting tolerability issues with this compound.

References

AZD-5438 discontinuation in phase II clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the discontinuation of AZD-5438 in clinical development. The information is intended to assist researchers who may be working with this compound in a non-clinical setting.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound discontinued?

The clinical development program for this compound was terminated prematurely due to issues with tolerability and exposure observed in Phase I clinical trials.[1][2] Specifically, continuous dosing schedules were not well tolerated by patients.[1][2]

Q2: What were the specific adverse events observed in the clinical trials?

The most common adverse events reported across three Phase I studies were nausea and vomiting.[1][2] When this compound was administered continuously at a dose of 40 mg four times daily, it was deemed intolerable, leading to the premature termination of the studies for safety reasons.[1]

Q3: Was this compound effective in preclinical studies?

Yes, in preclinical studies using human tumor xenografts, orally administered this compound demonstrated significant inhibition of tumor growth.[3][4] It showed broad antiproliferative activity against a range of tumor cell lines, including lung, colorectal, breast, and prostate cancers.[4][5]

Q4: What is the mechanism of action of this compound?

This compound is a potent oral inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[3][5][6][7] By inhibiting these CDKs, it blocks the phosphorylation of their substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1, S, and G2-M phases.[3]

Troubleshooting Guide for In Vitro & In Vivo Experiments

Problem 1: High cytotoxicity observed in cell culture experiments at expected efficacious concentrations.

  • Possible Cause: High interpatient variability and accumulation after multiple doses were observed in clinical trials, suggesting that sensitive cell lines might experience toxicity.[1][2] Continuous exposure, even at lower concentrations, might be leading to off-target effects or exaggerated on-target toxicity.

  • Troubleshooting Steps:

    • Review Dosing Schedule: Preclinical data indicated that continuous daily dosing was required for maximum antitumor activity.[6] However, if toxicity is an issue, consider intermittent dosing schedules, which were better tolerated in the clinical setting.[1][2]

    • Concentration Titration: Perform a detailed dose-response curve to identify a narrower therapeutic window for your specific cell line. The IC50 for inhibition of proliferation in various cell lines ranged from 0.2 µM to 1.7 µM.[4][5]

    • Washout Experiments: The inhibitory effect of this compound on pRb phosphorylation was found to be rapidly reversible upon removal of the drug in preclinical studies.[6] Incorporating washout steps in your protocol could help mitigate continuous exposure-related toxicity.

Problem 2: Lack of significant tumor growth inhibition in xenograft models.

  • Possible Cause: Suboptimal dosing schedule or insufficient drug exposure.

  • Troubleshooting Steps:

    • Verify Dosing Regimen: Efficacious doses in preclinical xenograft models were reported to be around 50 mg/kg twice daily or 75 mg/kg once daily, administered orally.[3] A comparison of different schedules indicated that chronic daily oral dosing provided the optimal therapeutic window.[3]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of this compound. In vivo studies showed that efficacious doses maintained suppression of biomarkers like phospho-pRb for at least 16 hours after a single dose.[3][6] The plasma half-life in humans was short, around 1-3 hours.[8][9]

    • Formulation and Administration: Ensure proper formulation for oral administration to achieve adequate bioavailability.

Data Presentation

Table 1: IC50 Values of this compound Against Various Cyclin-Dependent Kinases

Target EnzymeIC50 (nM)
Cyclin E-CDK26[5][6][7]
Cyclin A-CDK245[5][6]
Cyclin B1-CDK116[5][6][7]
Cyclin T-CDK920[5][6][7]
p25-CDK514-21[5][6]
Cyclin D3-CDK621[6]

Table 2: Summary of Phase I Clinical Trial Dosing Schedules and Outcomes

StudyDosing ScheduleNumber of PatientsKey Outcomes
Study 1Four times daily, once every 7 days19Generally well-tolerated; no intolerable dose identified.[1][2]
Study 2Four times daily, for 14 consecutive days followed by 7 days of rest17Prematurely terminated due to safety issues.[1][2]
Study 3Continuous four times daily2840 mg four times daily was considered intolerable; study terminated prematurely.[1][2]

Experimental Protocols

Western Blotting for pRb Phosphorylation

This protocol is based on the methodology described in preclinical studies to assess the pharmacodynamic effects of this compound.[6]

  • Cell Treatment: Plate and grow SW620 cells asynchronously. Treat the cells with a range of concentrations of this compound or a DMSO vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 2 hours), lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., Ser249/Thr252, Ser807/Ser811) and total pRb overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.

Visualizations

AZD5438_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 pRb pRb Phosphorylation CDK2->pRb Promotes CDK1 CDK1 Mitosis Mitotic Entry CDK1->Mitosis Promotes CDK9 CDK9 Transcription Transcription Elongation CDK9->Transcription Promotes AZD5438 This compound AZD5438->CDK2 AZD5438->CDK1 AZD5438->CDK9 pRb->S G1/S Transition Mitosis->M Progression

Caption: Mechanism of action of this compound, inhibiting CDK1, 2, and 9 to block cell cycle progression.

Discontinuation_Logic cluster_preclinical Preclinical Data cluster_clinical Phase I Clinical Trials Efficacy Potent in vitro and in vivo - Antitumor Activity - Favorable PK/PD in models Dosing Continuous Dosing Schedule Efficacy->Dosing Informed Trial Design Tolerability Poor Tolerability - Nausea - Vomiting Dosing->Tolerability Exposure Unfavorable Exposure Data Dosing->Exposure Discontinuation Discontinuation of Clinical Development Tolerability->Discontinuation Exposure->Discontinuation

Caption: Logical flow illustrating the reasons for the discontinuation of this compound development.

Experimental_Workflow start Start: Cell Culture (e.g., SW620) treatment Treatment with this compound (Dose-Response) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot Transfer lysis->sds_page probing Primary & Secondary Antibody Probing (pRb, Total Rb) sds_page->probing detection ECL Detection and Imaging probing->detection analysis Data Analysis: (Phospho-pRb / Total pRb) detection->analysis end End: Assess Target Engagement analysis->end

Caption: A typical experimental workflow for assessing this compound target engagement in vitro.

References

Technical Support Center: Overcoming AZD-5438 Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the CDK inhibitor AZD-5438 in preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during your experiments.

Troubleshooting Guides

This section provides guidance on identifying and mitigating specific toxicities that may arise during in vivo studies with this compound.

Issue 1: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)

Gastrointestinal distress, particularly nausea and vomiting, were the most common dose-limiting toxicities observed in clinical trials of this compound.[1][2][3] While direct preclinical evidence of these specific symptoms in rodents is challenging to assess, general signs of gastrointestinal upset such as weight loss, reduced food intake, and diarrhea may be observed.

Possible Cause:

  • On-target effects: Cyclin-dependent kinases play a role in the proliferation of intestinal epithelial cells. Inhibition of these kinases can disrupt the normal cell cycle and lead to apoptosis of these cells, potentially causing gastrointestinal side effects.[4]

  • Off-target effects: As with many kinase inhibitors, off-target activities could contribute to gastrointestinal toxicity.[5]

Suggested Mitigation Strategies:

  • Dose Optimization: The most straightforward approach is to reduce the dose of this compound. It is crucial to determine the minimum effective dose that maintains anti-tumor efficacy while minimizing toxicity.

  • Alternative Dosing Schedules: Continuous daily dosing of this compound was found to be poorly tolerated in clinical trials, whereas a weekly dosing schedule was better tolerated.[1][3] Intermittent dosing schedules may allow for recovery of normal tissues and reduce the severity of side effects.[6]

    Experimental Protocol: Evaluation of an Intermittent Dosing Schedule

    • Objective: To compare the toxicity and efficacy of a continuous versus an intermittent dosing schedule of this compound in a tumor-bearing mouse model.

    • Animal Model: Female nude mice with established SW620 human colon cancer xenografts.[7][8]

    • Dosing Groups:

      • Group 1: Vehicle control (daily administration).

      • Group 2: this compound at 50 mg/kg, administered orally twice daily (continuous schedule).[7][8]

      • Group 3: this compound at 75 mg/kg, administered orally once daily for 5 consecutive days, followed by a 2-day break (intermittent schedule).

    • Monitoring:

      • Tumor volume measurements (twice weekly).

      • Body weight measurements (daily).

      • Clinical observations for signs of toxicity (daily).

      • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

      • Perform histopathological analysis of the gastrointestinal tract.

    Data Presentation: Expected Outcomes of Dosing Schedule Evaluation

ParameterContinuous Dosing (50 mg/kg b.i.d.)Intermittent Dosing (75 mg/kg q.d., 5 days on/2 days off)
Tumor Growth Inhibition SignificantPotentially similar to continuous dosing
Body Weight Change Potential for significant weight lossMilder and/or transient weight loss
Clinical Signs of Toxicity Possible lethargy, ruffled fur, diarrheaFewer and less severe clinical signs
Histopathology (GI Tract) Potential for mucosal atrophy, inflammationMilder histological changes
  • Supportive Care: In cases of mild to moderate diarrhea, supportive care measures such as ensuring adequate hydration and electrolyte balance can be beneficial.

  • Formulation Optimization: While specific data for this compound is limited, exploring different vehicle formulations may impact absorption and tolerability.

Issue 2: General Systemic Toxicity (Weight Loss, Morbidity)

Beyond specific gastrointestinal effects, general systemic toxicity can manifest as significant weight loss, lethargy, and other signs of poor health.

Possible Cause:

  • High Drug Exposure (Cmax): Preclinical data suggests that splitting the daily dose could mitigate toxic effects related to high peak plasma concentrations (Cmax) while maintaining efficacy.[3]

  • On-target Effects in Proliferating Tissues: As a CDK inhibitor, this compound can affect the proliferation of normal, healthy cells in tissues with a high turnover rate, such as the bone marrow and intestinal epithelium.

Suggested Mitigation Strategies:

  • Fractionated Dosing: As demonstrated in preclinical efficacy studies, administering the total daily dose in two or more fractions can maintain therapeutic levels while avoiding high peak concentrations that may drive toxicity.[7][8]

    Experimental Protocol: Evaluation of Fractionated Dosing

    • Objective: To assess if splitting the daily dose of this compound reduces systemic toxicity.

    • Animal Model: Non-tumor-bearing mice (e.g., Swiss nude mice).

    • Dosing Groups:

      • Group 1: Vehicle control.

      • Group 2: this compound at 100 mg/kg, administered orally once daily.

      • Group 3: this compound at 50 mg/kg, administered orally twice daily (8-12 hours apart).

    • Monitoring:

      • Body weight measurements (daily).

      • Clinical observations (daily).

      • Blood collection at the end of the study for CBC and serum chemistry.

      • Histopathological examination of major organs (liver, kidney, spleen, intestine).

  • Selective CDK2 Degradation (PROTAC Approach): A promising, more advanced strategy involves the use of Proteolysis Targeting Chimeras (PROTACs). An this compound-based PROTAC has been developed to selectively degrade CDK2, which may reduce toxicities associated with the inhibition of other CDKs.[5] This approach has shown promise in reducing off-target effects and improving the safety profile.[5]

    Conceptual Workflow: PROTAC-mediated CDK2 Degradation

    PROTAC_Workflow AZD5438_PROTAC This compound PROTAC Ternary_Complex Ternary Complex (PROTAC-CDK2-E3 Ligase) AZD5438_PROTAC->Ternary_Complex CDK2 CDK2 CDK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated CDK2 Degradation CDK2 Degradation Proteasome->Degradation

    Caption: Workflow of this compound PROTAC-mediated degradation of CDK2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[7][8][9] By inhibiting these kinases, this compound blocks cell cycle progression at the G1/S and G2/M phases and inhibits transcription, leading to anti-proliferative effects in tumor cells.[7][8]

Signaling Pathway: this compound Inhibition of Cell Cycle Progression

Cell_Cycle_Inhibition cluster_G1S G1/S Transition cluster_G2M G2/M Transition cluster_Transcription Transcription CyclinE_CDK2 Cyclin E/CDK2 pRb_G1S pRb Phosphorylation CyclinE_CDK2->pRb_G1S E2F_G1S E2F Release pRb_G1S->E2F_G1S S_Phase_Entry S Phase Entry E2F_G1S->S_Phase_Entry CyclinB_CDK1 Cyclin B/CDK1 Mitotic_Substrates Phosphorylation of Mitotic Substrates CyclinB_CDK1->Mitotic_Substrates Mitosis Mitosis Mitotic_Substrates->Mitosis CyclinT_CDK9 Cyclin T/CDK9 (P-TEFb) RNAPII RNA Polymerase II Phosphorylation CyclinT_CDK9->RNAPII Transcriptional_Elongation Transcriptional Elongation RNAPII->Transcriptional_Elongation AZD5438 This compound AZD5438->CyclinE_CDK2 AZD5438->CyclinB_CDK1 AZD5438->CyclinT_CDK9

Caption: this compound inhibits key CDKs to block cell cycle progression and transcription.

Q2: What are the reported IC50 values for this compound against different CDKs?

A2: The in vitro inhibitory concentrations (IC50) of this compound against various cyclin-CDK complexes are summarized in the table below.

Data Presentation: this compound In Vitro Kinase Inhibitory Activity

Cyclin-CDK ComplexIC50 (nmol/L)
Cyclin E-CDK26[7]
Cyclin A-CDK245[7]
Cyclin B1-CDK116[7]
Cyclin T-CDK920[7]
p25-CDK521[7]
Cyclin D3-CDK621[7]
Cyclin D-CDK4>1500 (75-fold less active)[7]

Q3: Why was the clinical development of this compound discontinued (B1498344)?

A3: The clinical development program for this compound was discontinued due to tolerability issues observed in Phase I clinical trials, particularly with continuous dosing schedules.[1][3] The primary dose-limiting toxicities were nausea and vomiting.[1][2][3]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent CDK inhibitor, like many kinase inhibitors, it can have off-target effects that may contribute to toxicity.[5] For instance, it also inhibits glycogen (B147801) synthase kinase 3β (GSK3β) with an IC50 of 17 nmol/L.[9] Systemic delivery has been associated with potential off-target toxicities, which has prompted research into more selective delivery methods like PROTACs.[5]

Q5: What is a reasonable starting dose for this compound in a mouse xenograft model?

A5: Based on published preclinical studies, effective anti-tumor activity has been observed with oral administration of this compound at doses of 50 mg/kg twice daily or 75 mg/kg once daily.[7][8] However, it is always recommended to perform a dose-ranging study in your specific model to determine the optimal balance between efficacy and toxicity.

Experimental Workflow: In Vivo Dose-Ranging Study

Dose_Ranging_Workflow start Establish Tumor Xenografts in Mice randomize Randomize Mice into Dose Groups start->randomize dosing Administer this compound at Different Dose Levels (e.g., 25, 50, 75 mg/kg) randomize->dosing monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs dosing->monitoring analysis Analyze Data: - Tumor Growth Inhibition - Toxicity Assessment monitoring->analysis mtd Determine Maximum Tolerated Dose (MTD) analysis->mtd optimal_dose Select Optimal Dose for Efficacy Studies analysis->optimal_dose

References

AZD-5438 PROTAC Linker Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of PROTACs based on the CDK1/2/9 inhibitor, AZD-5438, with a focus on improving the degradation of CDK2.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and experimental evaluation of this compound PROTACs.

Q1: What is the mechanism of action for an this compound PROTAC?

An this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). It consists of three components: the this compound "warhead" that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two. By bringing CDK2 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to CDK2, marking it for degradation by the proteasome.[1][2] This targeted degradation approach can offer improved selectivity and a more profound biological effect compared to simple inhibition.[3][4]

Q2: How does the linker composition and length affect the efficacy of an this compound PROTAC?

The linker is a critical determinant of a PROTAC's success.[1][5] Its length, rigidity, and chemical properties influence the formation and stability of the ternary complex (CDK2-PROTAC-E3 ligase).[6]

  • Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long might lead to an unstable or non-productive complex, reducing degradation efficiency.[3][7]

  • Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility.[9]

  • Linker Rigidity: The flexibility of the linker can impact the stability of the ternary complex. More rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4]

Q3: What are the key parameters to assess the performance of an this compound PROTAC?

The efficacy of a PROTAC is primarily evaluated by two key parameters derived from dose-response experiments:[10]

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved by the PROTAC. A higher Dmax indicates a more efficacious PROTAC.

Q4: I am observing a "hook effect" in my dose-response experiments. What does this mean?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[1][11] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes with either CDK2 or the E3 ligase, rather than the productive ternary complex required for degradation.[11] The presence of a hook effect is a good indicator that the degradation is ternary complex-dependent.[12]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound PROTAC linker optimization experiments.

Problem Possible Cause Suggested Solution
No or weak CDK2 degradation observed 1. Suboptimal linker length: The linker may be too short (steric hindrance) or too long (unstable complex).[7] 2. Poor cell permeability: The PROTAC may not be efficiently entering the cells.[2][13] 3. Low expression of the E3 ligase: The cell line used may not express sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN). 4. Inefficient ternary complex formation: The linker may not be positioning CDK2 and the E3 ligase correctly for ubiquitination.1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units).[14] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve physicochemical properties.[2][13] 3. Confirm the expression of the target E3 ligase in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity.[12][15]
High background or non-specific bands on Western blot 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins. 2. Incomplete blocking: The membrane may not be sufficiently blocked, leading to non-specific antibody binding. 3. Contamination: Samples may be contaminated with other proteins.1. Use a highly specific and validated primary antibody for CDK2. 2. Optimize the blocking step by increasing the blocking time or trying a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[16] 3. Ensure careful sample preparation and handling to avoid cross-contamination.
Pronounced "hook effect" observed Formation of non-productive binary complexes at high PROTAC concentrations. [11]1. Perform a wide dose-response experiment to identify the optimal concentration range for CDK2 degradation.[17] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the maximal degradation point.[17] 3. Optimize the linker to enhance the stability of the ternary complex and potentially increase cooperativity.[11]
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Compound instability: The PROTAC may be degrading in the cell culture medium. 3. Inconsistent experimental technique: Variations in incubation times, antibody dilutions, or washing steps can lead to variability.1. Use cells within a consistent passage number range and ensure uniform seeding densities.[1] 2. Verify the stability of your PROTAC in the experimental conditions. 3. Standardize all experimental protocols and ensure consistent execution.

Section 3: Quantitative Data on Linker Optimization

Systematic optimization of the linker is crucial for developing potent and selective PROTACs. The following tables summarize key data.

Table 1: Degradation Efficiency of AZD5438-PROTAC-8

This table presents the degradation data for the published AZD5438-based PROTAC, PROTAC-8, which utilizes a VH-032 ligand to recruit the VHL E3 ligase.[18][19]

PROTACTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC-8CDK2VH-032HEI-OC1~100~50[18][19]

Table 2: Illustrative Data on the Impact of PEG Linker Length on PROTAC Potency

This table provides illustrative data from a study on a different PROTAC system to demonstrate the general principle of how linker length can significantly impact degradation efficiency. This data is not specific to this compound PROTACs.

PROTACTargetE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC ATarget XVHLPEG3>1000<20
PROTAC BTarget XVHLPEG4~500~60
PROTAC CTarget XVHLPEG5~100>85
PROTAC DTarget XVHLPEG6~300~70

Data in this table is for illustrative purposes to show the trend of linker optimization and is adapted from general findings in PROTAC literature.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound PROTACs.

Protocol 1: Western Blot Analysis of CDK2 Degradation

This is the most common method to directly measure the reduction in CDK2 protein levels.[10][20]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEI-OC1) in 6-well plates to achieve 70-80% confluency at the time of harvest.
  • Prepare serial dilutions of the this compound PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
  • Treat the cells with the PROTAC or vehicle for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.
  • Separate the proteins by size on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify the band intensities using densitometry software.
  • Normalize the CDK2 band intensity to the loading control.
  • Calculate the percentage of CDK2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the kinetics and affinity of the CDK2-PROTAC-VHL ternary complex formation in real-time.[12][15]

1. Immobilization:

  • Immobilize the VHL E3 ligase onto the sensor chip surface.

2. Binary Interaction Analysis:

  • Inject the this compound PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD).
  • In a separate experiment, inject the PROTAC over immobilized CDK2 (if feasible) to determine its binary binding affinity.

3. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of CDK2 and varying concentrations of the this compound PROTAC.
  • Inject these solutions over the immobilized VHL surface.
  • The resulting sensorgrams will reflect the binding of the pre-formed CDK2-PROTAC complex to VHL.
  • Analyze the data to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.
  • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.[15]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.[21]

1. Sample Preparation:

  • Dialyze purified CDK2 and VHL proteins against the same ITC buffer to minimize buffer mismatch effects.
  • Prepare a stock solution of the this compound PROTAC in DMSO and dilute it into the same dialysis buffer.

2. Binary Titration:

  • Load the CDK2 solution into the sample cell of the calorimeter.
  • Titrate the this compound PROTAC solution into the CDK2 solution to measure the heat of binary interaction.

3. Ternary Complex Titration:

  • In a separate experiment, prepare a solution of CDK2 pre-saturated with the this compound PROTAC.
  • Load the VHL solution into the sample cell.
  • Titrate the pre-formed CDK2-PROTAC binary complex into the VHL solution. The measured heat change corresponds to the formation of the ternary complex.

4. Data Analysis:

  • Analyze the titration curves to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding events.

Section 5: Signaling Pathways and Experimental Workflows

This section provides visual representations of the key biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC VHL VHL (E3 Ligase) TernaryComplex CDK2-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds CDK2 CDK2 (Target Protein) CDK2->TernaryComplex VHL->TernaryComplex PolyUbCDK2 Poly-ubiquitinated CDK2 TernaryComplex->PolyUbCDK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbCDK2->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The catalytic cycle of this compound PROTAC-mediated CDK2 degradation.

Western_Blot_Workflow start Start: Cell Treatment with this compound PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CDK2 & loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western blot analysis of CDK2 degradation.

SPR_Workflow start Start: Immobilize VHL on Sensor Chip binary Binary Interaction Analysis: Inject PROTAC over VHL start->binary ternary_prep Ternary Complex Preparation: Pre-incubate CDK2 with PROTAC start->ternary_prep data_analysis Data Analysis: Determine KD (binary & ternary) & Cooperativity (α) binary->data_analysis ternary_analysis Ternary Interaction Analysis: Inject CDK2-PROTAC complex over VHL ternary_prep->ternary_analysis ternary_analysis->data_analysis end End: Assess Ternary Complex Stability data_analysis->end

Caption: Logical workflow for SPR-based analysis of ternary complex formation.

References

Technical Support Center: AZD-5438 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the oral bioavailability of AZD-5438.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its molecular targets?

This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK9, which are key regulators of cell cycle progression and transcription.[1][2]

Q2: What are the primary challenges observed with the oral bioavailability of this compound in clinical studies?

The clinical development of this compound was discontinued (B1498344) due to issues related to tolerability and exposure.[3] Key challenges included:

  • Dose-limiting toxicity: Nausea and vomiting were common adverse events, particularly at higher doses, which limited the maximum tolerated dose.[3][4]

  • High interpatient variability: Clinical studies revealed significant variability in drug exposure among patients.[3]

  • Short plasma half-life: this compound has a relatively short plasma half-life of 1-3 hours in humans, which would necessitate frequent dosing to maintain therapeutic concentrations.[4][5]

Q3: What are the known physicochemical properties of this compound that could contribute to poor oral bioavailability?

A key limiting factor for the oral absorption of this compound is its poor aqueous solubility. It is reported to be insoluble in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[6][7] While it is soluble in organic solvents like DMSO and ethanol, this does not translate to good solubility in the aqueous environment of the gut.[6][8]

Q4: Has the Biopharmaceutics Classification System (BCS) class for this compound been determined?

The precise Biopharmaceutics Classification System (BCS) class for this compound is not publicly available. However, based on its poor aqueous solubility, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). A definitive classification would require experimental permeability data (e.g., from a Caco-2 assay), which is not available in the public domain.

Q5: What is known about the metabolism of this compound?

Metabolism is the primary route of clearance for this compound, with less than 1% of the parent compound excreted unchanged in the urine.[4] Preliminary in vitro studies in human liver microsomes suggest that it can be metabolized to a potentially reactive methoxy (B1213986) metabolite, primarily by the cytochrome P450 enzyme CYP2D6. This metabolite can then undergo further sulfonation.[9] The formation of reactive metabolites could have implications for toxicity.

Troubleshooting Guide for In Vivo Experiments

Researchers encountering issues with the oral administration of this compound in preclinical models can refer to the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
High variability in plasma exposure between animals. Poor and variable dissolution due to low aqueous solubility.- Utilize a consistent and well-characterized vehicle for oral gavage, such as a suspension in hydroxypropyl methylcellulose (B11928114) (HPMC), as used in published preclinical studies.[1]- Ensure a uniform and fine particle size of the this compound powder before suspension to improve dissolution consistency.- Consider micronization of the compound.
Low plasma concentrations despite high oral doses. - Poor dissolution: The compound is not dissolving sufficiently in the GI tract.- Low permeability: The compound is not effectively crossing the intestinal wall.- High first-pass metabolism: The compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation.- Address Dissolution: Formulate this compound in a solubility-enhancing vehicle. Options include lipid-based formulations (e.g., SEDDS/SMEDDS) or amorphous solid dispersions. This is a general strategy for poorly soluble drugs.- Assess Permeability: If not already done, perform an in vitro permeability assay (e.g., Caco-2) to understand the compound's intrinsic permeability. If permeability is low, co-administration with a permeation enhancer could be explored, though this requires careful toxicological assessment.- Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes from the relevant animal species to understand the metabolic pathways and the potential for high first-pass metabolism.
Unexpected toxicity or adverse events in animals. Formation of reactive metabolites.- Monitor animals closely for signs of toxicity.- Consider co-administration with an inhibitor of CYP2D6 (if appropriate for the animal model) to investigate the role of the methoxy metabolite in any observed toxicity. This should be done with caution as it will alter the pharmacokinetic profile.
Difficulty in preparing a stable and homogenous oral formulation. Poor wettability and high hydrophobicity of the compound.- Use a mortar and pestle to grind the compound to a fine powder.- Add a small amount of a wetting agent (e.g., Tween 80) to the vehicle before adding the this compound powder.- Use sonication to aid in the dispersion of the compound in the vehicle.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₂₁N₅O₂S[10]
Molecular Weight 371.46 g/mol [10]
Aqueous Solubility Insoluble[6][7]
DMSO Solubility ≥18.55 mg/mL[6]
Ethanol Solubility ≥42.1 mg/mL[6]
Human Plasma Half-life (t½) 1-3 hours[4][5]
Human Time to Maximum Plasma Concentration (Tmax) 0.5-3.0 hours[4]
Major Clearance Mechanism Metabolism[4]
Table 2: Preclinical Oral Dosing Regimens in Xenograft Models
Animal ModelTumor TypeDosing RegimenVehicleReference
MiceSW620 (colorectal)37.5-75 mg/kg, once or twice dailyHydroxypropyl methylcellulose[1]
RatsVarious37.5-75 mg/kg, once or twice dailyHydroxypropyl methylcellulose[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Preclinical Models

This protocol is based on methodologies described in published preclinical studies.[1]

Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • Mortar and pestle

  • Weighing balance

  • Spatula

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder.

  • If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine and uniform particle size.

  • Prepare the 0.5% HPMC vehicle by dissolving the appropriate amount of HPMC in sterile water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.

  • In a suitable container, add a small amount of the HPMC vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.

Mandatory Visualizations

Signaling Pathway of CDK1, CDK2, and CDK9

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase cluster_G2_M G2/M Transition cluster_Transcription Transcription Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb_E2F pRb-E2F Complex CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E forms complex DNA_rep DNA Replication CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A forms complex CDK1_A CDK1 CyclinA->CDK1_A forms complex CDK2_A->DNA_rep promotes Mitosis Mitosis CyclinB Cyclin B CDK1_B CDK1 CyclinB->CDK1_B forms complex CDK1_B->Mitosis promotes CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 forms P-TEFb RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation promotes AZD5438 This compound AZD5438->CDK2_E AZD5438->CDK2_A AZD5438->CDK1_A AZD5438->CDK1_B AZD5438->CDK9

Caption: Simplified signaling pathway of CDK1, CDK2, and CDK9 in cell cycle control and transcription, indicating the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Low Oral Bioavailability

Troubleshooting_Workflow Start Start: Low/Variable Oral Bioavailability Observed Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No Formulation Optimize Formulation Solubility->Formulation Yes Metabolism Is First-Pass Metabolism a Limiting Factor? Permeability->Metabolism No PermEnhancers Consider Permeation Enhancers (with caution) Permeability->PermEnhancers Yes MetabolicStability Assess Metabolic Stability (in vitro) Metabolism->MetabolicStability Yes End Re-evaluate In Vivo PK Metabolism->End No Formulation->Permeability PermEnhancers->Metabolism MetabolicStability->End

Caption: A logical workflow for systematically troubleshooting the causes of low oral bioavailability for a preclinical compound like this compound.

References

AZD-5438 Pharmacodynamic Biomarker Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and validation of pharmacodynamic (PD) biomarkers for the CDK inhibitor AZD-5438.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable small molecule that potently inhibits cyclin-dependent kinases (CDKs) 1, 2, and 9.[1][2][3] Its anti-tumor activity stems from its ability to interfere with cell cycle progression and transcription. By inhibiting these key CDKs, this compound can induce cell cycle arrest at the G1, S, and G2-M phases, and promote apoptosis.[1][2][3]

Q2: Which are the primary pharmacodynamic biomarkers to assess this compound activity?

A2: The primary PD biomarkers for this compound are downstream substrates of the CDKs it inhibits. These include:

  • For CDK1/2 activity: Phosphorylation of the retinoblastoma protein (pRb). Specific phospho-epitopes like Ser249/Thr252 and Ser807/Ser811 are commonly assessed.[1][3][4]

  • For CDK1 activity: Phosphorylation of nucleolin and protein phosphatase 1α (PP1α).[1][5][6]

  • For CDK9 activity: Phosphorylation of the C-terminal domain of RNA polymerase II.[1][3][5]

  • General cell cycle and proliferation markers: Ki67 expression, and cell cycle analysis by flow cytometry (measuring DNA content) are also informative.[1][4]

Q3: In what types of samples can these biomarkers be measured?

A3: These biomarkers have been successfully measured in a variety of preclinical and clinical samples, including:

  • Human tumor xenografts.[1][3]

  • In vitro cultured tumor cell lines.[1][7]

  • Peripheral blood mononuclear cells (PBMCs).[4][6]

  • Buccal mucosa biopsies.[4]

  • Skin biopsies.[8]

  • Plucked scalp hair follicles.[4]

Q4: What is the therapeutic rationale for inhibiting CDK1, 2, and 9 simultaneously?

A4: Deregulation of the cell cycle is a fundamental characteristic of cancer.[1][3] CDK1 and CDK2 are critical for regulating progression through the different phases of the cell cycle. CDK9, on the other hand, is involved in regulating transcription by phosphorylating RNA polymerase II. By targeting these three CDKs, this compound aims to provide a multi-pronged attack on tumor cells by halting their proliferation and interfering with the transcription of key survival genes, which may also lower the threshold for apoptosis.[1]

Troubleshooting Guides

Issue 1: Inconsistent or no change in pRb phosphorylation after this compound treatment in tumor tissue.

  • Question: We treated our xenograft model with this compound but Western blot analysis of tumor lysates shows inconsistent or no reduction in phospho-pRb (Ser249/Thr252) levels. What could be the issue?

  • Answer:

    • Timing of Sample Collection: The inhibition of pRb phosphorylation by this compound can be rapid and transient, closely following the pharmacokinetic profile of the drug.[1][4] Preclinical studies have shown that significant suppression of phospho-pRb was maintained for up to 16 hours after a single oral dose.[1][3] Ensure your sample collection time point aligns with the expected peak drug concentration (Tmax), which was observed to be between 0.5-3.0 hours in human volunteers.[9] A time-course experiment is highly recommended.

    • Dose and Schedule: Efficacious doses in preclinical models were often administered daily (e.g., 50 mg/kg twice daily or 75 mg/kg once daily).[1][3] An inadequate dose or an infrequent dosing schedule may not achieve sufficient target engagement to sustainably suppress pRb phosphorylation.

    • Antibody Specificity: Verify the specificity of your phospho-pRb antibody. Different epitopes of pRb are phosphorylated by different CDKs. While this compound is a potent inhibitor of CDK1 and CDK2, it is less active against CDK4.[1] Ensure you are probing for a CDK1/2-specific phosphorylation site. For instance, Ser807/Ser811 is a known CDK4 phosphorylation site, and this compound is not expected to potently inhibit it.[1]

    • Tissue Processing: Ensure rapid processing of excised tumors. Phosphatase activity in lysates can lead to dephosphorylation of your target protein. Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.

Issue 2: Difficulty detecting biomarker changes in surrogate tissues like plucked hair.

  • Question: We are running a clinical trial and trying to measure phospho-pRb in plucked scalp hair as a surrogate biomarker, but we are not seeing any drug effect. Is this a viable approach?

  • Answer:

    • While surrogate tissues are valuable for assessing PD effects, not all tissues are equally suitable for all biomarkers. In a study with healthy volunteers, this compound did not produce detectable effects on phospho-pRb (S249-T252 epitope) or Ki67 in the sheath cells of plucked scalp hair.[4] This could be due to several factors including low drug penetration into the hair follicle, different cell cycle kinetics, or limitations of the detection method in this specific tissue.

    • Recommendation: Consider using alternative surrogate tissues where effects have been demonstrated. For example, statistically significant reductions in phospho-pRb were observed in buccal mucosa biopsies from volunteers treated with this compound.[4] Stimulated PBMCs have also been used to assess the anti-proliferative effects of the drug.[4][6]

Issue 3: High variability in biomarker response between subjects/animals.

  • Answer:

    • High inter-subject variability is a known characteristic of this compound. Clinical studies reported high interpatient variability in pharmacokinetic exposure.[8] This pharmacokinetic variability will directly translate to pharmacodynamic variability.

    • Recommendations:

      • Increase Group Size: To achieve statistical power, you may need to increase the number of animals per group.

      • Normalize Data: When possible, normalize the post-dose biomarker levels to the pre-dose or vehicle control levels for each individual animal to account for baseline differences.

      • Strict Dosing Protocol: Ensure consistent oral dosing administration, as variations in gavage technique can affect drug absorption.

      • Paired Sampling: If feasible with your model and tissue of interest, collecting pre-dose and post-dose samples from the same animal can help control for individual baseline variations.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase Complex IC₅₀ (nmol/L)
Cyclin E-CDK2 6[1][7]
Cyclin A-CDK2 45[1][6]
Cyclin B1-CDK1 16[1][7]
Cyclin T-CDK9 20[1][7]
p25-CDK5 14-21[1][7]
Cyclin D3-CDK6 21[1][7]
Cyclin D-CDK4 >450 (75-fold less active)[1][6]

| GSK-3β | 17[1][7] |

Table 2: In Vitro Antiproliferative Activity of this compound

Cell Line Tumor Type IC₅₀ (µmol/L)
MCF-7 Breast 0.2[5][7]
SW620 Colorectal ~0.2-1.7[1][5]
ARH-77 Hematologic 1.7[5][7]

| General Range | Various Solid Tumors | 0.2 - 1.7[1][3] |

Experimental Protocols

Protocol 1: Western Blotting for Phospho-pRb in Tumor Xenografts

  • Tumor Homogenization: Excise tumors at the designated time point post-dosing. Immediately snap-freeze in liquid nitrogen or process. Homogenize the tissue on ice in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the desired phospho-pRb epitope (e.g., anti-phospho-Rb Ser249/Thr252) diluted in the blocking buffer. Use an antibody against total Rb or a housekeeping protein (e.g., β-actin, GAPDH) on a separate blot or after stripping for loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb or housekeeping protein signal.

Mandatory Visualizations

AZD5438_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_CDKs CDK Complexes cluster_G2_M G2/M Transition cluster_Transcription Transcription pRb pRb E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb Phosphorylates CDK1_CyclinB CDK1/Cyclin B G2M_Substrates G2/M Substrates (e.g., Nucleolin) CDK1_CyclinB->G2M_Substrates Phosphorylates CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Pol II CDK9_CyclinT->RNAPII Phosphorylates Mitosis Mitosis G2M_Substrates->Mitosis Elongation Transcriptional Elongation RNAPII->Elongation AZD5438 This compound AZD5438->CDK2_CyclinE AZD5438->CDK1_CyclinB AZD5438->CDK9_CyclinT

Caption: Mechanism of action of this compound targeting CDK1, 2, and 9.

Biomarker_Workflow cluster_processing Sample Processing cluster_analysis Biomarker Analysis start Start: Animal/Patient Dosing with this compound sample_collection Sample Collection (Tumor, Blood, Biopsy) start->sample_collection lysate Tissue Lysis / PBMC Isolation sample_collection->lysate quant Protein Quantification lysate->quant wb Western Blot (p-pRb, p-RNAPII) quant->wb ihc IHC (p-pRb, Ki67) quant->ihc flow Flow Cytometry (Cell Cycle) quant->flow data_analysis Data Analysis & Normalization wb->data_analysis ihc->data_analysis flow->data_analysis conclusion Conclusion: Assess Target Engagement & PD Effect data_analysis->conclusion

Caption: Experimental workflow for this compound pharmacodynamic biomarker analysis.

References

Validation & Comparative

AZD-5438 Versus Other CDK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Over the years, numerous CDK inhibitors have been developed, ranging from broad-spectrum (pan-CDK) inhibitors to highly selective agents. This guide provides a detailed comparison of AZD-5438, a potent inhibitor of CDK1, 2, and 9, with other notable CDK inhibitors, particularly the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.[1][2] While the clinical development of this compound was discontinued (B1498344) due to tolerability issues, its preclinical profile offers valuable insights into the therapeutic potential and challenges of targeting multiple CDKs.[3][4]

This compound: A Profile

This compound is an orally bioavailable small molecule that potently inhibits CDK1, CDK2, and CDK9.[5] Its mechanism of action involves blocking the phosphorylation of key substrates of these CDKs, leading to cell cycle arrest and inhibition of transcription.[5][6] Preclinical studies demonstrated its anti-proliferative activity across a range of human tumor cell lines and potent anti-tumor effects in xenograft models.[5][6]

Comparative Analysis: this compound vs. Other CDK Inhibitors

The primary distinction between this compound and the clinically successful CDK inhibitors lies in their target selectivity. While this compound is a multi-targeted inhibitor of CDKs involved in both cell cycle progression (CDK1, CDK2) and transcription (CDK9), Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, which are key regulators of the G1-S phase transition.[7][8][9]

Data Presentation

The following tables summarize the available quantitative data for this compound and the selective CDK4/6 inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of CDK Inhibitors (IC50, nM)

InhibitorCDK1CDK2CDK4CDK6CDK9
This compound 16[1][2][7][10]6[1][2][7][10]449[1][7]21[2][7][10]20[1][2][7][10]
Palbociclib >10,000>10,00011[11]16[11]-
Ribociclib --10[9][11]39[9][11]-
Abemaciclib --2[9][11]4[11]-

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (IC50, µM)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.2[3][4][10]
HCT-116Colorectal0.47[7]
SW620Colorectal0.6[4]
LoVoColorectal0.63[7]
A549Lung-
NCI-H460Lung0.44[4]
DU145Prostate0.7[4]
PC-3Prostate1.1[4]
ARH-77Multiple Myeloma1.7[3][4][10]
IM-9Multiple Myeloma1.3[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other CDK inhibitors.

Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK by 50% (IC50).

Methodology:

  • Reaction Setup: Recombinant human CDK/cyclin complexes are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[2][10]

  • Inhibitor Addition: A range of concentrations of the CDK inhibitor (e.g., this compound) is added to the reaction mixture.[2][10]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[12][13]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a luminescent signal.[13][14]

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.[12]

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the anti-proliferative effect of a CDK inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6][10]

  • Drug Treatment: Cells are treated with a serial dilution of the CDK inhibitor for a specified duration (e.g., 48 or 72 hours).[6][10]

  • BrdU Labeling: Towards the end of the treatment period, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells and incubated for a few hours.[6][10][15]

  • Immunodetection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).[15]

  • Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[15]

  • Data Analysis: Cell viability is plotted against the inhibitor concentration to determine the IC50 value.[10]

Western Blotting for Phospho-Retinoblastoma (pRb)

Objective: To assess the in-cell activity of a CDK inhibitor by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (pRb).

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the CDK inhibitor for a defined period. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17][18][19]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).[18][19]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[16][18]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-pRb Ser807/811). A separate blot or a stripped and re-probed blot is incubated with an antibody for total Rb to serve as a loading control.[16][17]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.[16][18]

  • Analysis: The intensity of the phospho-pRb band is normalized to the total Rb band to determine the extent of inhibition of Rb phosphorylation.[16]

Mandatory Visualization

CDK_Signaling_Pathway CDK Signaling Pathway and Inhibition cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition & Transcription Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) pRb pRb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Proliferation Cell Proliferation S_Phase_Genes->Proliferation pRb->E2F Releases Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CDK46 CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates Mitosis Mitosis CDK1->Mitosis CyclinA Cyclin A CDK2 CDK2 CyclinA->CDK2 Activates CDK2->S_Phase_Genes Promotes S-Phase Entry CyclinT Cyclin T CDK9 CDK9 CyclinT->CDK9 Activates Transcription Transcription CDK9->Transcription AZD5438 This compound AZD5438->CDK1 AZD5438->CDK2 AZD5438->CDK9

Caption: CDK signaling pathways and points of inhibition.

Experimental_Workflow Experimental Workflow for CDK Inhibitor Evaluation Start Start: Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treat with CDK Inhibitor (e.g., this compound) (Dose-Response) Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., BrdU) Treatment->Proliferation_Assay Western_Blot Western Blot for Downstream Targets (e.g., pRb) Treatment->Western_Blot Data_Analysis_Prolif Data Analysis: Calculate IC50 for Proliferation Proliferation_Assay->Data_Analysis_Prolif Data_Analysis_WB Data Analysis: Quantify Protein Phosphorylation Western_Blot->Data_Analysis_WB Conclusion Conclusion: Determine Potency and Mechanism of Action Data_Analysis_Prolif->Conclusion Data_Analysis_WB->Conclusion

Caption: A typical experimental workflow for evaluating a CDK inhibitor.

Conclusion

This compound is a potent pan-CDK inhibitor with robust preclinical activity against CDK1, CDK2, and CDK9.[1][2][7][10] This multi-targeted approach contrasts with the highly selective nature of the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While the broader spectrum of activity of this compound held the promise of overcoming resistance mechanisms associated with more selective agents, its clinical development was halted due to an unfavorable tolerability profile.[3][4]

The comparison of this compound with the CDK4/6 inhibitors underscores a critical aspect of cancer drug development: the balance between efficacy and toxicity. The success of the highly selective CDK4/6 inhibitors in treating HR+/HER2- breast cancer highlights the therapeutic benefit of targeting specific nodes in the cell cycle network with a favorable safety window. The preclinical data for this compound, however, remains a valuable resource for understanding the broader roles of CDKs in cancer biology and for the design of future CDK-targeting strategies.

References

A Comparative Guide to the Kinase Selectivity Profile of AZD-5438

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of AZD-5438 against other notable cyclin-dependent kinase (CDK) inhibitors. The data presented herein is collated from various preclinical studies to offer an objective overview of its performance, supported by experimental details.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a common feature in many human cancers, making CDKs attractive targets for therapeutic intervention. This compound has been shown to inhibit several CDK-cyclin complexes, leading to cell cycle arrest and anti-proliferative effects in various tumor cell lines.[1][2] Its efficacy and selectivity are critical determinants of its therapeutic window and potential off-target effects.

Kinase Selectivity Profile of this compound

This compound demonstrates potent inhibitory activity against CDK1, CDK2, and CDK9.[3] The inhibitor also shows activity against CDK5 and GSK3β. Notably, it is significantly less active against CDK4, indicating a degree of selectivity. The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

Kinase TargetIC50 (nM)
CDK2/Cyclin E 6
CDK2/Cyclin A 45
CDK1/Cyclin B1 16
CDK9/Cyclin T 20
CDK5/p25 14
CDK6/Cyclin D3 21
GSK3β 17
CDK4/Cyclin D1 450
Data compiled from multiple sources.[1][2][3]

Comparative Kinase Selectivity

To better understand the selectivity profile of this compound, its inhibitory activity is compared with two other well-known CDK inhibitors, Flavopiridol (Alvocidib) and R-Roscovitine (Seliciclib).

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)R-Roscovitine IC50 (nM)
CDK1 1630650
CDK2 640700
CDK4 45020-40>100,000
CDK5 14N/A200
CDK6 2160>100,000
CDK9 2020800
IC50 values are approximate and gathered from various sources for comparative purposes.[1][3][4][5][6][7][8] N/A indicates data not readily available.

Experimental Protocols

The determination of the kinase inhibitory activity of this compound was primarily conducted using in vitro recombinant kinase assays.

1. Recombinant Kinase Assays (Scintillation Proximity Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinase enzymes.

  • Methodology: The inhibitory activity of this compound was assessed using a scintillation proximity assay (SPA).[1][2][9]

  • Kinase-Cyclin Complexes: Recombinant human CDK-cyclin complexes were used, including CDK2/Cyclin E, CDK2/Cyclin A, CDK1/Cyclin B1, and CDK4/Cyclin D.[1][2][9]

  • Substrates: For CDK1, a peptide substrate derived from histone H1 was utilized.[2][9] For CDKs 2 and 4, a recombinant retinoblastoma (Rb) protein fragment was used as the substrate.[1][2][9] For the GSK3β assay, a substrate derived from the eukaryotic initiation factor 2B was used.[1][2][9]

  • Procedure: The kinase, substrate, and ATP (at a specified concentration, e.g., 1 µM for the GSK3β assay) were incubated with varying concentrations of this compound.[1] The amount of phosphorylated substrate was quantified using scintillation counting, and the IC50 values were calculated from the dose-response curves.

  • External Screening: For some kinases, such as CDK6/Cyclin D3 and CDK9/Cyclin T, a commercially available kinase profiling service (e.g., KinaseProfiler from Upstate Biotechnology) was employed.[1][2][9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like this compound.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Test Compound (this compound) B Serial Dilution A->B D Incubation with Substrate & ATP B->D C Panel of Recombinant Kinase-Cyclin Complexes C->D E Scintillation Proximity Assay (SPA) F Quantify Kinase Activity E->F G Generate Dose-Response Curves F->G H Calculate IC50 Values G->H I Selectivity Profile Report H->I

Caption: Workflow for Kinase Selectivity Profiling.

Conclusion

This compound is a potent inhibitor of CDKs 1, 2, and 9, with lower but significant activity against CDK5 and CDK6. Its selectivity against CDK4 is notably weaker, which distinguishes it from some broader-spectrum CDK inhibitors. The comparative data indicates that this compound has a distinct profile when compared to Flavopiridol and R-Roscovitine. This targeted activity profile, elucidated through rigorous biochemical assays, provides a rational basis for its further investigation and development as a potential anti-cancer therapeutic. The potential for off-target effects, although seemingly minimized against a broader panel of kinases, should always be a consideration in preclinical and clinical development.[1]

References

Validating AZD-5438 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of AZD-5438, a potent oral inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. We will explore the established pharmacodynamic (PD) biomarkers for this compound and compare them with alternative approaches used for other CDK inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a multi-CDK inhibitor that has shown significant anti-proliferative activity in various tumor models.[1] Its mechanism of action involves the inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[1][2][3] Validating that this compound effectively engages its intended targets in a complex in vivo environment is crucial for its preclinical and clinical development.

In Vivo Target Engagement Validation: A Comparative Overview

The primary method for confirming this compound target engagement in vivo is through the analysis of pharmacodynamic biomarkers in tumor xenografts and surrogate tissues. This typically involves measuring the phosphorylation status of downstream substrates of its target CDKs. Below is a comparison of common methods used for this compound and other well-known CDK inhibitors like Flavopiridol and Roscovitine.

Method This compound Flavopiridol (Alvocidib) Roscovitine (Seliciclib) Description
Phospho-Protein Analysis (Western Blot/IHC) Inhibition of pRb (Ser249/Thr252), Nucleolin, and RNA Polymerase II phosphorylation.[1][2][3]Inhibition of RNA Polymerase II phosphorylation (due to CDK9 inhibition).[4][5] Down-regulation of cyclin D1.[6]Inhibition of pRb phosphorylation.[7]Measures the direct downstream effect of CDK inhibition on key cell cycle and transcription proteins. Tumor lysates or fixed tissues from xenograft models are analyzed.
Cell Cycle Analysis (Flow Cytometry) Induction of G1, S, and G2/M phase arrest.[2][3]Causes cell cycle arrest, often in G1 and G2 phases.[8][9]Induces cell cycle arrest, with some reports of G2/M accumulation.[10]Quantifies the proportion of cells in different phases of the cell cycle, demonstrating the anti-proliferative effect of CDK inhibition.
Apoptosis Markers Increased cleaved caspase-3.[4]Induction of apoptosis.[9]Induction of apoptosis, often measured by PARP cleavage.[11]Detects the induction of programmed cell death as a consequence of CDK inhibition.
Gene/Protein Expression Profiling Not a primary reported method.Can modulate the expression of various genes involved in cell cycle and apoptosis.Analysis of plasma proteomic profiles to identify changes induced by the compound.[10]Provides a broader view of the cellular response to the inhibitor beyond direct target phosphorylation.
Surrogate Tissue Analysis Not extensively reported for this compound.MCL-1 expression in peripheral blood mononuclear cells (PBMCs) can serve as a surrogate biomarker.[4]Analysis of apoptotic markers in patient plasma.[10]Utilizes easily accessible tissues like blood to monitor drug activity, which is highly valuable in clinical settings.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in validating target engagement, the following diagrams are provided.

AZD5438_Signaling_Pathway cluster_cdks CDKs cluster_substrates Downstream Substrates cluster_effects Cellular Effects CDK1_CyclinB CDK1/Cyclin B Nucleolin Nucleolin CDK1_CyclinB->Nucleolin Phosphorylates CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb Phosphorylates CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates AZD5438 This compound AZD5438->CDK1_CyclinB Inhibits AZD5438->CDK2_CyclinE Inhibits AZD5438->CDK9_CyclinT Inhibits G1_S_Arrest G1/S Arrest pRb->G1_S_Arrest G2_M_Arrest G2/M Arrest Nucleolin->G2_M_Arrest Transcription_Inhibition Transcription Inhibition RNA_Pol_II->Transcription_Inhibition Apoptosis Apoptosis G2_M_Arrest->Apoptosis G1_S_Arrest->Apoptosis Transcription_Inhibition->Apoptosis

Caption: this compound Signaling Pathway. (Within 100 characters)

InVivo_Target_Validation_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Pharmacodynamic Analysis cluster_readout Data Interpretation Xenograft Establish Human Tumor Xenograft in Mice Dosing Oral Administration of This compound or Vehicle Xenograft->Dosing Collection Collect Tumor and/or Surrogate Tissues at Defined Timepoints Dosing->Collection WesternBlot Western Blot (pRb, p-RNA Pol II) Collection->WesternBlot IHC Immunohistochemistry (Biomarker Localization) Collection->IHC FlowCytometry Flow Cytometry (Cell Cycle Arrest) Collection->FlowCytometry Readout Assess Target Engagement and Downstream Effects WesternBlot->Readout IHC->Readout FlowCytometry->Readout Comparison_of_Validation_Methods AZD5438 This compound Primary Biomarkers: - pRb Phosphorylation - Nucleolin Phosphorylation - RNA Pol II Phosphorylation Flavopiridol Flavopiridol Primary Biomarkers: - RNA Pol II Phosphorylation - Mcl-1 Expression - Cyclin D1 Levels Roscovitine Roscovitine Primary Biomarkers: - pRb Phosphorylation - Apoptotic Markers (Plasma) - Proteomic Profile Changes Validation Target Engagement Validation Validation->AZD5438 Assessed by Validation->Flavopiridol Assessed by Validation->Roscovitine Assessed by

References

AZD-5438: A Preclinical Comparative Guide for a Potent CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and meta-analysis of the preclinical data for AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). In this analysis, this compound's performance is objectively compared with other notable CDK inhibitors, flavopiridol (B1662207) and roscovitine (B1683857), supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is an orally bioavailable small molecule that demonstrates potent inhibition of multiple CDKs, primarily targeting CDK1, CDK2, and CDK9.[1][2][3][4] This multi-targeted approach allows this compound to disrupt the cell cycle at several key checkpoints, including the G1/S and G2/M transitions, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][5] Its ability to inhibit CDK9, a component of the positive transcription elongation factor b (P-TEFb), also suggests a role in modulating transcription.[1]

In comparison, flavopiridol is also a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6][7] Roscovitine (seliciclib) exhibits selectivity for CDK1, CDK2, CDK5, and CDK7.[8][9] The varied selectivity profiles of these inhibitors may contribute to differences in their efficacy and safety profiles.

Data Presentation

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of cyclin-dependent kinases.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)Roscovitine IC50 (µM)
CDK1/cyclin B16[1][2]~100-400[3]0.65[10]
CDK2/cyclin E6[1][2]~100-400[3]0.7[10]
CDK2/cyclin A45[2]~100-400[3]-
CDK4/cyclin D1>1000 (75-fold less active)[1]~100-400[3]>100[8]
CDK5/p2514[2]-0.16-0.2[8][10]
CDK6/cyclin D321[2]->100[8]
CDK7/cyclin H--~0.7[8]
CDK9/cyclin T20[1][2]--
GSK3β17[2]--

Data compiled from multiple preclinical studies.[1][2][3][8][10]

Anti-proliferative Activity in Human Tumor Cell Lines

The table below presents the IC50 values for this compound, flavopiridol, and roscovitine in various human cancer cell lines, demonstrating their ability to inhibit cell proliferation.

Cell LineCancer TypeThis compound IC50 (µM)Flavopiridol IC50 (nM)Roscovitine IC50 (µM)
MCF-7Breast0.2[2][11]--
SW620Colorectal---
HCT-116Colorectal---
A549Lung-~300-500 (cytotoxicity)[12]-
H1299Lung---
H460Lung---
LoVoColorectal--~15 (average)[8]
A variety of cell linesVarious0.2 - 1.7[4][11]-~15 (average)[8]

Data compiled from multiple preclinical studies.[2][4][8][11][12]

In Vivo Anti-tumor Efficacy in Human Tumor Xenograft Models

The in vivo efficacy of this compound and its comparators was evaluated in various human tumor xenograft models. The table summarizes the tumor growth inhibition (TGI) observed.

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (%)
This compoundSW620 (Colorectal)50 mg/kg, b.i.d., p.o.>40[4][5][13]
This compoundVarious (Breast, Colon, Lung, Prostate, Ovarian)50 mg/kg b.i.d. or 75 mg/kg q.d., p.o.38 - 153[4][11]
FlavopiridolHN-12 (Head and Neck)5 mg/kg daily for 5 days, i.p.Substantial growth delay[14]
RoscovitineLoVo (Colorectal)100 mg/kg, t.i.d. for 5 days, i.p.45[8]
RoscovitineMESSA-DX5 (Uterine)500 mg/kg, t.i.d. for 4 days, p.o.62[8]

Data compiled from multiple preclinical studies.[4][5][8][11][13][14]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the CDK inhibitor (e.g., this compound, flavopiridol, or roscovitine) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and a dose-response curve is plotted to determine the IC50 value.[15]

Western Blot Analysis for Phospho-Retinoblastoma (pRb)
  • Cell Lysis: Cells treated with CDK inhibitors are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[16][17]

  • Signal Detection: The chemiluminescent signal is detected using an imaging system. The membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin) for normalization.[11][16]

In Vivo Tumor Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The CDK inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) according to the specified dosing schedule.[14]

  • Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.[14]

  • Pharmacodynamic Analysis: At specified time points, tumors can be excised for biomarker analysis (e.g., western blotting for pRb phosphorylation) to confirm target engagement.[14]

Mandatory Visualization

AZD5438_Mechanism_of_Action cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb AZD5438_G1 This compound AZD5438_G1->CyclinE_CDK2 CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis AZD5438_G2 This compound AZD5438_G2->CyclinB_CDK1 CDK9_PTEFb CDK9 (P-TEFb) RNA_Pol_II RNA Pol II CDK9_PTEFb->RNA_Pol_II P Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression AZD5438_Tx This compound AZD5438_Tx->CDK9_PTEFb

Caption: this compound signaling pathway inhibition.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound or Comparator cell_culture->treatment incubation Incubate (48-72h) treatment->incubation mtt_assay MTT Assay (Cell Proliferation) incubation->mtt_assay western_blot Western Blot (pRb Phosphorylation) incubation->western_blot data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Experimental_Workflow_In_Vivo start Start implantation Implant Human Tumor Cells in Immunodeficient Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization drug_admin Administer this compound or Comparator randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: In vivo experimental workflow.

References

A Comparative Analysis of AZD-5438 and AT7519 for Otoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of otoprotective agents, this guide offers a detailed, data-driven comparison of two promising cyclin-dependent kinase (CDK) inhibitors: AZD-5438 and AT7519. Both compounds have been investigated for their potential to mitigate cisplatin-induced hearing loss, a significant challenge in cancer therapy.

Mechanism of Action: Targeting CDK2 to Prevent Hearing Loss

Cisplatin (B142131), a widely used chemotherapeutic agent, can lead to irreversible hearing loss by inducing apoptosis in the sensory hair cells of the inner ear. A key mechanism implicated in this process is the aberrant re-entry of these post-mitotic cells into the cell cycle, a process driven by cyclin-dependent kinases, particularly CDK2. Both this compound and AT7519 are potent inhibitors of CDK2, and their otoprotective effects are attributed to their ability to block this pathological cell cycle activation and subsequent apoptosis.[1]

Signaling Pathway of Cisplatin-Induced Ototoxicity and CDK Inhibition

cluster_0 Cisplatin Insult cluster_1 Cell Cycle Re-entry cluster_2 Apoptosis cluster_3 Therapeutic Intervention Cisplatin Cisplatin DNA_Damage DNA Damage & ROS Production Cisplatin->DNA_Damage CDK2_Activation CDK2 Activation DNA_Damage->CDK2_Activation Cell_Cycle Aberrant Cell Cycle Re-entry CDK2_Activation->Cell_Cycle Caspase Caspase Activation Cell_Cycle->Caspase Apoptosis Hair Cell Death Caspase->Apoptosis AZD5438 This compound AZD5438->CDK2_Activation Inhibits AT7519 AT7519 AT7519->CDK2_Activation Inhibits

Caption: Cisplatin-induced ototoxicity pathway and the inhibitory action of this compound and AT7519 on CDK2 activation.

Preclinical Efficacy: A Head-to-Head Look

While direct comparative in vivo studies are limited, in vitro data from cochlear explant models provide a valuable benchmark for the potency of these compounds.

ParameterThis compoundAT7519
In Vitro Potency (EC50) 5 nM[2][3]Not determinable (efficacy declined at higher doses)[3]
CDK Inhibition Profile Potent inhibitor of CDK1, CDK2, and CDK9[3]Potent inhibitor of CDK1, 2, 4, 5, 6, and 9[4]
In Vivo Otoprotection (Mice) Demonstrated significant protection against cisplatin-induced hearing loss[3]Showed protection in cochlear explants, but in vivo otoprotection data is less detailed[3]
Oral Bioavailability Orally bioavailable and effective when administered orally[2]Information on oral bioavailability for otoprotection is not specified in the provided context

Experimental Protocols

The following are summaries of experimental methodologies used in preclinical studies of this compound and AT7519.

In Vitro Cochlear Explant Assay

This assay is crucial for the initial screening and potency determination of otoprotective compounds.

Experimental Workflow for In Vitro Cochlear Explant Studies

A Cochlear Explants from P3 Mice B Culture with Cisplatin (e.g., 150 µM) A->B C Co-treatment with varying concentrations of this compound or AT7519 B->C D Incubation C->D E Fixation and Staining of Hair Cells D->E F Quantification of Outer Hair Cell (OHC) Survival E->F

Caption: Workflow for assessing otoprotection in cochlear explant cultures.

In these studies, cochlear explants from postnatal day 3 (P3) mice were treated with cisplatin to induce hair cell damage.[3] The protective effects of this compound and AT7519 were then evaluated by quantifying the survival of outer hair cells. This compound emerged as the most potent of the CDK2 inhibitors tested, with an EC50 of 5 nM.[3] In contrast, while AT7519 showed excellent protection at a concentration of 25 nM, its efficacy decreased at higher concentrations, preventing the determination of a precise EC50 value.[3]

In Vivo Murine Models of Cisplatin-Induced Hearing Loss

In vivo studies are critical for evaluating the systemic efficacy and safety of otoprotective candidates.

For this compound, oral administration in a multi-dose cisplatin mouse model demonstrated dose-dependent protection against hearing loss.[2] Protective doses of 4.7 and 9.4 mg/kg administered twice daily were shown to be within the human-equivalent maximum tolerated dose range.[2] Importantly, these otoprotective doses did not interfere with the anti-tumor efficacy of cisplatin in a testicular cancer xenograft model.[2][5]

In one study, transtympanic delivery of 50 μM this compound to adult FVB mice provided significant protection against cisplatin-induced ototoxicity, resulting in a 14 dB reduction in ABR threshold shifts at 32 kHz.[3]

Key Considerations and Future Directions

This compound stands out for its high potency in in vitro models and its demonstrated efficacy and safety in in vivo studies when administered orally.[2][3] The finding that it does not compromise cisplatin's anti-cancer activity is a significant step towards clinical translation.[2][5]

AT7519 , while a potent and multi-targeted CDK inhibitor, exhibited a complex dose-response in cochlear explants, with efficacy declining at higher concentrations.[3] Although it has been shown to be well-tolerated in human clinical trials for cancer, more extensive in vivo studies are needed to establish a clear otoprotective dose and to ensure it does not interfere with cisplatin's efficacy.[3][4]

References

AZD-5438: A Comparative Analysis of Small Molecule Inhibition versus PROTAC-mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activities of the small molecule inhibitor AZD-5438 and its derived proteolysis targeting chimera (PROTAC), PROTAC-8. This guide synthesizes experimental data to highlight the distinct mechanisms and potential therapeutic advantages of targeted protein degradation over conventional inhibition.

This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9.[1] Its mechanism involves competitive inhibition of the ATP binding site of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. While effective, its broad specificity can lead to off-target effects and associated toxicities.

To address the limitations of multi-kinase inhibition, a PROTAC derivative of this compound, named PROTAC-8, was developed. PROTAC-8 is a heterobifunctional molecule that links this compound to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This design directs the cellular ubiquitin-proteasome system to selectively recognize and degrade CDK2, offering a more targeted approach to modulating CDK2 activity.

Quantitative Comparison of this compound and PROTAC-8

The following table summarizes the key quantitative data comparing the inhibitory activity of this compound with the degradation activity of PROTAC-8.

ParameterThis compound (Small Molecule Inhibitor)PROTAC-8 (PROTAC)Target(s)
IC50 (Inhibition) CDK1: 16 nM, CDK2: 6 nM, CDK9: 20 nMNot primarily an inhibitorCDK1, CDK2, CDK9
DC50 (Degradation) No degradation activity~100 nM (for CDK2)CDK2
Dmax (Degradation) Not applicable~50% degradation of CDK2 at 100 nMCDK2
Cell Line Data from various cell linesHEI-OC1
Selectivity Broad (CDK1, CDK2, CDK9)Selective for CDK2 degradation

Mechanism of Action: Inhibition vs. Degradation

The distinct mechanisms of this compound and PROTAC-8 are illustrated in the signaling pathway diagrams below.

cluster_inhibitor This compound (Small Molecule Inhibitor) cluster_protac PROTAC-8 AZD5438 This compound CDK2_inhibitor CDK2 AZD5438->CDK2_inhibitor Binds to ATP pocket Substrate_inhibitor Substrate CDK2_inhibitor->Substrate_inhibitor Inhibits Phosphorylation PhosphoSubstrate_inhibitor Phosphorylated Substrate PROTAC8 PROTAC-8 CDK2_protac CDK2 PROTAC8->CDK2_protac VHL VHL E3 Ligase PROTAC8->VHL TernaryComplex Ternary Complex (CDK2-PROTAC8-VHL) CDK2_protac->TernaryComplex VHL->TernaryComplex Ub_CDK2 Ubiquitinated CDK2 TernaryComplex->Ub_CDK2 + Ub Ub Ubiquitin Proteasome Proteasome Ub_CDK2->Proteasome Degradation Degraded CDK2 Proteasome->Degradation

Caption: Mechanisms of this compound inhibition and PROTAC-8 mediated degradation.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound and PROTAC-8.

Western Blotting for CDK2 Degradation
  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.[2]

  • Treatment: Cells were incubated with varying concentrations of PROTAC-8 (e.g., 0.1 nM to 1 µM) or this compound for 24 hours.[2]

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane was probed with primary antibodies against CDK2 and a loading control (e.g., β-actin), followed by secondary antibodies.

  • Detection and Quantification: Protein bands were visualized and quantified to determine the extent of CDK2 degradation relative to the control.[2]

In Vitro Kinase Inhibition Assay (for this compound)
  • Enzymes: Recombinant CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T1.

  • Substrate: A specific peptide substrate for each CDK.

  • Procedure: The kinase, substrate, and varying concentrations of this compound were incubated in the presence of ATP.

  • Measurement: The amount of phosphorylated substrate was quantified to determine the inhibitory activity (IC50) of this compound.

Experimental Workflow: From Inhibition to Targeted Degradation

The logical progression from a small molecule inhibitor to a targeted protein degrader is a key strategy in modern drug discovery. The following diagram illustrates this workflow.

cluster_workflow Drug Discovery Workflow Start Identify Target (e.g., CDK2) Inhibitor Develop Small Molecule Inhibitor (this compound) Start->Inhibitor PROTAC_Design Design PROTAC (PROTAC-8) Inhibitor->PROTAC_Design Address Selectivity Synthesis Chemical Synthesis PROTAC_Design->Synthesis In_Vitro In Vitro Validation (Degradation, Selectivity) Synthesis->In_Vitro In_Vivo In Vivo Efficacy Studies (e.g., Zebrafish models) In_Vitro->In_Vivo Optimization Lead Optimization In_Vivo->Optimization

Caption: Workflow from small molecule inhibitor to PROTAC development.

In Vivo Activity: Zebrafish Models

Both this compound and PROTAC-8 have demonstrated protective effects in zebrafish models of cisplatin- and kainic acid-induced hair cell loss.[2] While both compounds showed protection, PROTAC-8 achieved this with the added advantage of selective CDK2 degradation, which was not observed with this compound treatment alone.[2] This in vivo data suggests that targeted degradation can replicate or improve upon the therapeutic effects of inhibition while potentially reducing off-target effects.

Conclusion

The comparison between this compound and PROTAC-8 highlights the evolution of therapeutic strategies from broad inhibition to targeted protein degradation. While this compound is a potent pan-CDK inhibitor, its lack of specificity is a significant drawback. PROTAC-8, by co-opting the cell's own protein disposal machinery, offers a highly selective means of downregulating CDK2. This approach not only enhances target specificity but also introduces a catalytic mode of action, potentially leading to more profound and durable therapeutic effects at lower concentrations. The development of PROTAC-8 from this compound exemplifies a promising avenue for creating more precise and effective medicines.

References

AZD-5438: A Potential Alternative in Flavopiridol-Resistant Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to the pan-cyclin-dependent kinase (CDK) inhibitor flavopiridol (B1662207) presents a significant challenge in oncology. This guide provides a comparative analysis of AZD-5438, a potent inhibitor of CDK1, 2, and 9, and its potential efficacy in overcoming flavopiridol resistance. This analysis is based on the distinct mechanisms of action and preclinical data of both compounds. While direct comparative studies in flavopiridol-resistant cell lines are not yet available, this guide offers a data-driven perspective for researchers exploring alternative therapeutic strategies.

Executive Summary

Flavopiridol, a broad-spectrum CDK inhibitor, has demonstrated clinical activity but is hampered by resistance mechanisms, primarily the upregulation of the ABCG2 drug efflux pump and alterations in anti-apoptotic proteins like Mcl-1. This compound, with its more selective CDK inhibition profile, presents a promising alternative. This guide will delve into a detailed comparison of their kinase inhibition profiles, preclinical efficacy, and the mechanistic rationale for this compound's potential to circumvent flavopiridol resistance.

Comparative Kinase Inhibition Profile

Both this compound and flavopiridol target CDKs, crucial regulators of the cell cycle and transcription. However, their inhibitory profiles exhibit key differences that may influence their efficacy in resistant settings.

Kinase TargetThis compound IC50 (nM)Flavopiridol IC50 (nM)Reference
CDK1/cyclin B1620-100[1][2][3][4][5]
CDK2/cyclin E620-100[1][2][3][4][5]
CDK2/cyclin A4520-100[3]
CDK4/cyclin D1>100020-100[1]
CDK6/cyclin D32120-100[3]
CDK7/cyclin H-~300
CDK9/cyclin T2020-100[1][2][3][4][5]

Table 1: Comparative IC50 values of this compound and flavopiridol against various cyclin-dependent kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays.

This compound demonstrates high potency against CDK1, CDK2, and CDK9, while showing significantly less activity against CDK4 and CDK6 compared to flavopiridol.[1] This selectivity may be advantageous. Flavopiridol's broad inhibition of CDKs, including those involved in G1 phase progression (CDK4/6), can sometimes lead to antagonistic effects on apoptosis induction, which is often more prominent in the S and G2/M phases of the cell cycle.

Mechanisms of Flavopiridol Resistance and the Potential of this compound

Understanding the mechanisms by which cancer cells develop resistance to flavopiridol is crucial for designing effective second-line therapies.

ABCG2-Mediated Drug Efflux

A primary mechanism of acquired resistance to flavopiridol is the overexpression of the ATP-binding cassette (ABC) transporter ABCG2. This transporter actively pumps flavopiridol out of the cell, reducing its intracellular concentration and thereby its efficacy.

While there is no direct experimental data on whether this compound is a substrate for ABCG2, its distinct chemical structure compared to flavopiridol suggests that it may not be recognized and effluxed by this transporter to the same extent. Further investigation into the interaction between this compound and ABCG2 is warranted to confirm its potential to bypass this resistance mechanism.

Role of Anti-Apoptotic Proteins

Flavopiridol's cytotoxic effects are partly mediated by the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. However, cancer cells can develop resistance by upregulating these proteins, thereby evading apoptosis. While flavopiridol's efficacy can be compromised by high levels of Mcl-1, some studies suggest its cell-killing ability can be independent of the Bcl-2/Bax ratio.

This compound also induces apoptosis, and its potent inhibition of CDK9, a key regulator of transcription, suggests it can also downregulate short-lived anti-apoptotic proteins like Mcl-1.[1] The critical question is whether the magnitude and kinetics of Mcl-1 downregulation by this compound are sufficient to overcome the resistance conferred by its overexpression in flavopiridol-resistant cells.

Preclinical Efficacy and Cellular Effects

Both compounds have demonstrated significant anti-proliferative activity across a range of cancer cell lines.

Cell LineThis compound IC50 (µM)Flavopiridol IC50 (µM)Reference
Breast Cancer
MCF-70.2~0.05-0.1[3]
Colon Cancer
HCT1160.5~0.05-0.1[3]
SW6200.6-[1]
Lung Cancer
A5490.7~0.1-0.3[3]
NCI-H4601.1~0.1-0.3[6]
Prostate Cancer
PC30.8~0.05-0.1
Hematological Malignancies
Jeko-1 (Mantle Cell Lymphoma)1.0 (EC50)-[7]

Table 2: Comparative anti-proliferative activity (IC50/EC50) of this compound and flavopiridol in various cancer cell lines. IC50/EC50 values represent the concentration of the drug required to inhibit 50% of cell growth or viability.

Both this compound and flavopiridol induce cell cycle arrest and apoptosis. This compound has been shown to cause arrest at the G1/S and G2/M phases of the cell cycle.[1][2]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of CDK inhibitors like this compound and flavopiridol.

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the CDK inhibitor (e.g., this compound or flavopiridol) for 48-72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Rb, Mcl-1, Bcl-2, cleaved PARP, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Fixation: Treat cells with the CDK inhibitor, harvest, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

Flavopiridol_Resistance_and_AZD5438_Action cluster_0 Flavopiridol Action & Resistance cluster_1 Potential this compound Efficacy Flavopiridol Flavopiridol CDKs CDK1,2,4,6,7,9 Flavopiridol->CDKs Inhibits ABCG2 ABCG2 Pump Flavopiridol->ABCG2 Effluxed by CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Apoptosis Apoptosis CDKs->Apoptosis Induces Resistance Resistance ABCG2->Resistance Mcl1_Bcl2 Mcl-1/Bcl-2 Upregulation Mcl1_Bcl2->Resistance AZD5438 AZD5438 CDK1_2_9 CDK1, 2, 9 AZD5438->CDK1_2_9 Inhibits Bypass_ABCG2 Potential ABCG2 Bypass AZD5438->Bypass_ABCG2 Selective_Arrest Selective Cell Cycle Arrest CDK1_2_9->Selective_Arrest Potent_Apoptosis Potent Apoptosis CDK1_2_9->Potent_Apoptosis Induces Overcome_Mcl1 Overcoming Mcl-1 Upregulation Potent_Apoptosis->Overcome_Mcl1 Efficacy Efficacy in Resistant Cells Bypass_ABCG2->Efficacy Overcome_Mcl1->Efficacy

Caption: Mechanisms of flavopiridol action, resistance, and potential for this compound efficacy.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Flavopiridol-Resistant and Parental Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (p-Rb, Mcl-1, Apoptosis Markers) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle analysis Data Analysis and Comparison viability->analysis western->analysis cell_cycle->analysis conclusion Conclusion: Efficacy of this compound in Flavopiridol-Resistant Cells analysis->conclusion

Caption: Proposed experimental workflow to evaluate this compound efficacy.

Conclusion and Future Directions

While flavopiridol has paved the way for CDK inhibitors in cancer therapy, acquired resistance remains a clinical hurdle. This compound, with its selective inhibition of CDK1, 2, and 9, presents a rational strategy to potentially overcome key flavopiridol resistance mechanisms. Its distinct chemical structure may allow it to evade efflux by the ABCG2 transporter, and its potent induction of apoptosis could be effective even in cells with upregulated anti-apoptotic proteins.

Direct experimental validation is now paramount. Future studies should focus on:

  • Head-to-head comparison: Evaluating the efficacy of this compound and flavopiridol in isogenic cell line models of flavopiridol resistance.

  • ABCG2 substrate analysis: Determining if this compound is a substrate for the ABCG2 transporter.

  • Mcl-1 and Bcl-2 modulation: Investigating the impact of this compound on the expression and function of these anti-apoptotic proteins in resistant cells.

  • In vivo studies: Assessing the anti-tumor activity of this compound in xenograft models of flavopiridol-resistant tumors.

The findings from such studies will be critical in positioning this compound as a viable therapeutic option for patients who have developed resistance to flavopiridol and other broad-spectrum CDK inhibitors.

References

Comparative Analysis of AZD-5438-Induced Apoptosis in Tumor Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD-5438's performance in inducing apoptosis in tumor xenografts, supported by experimental data. We delve into its mechanism of action, compare it with other cyclin-dependent kinase (CDK) inhibitors, and present detailed methodologies for the key experiments cited.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9.[1][2] Deregulation of the cell cycle is a fundamental characteristic of cancer, and CDKs are crucial regulators of cell cycle progression and gene transcription.[3][4] By inhibiting these key kinases, this compound disrupts the cell cycle, leading to growth inhibition and, significantly, the induction of apoptosis (programmed cell death) in various tumor models.[1][5] Although its clinical development was discontinued (B1498344) due to tolerability issues in Phase II studies, this compound remains a valuable tool in preclinical research for understanding the therapeutic potential of broad CDK inhibition.[6][7]

Performance Comparison: this compound vs. Alternative CDK Inhibitors

This compound distinguishes itself by its potent inhibition of a specific combination of CDKs. The following table compares its inhibitory activity with other well-known CDK inhibitors, Flavopiridol and R-roscovitine.

Inhibitor CDK1-Cyclin B1 IC50 (nmol/L) CDK2-Cyclin E IC50 (nmol/L) CDK9-Cyclin T IC50 (nmol/L) Key Distinctions
This compound 16620Potent inhibitor of CDK1, CDK2, and CDK9.[1][8]
Flavopiridol 301703A pan-CDK inhibitor with high potency against CDK9.[1][5]
R-roscovitine 6570340Less potent against CDK9 compared to this compound and Flavopiridol.[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Validation of this compound-Induced Apoptosis in Tumor Xenografts

Studies in various human tumor xenograft models have validated the pro-apoptotic effects of this compound. The data below summarizes key findings.

Tumor Xenograft Model Treatment Regimen Key Findings on Apoptosis & Tumor Growth Validation Methods Reference
SW620 (Colorectal) 75 mg/kg/day, oralShowed significant tumor growth inhibition. Longer-term studies indicated increased apoptosis as a mechanism of action.Pharmacodynamic analysis of phospho-pRb suppression.[1][2]
A549 & H1299 (NSCLC) 25 mg/kg/day + 2 Gy/day IrradiationSignificantly enhanced radiosensitivity and increased apoptosis (threefold to fivefold increase in apoptotic cells compared to control).Cell cycle analysis, DNA double-strand break repair assays, apoptosis measurement.[6]
Gastric Cancer PDX 20 mg/kg/day, oralSuperior anti-tumor activity in models with higher CCNE1 copy numbers, inhibiting CDK2, CCNE1, and pRb expression.Immunohistochemistry (IHC) for CDK2, CCNE1, pRb.[9]
Mantle Cell Lymphoma (Jeko-1) In vivo xenograft assay developmentDemonstrated dose-dependent inhibition of cell proliferation and induction of G1 phase cell cycle arrest in vitro, suggesting apoptosis induction.Phospho-histone H3 flow cytometry, phospho-Rb immunoblotting.[4][5]

NSCLC: Non-Small Cell Lung Cancer; PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to evaluate this compound's effects.

Tumor Xenograft Studies
  • Cell Culture and Implantation: Human tumor cell lines (e.g., SW620, A549) are cultured under standard conditions. A specified number of cells (typically 1x10⁶ to 1x10⁷) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[6][9]

  • Treatment: Once tumors reach a palpable volume (e.g., 150–250 mm³), mice are randomized into control and treatment groups.[9] this compound is administered orally via gavage at specified doses and schedules (e.g., 20-75 mg/kg, daily). The control group receives the vehicle solution.[1][9]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as a measure of toxicity.[9]

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised for subsequent analysis (e.g., Western blotting, immunohistochemistry, TUNEL assay).

Apoptosis Detection in Xenograft Tumors

Several methods can be employed to detect and quantify apoptosis in tumor tissues.[10][11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

    • Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[12]

    • Procedure: Paraffin-embedded tumor sections are deparaffinized and rehydrated. The tissue is permeabilized with proteinase K. The sections are then incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP. The labeled nuclei of apoptotic cells are visualized using fluorescence microscopy.[11][12]

  • Immunohistochemistry (IHC) for Cleaved Caspase-3:

    • Principle: Caspase-3 is a key executioner caspase that is cleaved and activated during apoptosis. Antibodies specific to the cleaved form of caspase-3 can identify apoptotic cells.[11][13]

    • Procedure: Deparaffinized tumor sections are subjected to antigen retrieval. The slides are then incubated with a primary antibody against cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is added to visualize the location of the activated caspase, which is then observed under a microscope.[13]

  • M30 Apoptosense® ELISA:

    • Principle: This is a blood-based assay that measures a caspase-cleaved fragment of cytokeratin 18 (ccK18), a protein released from dying epithelial tumor cells. It allows for minimally invasive, longitudinal monitoring of apoptosis in xenograft models.[14]

    • Procedure: Blood samples are collected from the xenograft host at various time points. Serum or plasma is isolated and analyzed using the M30 Apoptosense® ELISA kit according to the manufacturer's instructions to quantify the level of circulating ccK18.[14]

Western Blotting for Biomarker Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the drug.

  • Procedure:

    • Lysate Preparation: Tumor tissue or cultured cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total pRb, phospho-pRb, total RNA Polymerase II, cleaved PARP).[1][11] This is followed by incubation with an HRP-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental designs.

AZD5438_Mechanism_of_Action AZD5438 This compound CDK1 CDK1/Cyclin B AZD5438->CDK1 CDK2 CDK2/Cyclin E/A AZD5438->CDK2 CDK9 CDK9/Cyclin T AZD5438->CDK9 G2_M G2/M Transition CDK1->G2_M pRb pRb Phosphorylation CDK2->pRb RNAPII RNA Pol II Phosphorylation CDK9->RNAPII E2F E2F Release pRb->E2F Transcription Gene Transcription RNAPII->Transcription G1_S G1/S Transition E2F->G1_S CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest G1_S->CellCycleArrest G2_M->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Xenograft_Workflow cluster_Pre Pre-Clinical Model cluster_Treatment Intervention cluster_Analysis Data Analysis Implantation 1. Tumor Cell Implantation (Immunodeficient Mice) Growth 2. Tumor Growth (to 150-250 mm³) Implantation->Growth Randomization 3. Randomization (Control vs. Treatment) Growth->Randomization Dosing 4. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Excision 6. Tumor Excision Monitoring->Excision ApoptosisAssay 7. Apoptosis Validation (TUNEL, IHC) Excision->ApoptosisAssay Biomarker 8. Biomarker Analysis (Western Blot) Excision->Biomarker Apoptosis_Validation_Workflow cluster_TUNEL TUNEL Assay cluster_IHC IHC (Cleaved Caspase-3) Tumor Excised Tumor Tissue Fixation Fixation & Paraffin Embedding Tumor->Fixation Sectioning Microtome Sectioning Fixation->Sectioning TUNEL_Perm Permeabilization Sectioning->TUNEL_Perm IHC_Antigen Antigen Retrieval Sectioning->IHC_Antigen TUNEL_Label TdT Enzyme Labeling TUNEL_Perm->TUNEL_Label TUNEL_Vis Fluorescence Microscopy TUNEL_Label->TUNEL_Vis Result Quantification of Apoptotic Cells TUNEL_Vis->Result IHC_Ab Primary/Secondary Antibody IHC_Antigen->IHC_Ab IHC_Vis Microscopy Analysis IHC_Ab->IHC_Vis IHC_Vis->Result

References

A Comparative Analysis of AZD-5438 and Dinaciclib: Potent Cyclin-Dependent Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics due to their ability to target the dysregulated cell cycle machinery inherent in cancer cells. This guide provides a detailed comparative analysis of two prominent CDK inhibitors, AZD-5438 and dinaciclib (B612106), intended for researchers, scientists, and drug development professionals. The following sections will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental methodologies.

Introduction to this compound and Dinaciclib

This compound is a potent, orally bioavailable inhibitor of CDK1, 2, and 9.[1][2] It has demonstrated significant antiproliferative activity in a variety of human tumor cell lines and has shown efficacy in in vivo xenograft models.[1][3] However, its clinical development was discontinued (B1498344) due to tolerability issues observed in Phase I trials.[4][5]

Dinaciclib (SCH 727965) is a potent and selective small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7][8] It has shown promising preclinical activity against a broad range of cancer cell lines and in vivo models.[8][9] Dinaciclib has progressed further in clinical development and has been evaluated in Phase III trials for various cancers, including chronic lymphocytic leukemia.[6][7]

Mechanism of Action and Target Specificity

Both this compound and dinaciclib are ATP-competitive inhibitors of CDKs, key regulators of cell cycle progression and transcription. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

This compound primarily targets CDK1, CDK2, and CDK9.[1][10] Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins like Mcl-1.[1][11]

Dinaciclib exhibits potent inhibition of CDK1, CDK2, CDK5, and CDK9.[6][7][12] Similar to this compound, its inhibition of CDK1, CDK2, and CDK9 disrupts cell cycle progression and transcription. The additional potent inhibition of CDK5, which is involved in neuronal processes but also implicated in cancer, may contribute to its distinct biological activity.[6][12] Dinaciclib has also been reported to have off-target effects on GSK3β and to impact the Wnt/β-catenin and Hedgehog signaling pathways.[11][13]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

CDK_Inhibitor_Pathway General Signaling Pathway of this compound and Dinaciclib cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII->Transcription PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylation CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 G2/M Transition CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 G1/S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK9 CDK9 CDK5 CDK5 (Dinaciclib Target) AZD5438 This compound AZD5438->CDK1_CyclinB AZD5438->CDK2_CyclinE AZD5438->CDK2_CyclinA AZD5438->CDK9 Dinaciclib Dinaciclib Dinaciclib->CDK1_CyclinB Dinaciclib->CDK2_CyclinE Dinaciclib->CDK2_CyclinA Dinaciclib->CDK9 Dinaciclib->CDK5

Caption: Overview of CDK inhibition by this compound and dinaciclib.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and dinaciclib against various cyclin-dependent kinases and their anti-proliferative activity in different cancer cell lines. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50, nM) against CDKs

Kinase ComplexThis compound (IC50, nM)Dinaciclib (IC50, nM)
CDK1/Cyclin B116[10][14]3[7]
CDK2/Cyclin E6[10][14]1[7]
CDK2/Cyclin A45[14]1[7]
CDK4/Cyclin D1449[15]100[7]
CDK5/p2514[14]1[7]
CDK6/Cyclin D321[14]N/A
CDK9/Cyclin T20[10][14]4[7]

Table 2: Comparative Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50, µM)Dinaciclib (IC50, µM)
MCF-7Breast Cancer0.2[14]~0.015[16]
HCT-116Colon Cancer0.47[15]~0.01[16]
A549Non-Small Cell Lung CancerN/AN/A
SW620Colorectal Cancer~0.6[3]N/A
OVCAR-3Ovarian CancerN/A0.048[16]
A2780Ovarian CancerN/A0.004[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from various published studies to provide a comprehensive overview.

Biochemical Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified kinase enzymes.

Kinase_Assay_Workflow Workflow for Biochemical Kinase Assay start Start prepare Prepare Reagents: - Purified Kinase - Substrate (e.g., Histone H1) - ATP ([γ-33P]ATP) - Test Compound (this compound/Dinaciclib) start->prepare incubate Incubate Kinase, Substrate, and Compound prepare->incubate initiate Initiate Reaction with ATP incubate->initiate stop Stop Reaction initiate->stop quantify Quantify Phosphorylation (e.g., Scintillation Counting) stop->quantify analyze Analyze Data and Calculate IC50 quantify->analyze end End analyze->end

Caption: Generalized workflow for a radiometric kinase assay.

Methodology:

  • Reagent Preparation: Recombinant CDK/cyclin complexes are purified. A suitable substrate (e.g., a biotinylated peptide derived from histone H1) is prepared.[17] ATP solution is prepared, often including a radiolabeled ATP such as [γ-33P]ATP for detection. Test compounds (this compound or dinaciclib) are serially diluted to a range of concentrations.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are combined in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP solution and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a streptavidin-coated plate if a biotinylated substrate is used). The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT/BrdUrd)

This protocol describes common methods to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or dinaciclib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability/Proliferation Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • BrdUrd Assay: Cells are pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd), a synthetic thymidine (B127349) analog, for a few hours.[18] After fixation and permeabilization, the incorporated BrdUrd is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a colorimetric substrate is added for quantification.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability or proliferation relative to the vehicle control. IC50 values are determined from the dose-response curves.

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the in vivo efficacy of this compound and dinaciclib in a mouse xenograft model.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is typically administered orally (p.o.), while dinaciclib is often given via intraperitoneal (i.p.) injection.[2] The drugs are administered at specified doses and schedules (e.g., once or twice daily for a set number of weeks). The control group receives the vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors may be excised for further analysis (e.g., Western blotting for pharmacodynamic markers). The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

Both this compound and dinaciclib are potent inhibitors of key CDKs involved in cell cycle control and transcription, demonstrating significant anti-proliferative activity in preclinical cancer models. Dinaciclib appears to have a broader inhibitory profile, including potent inhibition of CDK5, and has progressed further in clinical trials. In contrast, the clinical development of this compound was halted due to tolerability concerns.

The data presented in this guide, compiled from various studies, provides a valuable resource for researchers. However, it is important to note the lack of extensive head-to-head comparative studies. Future research directly comparing these and other CDK inhibitors under identical experimental conditions will be crucial for a more definitive understanding of their relative therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of AZD-5438: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical protocols for the proper disposal of the investigational cyclin-dependent kinase inhibitor, AZD-5438, is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risks. This includes, but is not limited to:

  • Safety Glasses or Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on standard practices for the disposal of potent research compounds and cytotoxic waste.

Step 1: Waste Segregation at the Source

Proper segregation of waste is the most critical step to ensure safe and compliant disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous chemical waste.

  • Solid Waste: This category includes unused or expired pure this compound compound, contaminated personal protective equipment (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any absorbent materials used for cleaning spills.

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions (typically dissolved in DMSO), cell culture media, and quench solutions from experiments.

  • Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be segregated into designated sharps containers.

Step 2: Container Selection and Labeling

The use of appropriate, clearly labeled waste containers is mandatory.

  • Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy) for all liquid waste containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: All contaminated sharps must be placed directly into a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

All waste containers must be labeled with a "HAZARDOUS WASTE" sticker or tag. The label must clearly indicate the contents, including the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration.

Step 3: Waste Storage and Collection

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.

  • Do not overfill waste containers.

  • Arrange for a scheduled pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Data Presentation: this compound Waste Disposal Summary

Waste TypeDescriptionDisposal ContainerKey Procedures
Solid Waste Unused/expired compound, contaminated PPE, plasticware, absorbent materials.Leak-proof hazardous waste container with a liner.Segregate at the source. Ensure the container is properly labeled.
Liquid Waste Stock solutions (in DMSO), contaminated cell culture media, experimental solutions.Dedicated, leak-proof, chemically compatible liquid waste container (e.g., HDPE carboy).Do not mix with other waste streams. Use secondary containment during storage.
Sharps Waste Contaminated needles, syringes, glass slides, etc.Puncture-resistant, chemically contaminated sharps container.Do not recap needles. Place sharps directly into the container immediately after use.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound exist, the procedures outlined above are derived from standard laboratory safety protocols for handling potent chemical compounds. For detailed institutional procedures, always consult your organization's Chemical Hygiene Plan and Environmental Health and Safety office.

Visualizing the Disposal Workflow

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

AZD5438_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Sharps Waste Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Storage_Area Designated Hazardous Waste Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Sharps_Container->Storage_Area Disposal EHS / Licensed Waste Contractor Storage_Area->Disposal

Caption: Workflow for the proper disposal of this compound waste.

AZD5438_Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Major_Spill Major Spill Minor_Spill->Major_Spill No PPE Don Appropriate PPE Minor_Spill->PPE Yes Contact_EHS Contact EHS/ Emergency Services Major_Spill->Contact_EHS Contain Contain Spill with Absorbent Material PPE->Contain Clean Clean Area from Outside In Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose

Caption: Decision-making process for handling an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-5438
Reactant of Route 2
Reactant of Route 2
AZD-5438

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。